Technical Documentation Center

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
  • CAS: 1083163-97-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-5-iodopyrrolo[2,1-f]triazine: Core Properties and Applications

An In-Depth Technical Guide to 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine: Core Properties and Applications For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-5-iodopyrrolo[2,1-f][1][...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic organic compound that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic importance is primarily linked to its role as a key intermediate in the synthesis of complex antiviral therapeutics, most notably Remdesivir.[4] The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique fused heterocyclic system, is recognized for its versatile biological activities, positioning it as a "privileged structure" in drug discovery.[5] This guide provides a comprehensive overview of the fundamental properties of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine, offering insights into its synthesis, chemical behavior, and biological significance to support its effective utilization in research and development.

Physicochemical Properties

4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is typically a pale yellow solid, a characteristic that hints at its relative stability under standard laboratory conditions.[4] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₅IN₄[4]
Molecular Weight 260.04 g/mol [4]
Appearance Pale yellow solid[4]
¹H NMR (400MHz, DMSO-d₆) δ 7.91 (s, 1H), 7.90-7.70 (br, 2H), 7.00 (d, J=3.5Hz, 1H), 6.84 (d, J=3.6Hz, 1H)[6]
Predicted Density 2.43±0.1 g/cm³[7]

Further data on melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Chemical Reactivity

The synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a critical process for its application in multi-step organic syntheses. The primary route involves the direct iodination of the parent compound, 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Synthetic Workflow

A general workflow for the synthesis is outlined below. The causality behind the choice of reagents lies in the need for a regioselective iodination of the electron-rich pyrrole ring.

Synthesis_Workflow Start 4-Aminopyrrolo[2,1-f][1,2,4]triazine Reaction Iodination Reaction Start->Reaction Reagents Iodinating Agent (e.g., I₂, ICl, NIS) in an organic solvent (e.g., DMF, DMAc) Reagents->Reaction Workup Aqueous Workup (e.g., Na₂S₂O₃, NaHCO₃) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine Purification->Product

Caption: General workflow for the synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine.

Step-by-Step Synthesis Protocol

The following protocol is a synthesized representation based on methodologies described in the patent literature.[2][6]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), disperse 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable organic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[2]

  • Cooling: Cool the mixture to a reduced temperature, typically between -25°C and -10°C, to control the exothermic nature of the iodination reaction.[2]

  • Addition of Iodinating Agent: Add the iodinating agent, such as iodine (I₂) or iodine monochloride (ICl), portion-wise to the cooled mixture while maintaining the temperature.[2] Some protocols may also utilize N-iodosuccinimide (NIS) in the presence of an organic acid like acetic acid.[2]

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a specified duration, typically 1-3 hours. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any unreacted iodine.[6] Subsequently, adjust the pH of the solution to alkaline using a base such as sodium bicarbonate to facilitate product precipitation or extraction.[6]

  • Isolation and Purification: Isolate the crude product by filtration. The solid can be further purified by washing with water and ethanol.[6] For higher purity, recrystallization from a suitable solvent system or column chromatography can be employed.

Chemical Reactivity

The chemical reactivity of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is characterized by the presence of several functional groups: the amino group, the pyrrole ring, the triazine ring, and the carbon-iodine bond. The iodine atom at the 5-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reactivity is fundamental to its utility in the synthesis of more complex molecules where the iodo group is replaced with other functional moieties. The amino group can undergo standard reactions of primary aromatic amines, and the fused heterocyclic system possesses a unique electronic distribution that influences its reactivity.

Biological Activity and Applications

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities.

Antiviral Activity

The most prominent application of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is as a key precursor in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[4] Nucleoside analogues based on the pyrrolo[2,1-f][1][2][3]triazine core have demonstrated activity against various RNA viruses, including Ebola, Marburg, and norovirus.[1][5] The mechanism of action for these nucleoside analogues generally involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1]

Kinase Inhibition

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been extensively investigated as kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The pyrrolo[2,1-f][1][2][3]triazine core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases.[9]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade ATP -> ADP Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Kinase_Cascade->Downstream Pyrrolo_Triazine Pyrrolo[2,1-f][1,2,4]triazine Derivative Pyrrolo_Triazine->Receptor Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by a pyrrolo[2,1-f][1][2][3]triazine derivative.

Safety, Handling, and Storage

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][11]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[11][12]

  • Fire Safety: In case of fire, use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.[10]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a molecule of significant interest in the field of drug discovery and development. Its well-defined role as a key intermediate for antiviral agents, coupled with the broader therapeutic potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold, underscores its importance. This guide has provided a foundational understanding of its basic properties, synthesis, and biological context. Further experimental investigation into its physicochemical properties and a comprehensive toxicological profile will be invaluable for its continued and safe application in the advancement of medicinal chemistry.

References

  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. (URL not available)

  • CN111423443A - Preparation method of 4-amino-7-iodopyrrolo [2,1-f ][1][2][3] triazine. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • 4 - SAFETY D
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (URL: [Link])

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. (URL not available)
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (URL not available)
  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate. (URL: [Link])

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (URL: [Link])

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir - NIH. (URL: [Link])

  • Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. (URL: [Link])

  • Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PubMed Central. (URL: [Link])

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: [Link])

  • MSDS of 2-Amino-1,3,5-triazine - Capot Chemical. (URL: [Link])

  • Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][1][2][3] triazine - Patsnap Eureka. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: [Link])

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (URL: [Link])

  • Cas 1770840-43-1,7-iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine | lookchem. (URL: [Link])

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives - ResearchGate. (URL: [Link])

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (URL: [Link])

  • Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%. (URL: [Link])

  • Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation - PMC - NIH. (URL: [Link])

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC - PubMed Central. (URL: [Link])

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][3]triazines - PMC - NIH. (URL: [Link])

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Amino-5-iodopyrrolo[2,1-f]triazine

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a remarkable breadth of therapeutic potential. While specific mechanistic data for 4-Amino-5-iodopyrrolo[2,1-f]triazine is not extensively documented in publicly available literature, a comprehensive analysis of the broader pyrrolo[2,1-f][1][2][3]triazine class allows for a well-grounded exploration of its probable mechanisms of action. This in-depth technical guide synthesizes the current understanding of this compound class, focusing on its established roles as a potent kinase inhibitor and an antiviral agent. By examining the structure-activity relationships (SAR) of related analogs, we can infer the likely impact of the 4-amino and 5-iodo substitutions on the biological activity of the title compound. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core mechanisms, experimental validation protocols, and the therapeutic promise of this important chemical scaffold.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Versatile Pharmacophore

The pyrrolo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] This scaffold is a key structural motif in several approved drugs and clinical candidates, highlighting its importance in modern drug discovery.[1][4] Its rigid structure and the specific arrangement of nitrogen atoms allow for precise interactions with various biological targets, primarily the ATP-binding pocket of protein kinases and the active sites of viral enzymes.

The versatility of the pyrrolo[2,1-f][1][2][3]triazine core is further enhanced by the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, 4-Amino-5-iodopyrrolo[2,1-f]triazine, features two key substitutions that are likely to significantly influence its biological profile.

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many pyrrolo[2,1-f][1][2][3]triazine derivatives is the inhibition of protein kinases.[4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.

Targeting Receptor Tyrosine Kinases (RTKs)

Pyrrolo[2,1-f][1][2][3]triazine-based compounds have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.

  • VEGFR-2 and FGFR-1 Inhibition: A series of substituted 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazines have been shown to be potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1).[2] These kinases are critical mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. The inhibition of VEGFR-2 and FGFR-1 by these compounds leads to a reduction in endothelial cell proliferation and has demonstrated significant antitumor efficacy in preclinical models.[2] Enzyme kinetics studies have confirmed that these compounds act as ATP-competitive inhibitors.[2]

  • EGFR and HER2 Inhibition: The pyrrolo[2,1-f][1][2][3]triazine scaffold is also found in dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Overexpression or mutation of these receptors is common in various cancers, leading to uncontrolled cell proliferation.

  • c-Met Inhibition: Certain derivatives have shown inhibitory activity against the c-Met kinase, another important RTK implicated in cancer cell migration, invasion, and survival.[4] X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding site of the c-Met kinase, with the pyrrolotriazine core forming key hydrogen bonds with the hinge region of the enzyme.[4]

Targeting Other Kinase Families

The inhibitory activity of the pyrrolo[2,1-f][1][2][3]triazine scaffold extends beyond RTKs:

  • Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition: AAK1 is a serine/threonine kinase involved in receptor-mediated endocytosis and has been identified as a potential target for the treatment of neuropathic pain.[5][6] Pyrrolo[2,1-f][1][2][3]triazine-based compounds have been developed as potent inhibitors of AAK1.[5]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. A novel s-triazine derivative, ZSTK474, which shares the triazine core, has been identified as a potent PI3K inhibitor.[7] While not a pyrrolotriazine, this highlights the potential of the broader triazine family to target this pathway. Some pyrrolo[2,1-f][1][2][3]triazine derivatives have also shown selective activity against PI3K isoforms.[7]

  • Other Kinase Targets: The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold has led to the development of inhibitors for a range of other kinases, including anaplastic lymphoma kinase (ALK), insulin-like growth factor 1 receptor (IGF-1R), insulin receptor (IR), and Aurora kinases.[1]

Inferred Role of 4-Amino and 5-Iodo Substitutions in Kinase Inhibition

Based on SAR studies of related compounds, the substitutions in 4-Amino-5-iodopyrrolo[2,1-f]triazine are likely to play key roles in its kinase inhibitory activity:

  • 4-Amino Group: The 4-amino group is a common feature in many kinase inhibitors and often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. This interaction is crucial for anchoring the inhibitor and achieving high potency.

  • 5-Iodo Group: The iodine atom at the 5-position can serve multiple purposes. Its size and lipophilicity can influence the overall shape and binding of the molecule within the ATP pocket. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. The presence of a halogen at this position can also be a handle for further chemical modification and optimization.

Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a protein kinase, such as VEGFR-2.

Objective: To determine the IC50 value of 4-Amino-5-iodopyrrolo[2,1-f]triazine against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (4-Amino-5-iodopyrrolo[2,1-f]triazine) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • [γ-33P]ATP

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter and scintillant

Methodology:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.

  • Add the recombinant VEGFR-2 kinase to initiate the pre-incubation.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Add scintillant to the wells and count the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation:

  • Include positive controls (known VEGFR-2 inhibitors) and negative controls (no enzyme or no substrate).

  • Run each concentration in triplicate to ensure reproducibility.

  • The Z'-factor for the assay should be calculated to assess its quality and robustness.

Secondary Mechanism of Action: Antiviral Activity

The pyrrolo[2,1-f][1][2][3]triazine scaffold is also a cornerstone of several potent antiviral agents.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The most prominent example of an antiviral agent based on this scaffold is Remdesivir, a broad-spectrum antiviral medication.[1][3][8] Remdesivir is a prodrug that is metabolized to its active triphosphate form, which acts as a nucleotide analog. This active form competes with endogenous ATP for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp). Once incorporated, it leads to delayed chain termination, thereby inhibiting viral replication.

Furthermore, 4-aminopyrrolo-[2,1-f][1][2][3]triazine C-nucleosides have shown the ability to inhibit both murine and human norovirus RdRp.[1]

Inhibition of Neuraminidase

Some derivatives of pyrrolo[2,1-f][1][2][3]triazine have been investigated as potential inhibitors of influenza virus neuraminidase.[9] Neuraminidase is a key enzyme that facilitates the release of newly formed virus particles from infected cells. Molecular docking studies have suggested that these compounds can bind to the active site of neuraminidase, potentially inhibiting its function.[9]

Inferred Role of 4-Amino and 5-Iodo Substitutions in Antiviral Activity

For antiviral activity, particularly as a nucleoside analog inhibitor of RdRp, the 4-amino group is critical as it mimics the adenine base of ATP. The 5-iodo substitution could potentially enhance binding to the active site of the polymerase or influence the metabolic activation of the compound if it were part of a larger nucleoside analog structure.

Experimental Protocol: Antiviral Assay (Example: Plaque Reduction Assay)

Objective: To determine the antiviral activity of 4-Amino-5-iodopyrrolo[2,1-f]triazine against a specific virus (e.g., influenza virus) in cell culture.

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Virus stock of known titer

  • Test compound (4-Amino-5-iodopyrrolo[2,1-f]triazine)

  • Cell culture medium (e.g., DMEM) with serum

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Methodology:

  • Seed the host cells in culture plates and grow them to confluency.

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a specific multiplicity of infection (MOI) of the virus for a set period (e.g., 1 hour).

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubate the plates at the optimal temperature for virus replication until plaques (zones of cell death) are visible.

  • Fix the cells with a fixative (e.g., formaldehyde).

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 (50% effective concentration) from the dose-response curve.

Self-Validation:

  • Include a known antiviral drug as a positive control.

  • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Perform a parallel cytotoxicity assay (e.g., MTT assay) to determine the CC50 (50% cytotoxic concentration) of the compound on the host cells to calculate the selectivity index (SI = CC50/EC50).

Visualization of Core Mechanisms

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP DownstreamSignaling Downstream Signaling (e.g., PI3K/AKT, RAS/RAF/MEK) RTK->DownstreamSignaling Phosphorylates and Activates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds and Activates Compound 4-Amino-5-iodopyrrolo [2,1-f]triazine Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK CellularResponse Cellular Response (Proliferation, Angiogenesis) DownstreamSignaling->CellularResponse Leads to Kinase_Assay_Workflow Start Start: Prepare Reagents SerialDilution 1. Prepare Serial Dilution of Test Compound Start->SerialDilution PlateSetup 2. Add Reagents to 96-well Plate: - Kinase Buffer - Peptide Substrate - Test Compound SerialDilution->PlateSetup AddKinase 3. Add Recombinant Kinase PlateSetup->AddKinase InitiateReaction 4. Initiate Reaction with [γ-33P]ATP AddKinase->InitiateReaction Incubate 5. Incubate at 30°C InitiateReaction->Incubate StopReaction 6. Stop Reaction with Phosphoric Acid Incubate->StopReaction Filter 7. Transfer to Filter Plate and Wash StopReaction->Filter Count 8. Add Scintillant and Count Radioactivity Filter->Count Analyze 9. Calculate % Inhibition and Determine IC50 Count->Analyze End End: Report IC50 Value Analyze->End

Caption: Generalized workflow for an in vitro radiometric kinase inhibition assay.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrrolo[2,1-f]t[1][2][3]riazine derivatives against different kinases. While data for 4-Amino-5-iodopyrrolo[2,1-f]triazine is not available, this provides a reference for the potential potency of this compound class.

Compound Class/ExampleTarget KinaseIC50/Ki ValueReference
4-(phenylamino)pyrrolo[2,1-f]t[1][2][3]riazine analogVEGFR-2Ki = 52 ± 3 nM[2]
C-5 and C-6 substituted pyrrolotriazinec-MetIC50 = 0.045 µM[4]
Pyrrolo[2,1-f]t[1][2][3]riazine derivativePI3K p110αIC50 = 122 nM[7]
Pyrrolo[2,1-f]t[1][2][3]riazine derivativePI3K p110δIC50 = 119 nM[7]

Conclusion and Future Directions

The pyrrolo[2,1-f]t[1][2][3]riazine scaffold represents a highly versatile and therapeutically relevant chemical entity. Based on the extensive research on this compound class, it is highly probable that 4-Amino-5-iodopyrrolo[2,1-f]triazine acts as a potent inhibitor of one or more protein kinases, with the 4-amino and 5-iodo substituents playing crucial roles in target binding and potency. The potential for antiviral activity, particularly as a nucleoside analog mimic, also warrants investigation.

To definitively elucidate the mechanism of action of 4-Amino-5-iodopyrrolo[2,1-f]triazine, further experimental studies are required. These should include:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary target(s) and assess its selectivity.

  • X-ray Crystallography: Obtaining the crystal structure of the compound in complex with its target kinase(s) to visualize the binding mode and confirm the role of the 4-amino and 5-iodo groups.

  • Cell-Based Assays: Evaluating the compound's effect on downstream signaling pathways and cellular processes in relevant cancer cell lines.

  • Antiviral Assays: Testing the compound for activity against a panel of viruses, particularly those with RNA-dependent RNA polymerases.

The insights provided in this guide, grounded in the established pharmacology of the pyrrolo[2,1-f]t[1][2][3]riazine class, offer a solid foundation for the continued investigation and potential development of 4-Amino-5-iodopyrrolo[2,1-f]triazine as a novel therapeutic agent.

References

  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]

  • Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f]t[1][2][3]riazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors. Semantic Scholar. [Link]

  • 4-aminopyrrolo[2,1-f]t[1][2][3]riazines and preparation and uses thereof. Google Patents.

  • Facile and Scalable Methodology for the Pyrrolo[2,1- f]t[1][2][3]riazine of Remdesivir. American Chemical Society. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Springer. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2][3]riazine of Remdesivir. National Institutes of Health. [Link]

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Design, Synthesis and Anti-proliferative Activity of Noval 1,2,4-Triazine and Pyrrolidin-2-one Derivatives. ResearchGate. [Link]

  • Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. ResearchGate. [Link]

  • Discovery of pyrrolo[2,1- f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed. [Link]

Sources

Foundational

Topic: The Role of 4-Amino-7-iodopyrrolo[2,1-f]triazine in the Synthesis of Remdesivir

An In-depth Technical Guide Topic: The Role of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine in the Synthesis of Remdesivir Audience: Researchers, scientists, and drug development professionals. Abstract Remdesivir (GS-5...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: The Role of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine in the Synthesis of Remdesivir

Audience: Researchers, scientists, and drug development professionals.

Abstract

Remdesivir (GS-5734) has emerged as a critical broad-spectrum antiviral agent, notable for its activity against a range of RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] Its complex molecular architecture necessitates a sophisticated and convergent synthetic strategy. At the heart of this strategy lies the formation of a crucial C-C glycosidic bond, linking a modified ribose sugar moiety to a specific nucleobase mimic. This guide provides a detailed technical examination of 4-amino-7-iodopyrrolo[2,1-f][1][3][4]triazine, a pivotal intermediate whose unique chemical properties are instrumental in the successful construction of Remdesivir's core structure. We will explore the synthesis of this halogenated heterocycle and elucidate its mechanistic role in the key C-glycosylation step, providing field-proven insights and detailed protocols relevant to drug development professionals.

Introduction: The Strategic Importance of the Pyrrolotriazine Core

Remdesivir is a prodrug that, once metabolized in the body, mimics an adenosine triphosphate building block.[1][5] This active metabolite interferes with the viral RNA-dependent RNA polymerase (RdRp) enzyme, effectively terminating the replication of the viral genome.[1] The core of this adenosine mimic is the pyrrolo[2,1-f][1][3][4]triazine heterocycle, a non-natural nucleobase that is fundamental to the drug's efficacy.[6][7]

The synthesis of Remdesivir is a challenge of stereochemistry and bond formation. A key retrosynthetic disconnection reveals two primary fragments: a protected ribose derivative and the pyrrolotriazine nucleobase.[5] The central challenge is the stereoselective formation of the C-nucleoside bond between these two fragments. Unlike naturally occurring N-nucleosides, C-nucleosides feature a more robust C-C bond that enhances metabolic stability.[6]

To achieve this C-C bond formation efficiently, the pyrrolotriazine core must be activated for nucleophilic attack. This is accomplished through the strategic introduction of a halogen atom, typically iodine or bromine, at the 7-position.[7] This guide focuses specifically on 4-amino-7-iodopyrrolo[2,1-f][1][3][4]triazine, the key intermediate that serves as the linchpin in this critical transformation.

Synthesis of the Key Intermediate: 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

The industrial production of Remdesivir has driven significant innovation in the synthesis of its core components, focusing on cost-efficiency, scalability, and the use of abundant raw materials.[3][8] The synthesis of the unhalogenated parent, 4-aminopyrrolo[2,1-f][1][3][4]triazine, has been optimized to improve yields and reduce step counts from earlier multi-step routes.[3][4][9]

A leading modern approach, termed "Supply Centered Synthesis," begins with the readily available commodity chemical, pyrrole.[3] The key transformations are:

  • Cyanation and N-Amination: Pyrrole undergoes sequential cyanation at the 2-position followed by amination at the 1-position. This one-pot cascade sequence is a significant improvement over previous methods that required protecting groups and less atom-economical steps.[9][10]

  • Triazine Ring Formation: The resulting 1-amino-2-cyanopyrrole is then cyclized with a formylating agent, such as formamidine acetate, to construct the fused 1,2,4-triazine ring, yielding the parent nucleobase.[3]

  • Regioselective Iodination: The final step is the selective introduction of iodine at the 7-position of the pyrrole ring. This is typically achieved using N-iodosuccinimide (NIS) in a suitable solvent like DMF.[7][11] This reaction proceeds with high regioselectivity to yield the target intermediate, 4-amino-7-iodopyrrolo[2,1-f][1][3][4]triazine.[7][11] The bromine analog, used in earlier syntheses, can be prepared similarly using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin.[7]

The iodine atom is not part of the final Remdesivir molecule; its sole purpose is to serve as a "handle" for a subsequent lithium-halogen exchange, a critical step for activating the molecule for the C-glycosylation reaction.

G Pyrrole Pyrrole Cyanation 1. Cyanation 2. N-Amination Pyrrole->Cyanation Aminocyanopyrrole 1-Amino-2-cyanopyrrole Cyanation->Aminocyanopyrrole Cyclization Formamidine Acetate Aminocyanopyrrole->Cyclization ParentBase 4-Aminopyrrolo[2,1-f][1,2,4]triazine Cyclization->ParentBase Iodination N-Iodosuccinimide (NIS) ParentBase->Iodination IodoIntermediate 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine Iodination->IodoIntermediate

Synthesis of the Halogenated Pyrrolotriazine Intermediate.

The Core Reaction: C-Glycosylation via Lithium-Halogen Exchange

The central transformation in Remdesivir synthesis is the coupling of the iodinated nucleobase with a protected 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.[1][2][12] This reaction constructs the pivotal C-C bond and establishes the foundation of the C-nucleoside structure.

Causality and Mechanism

The reaction proceeds via a well-defined, multi-step sequence executed at cryogenic temperatures (typically -78 °C) to control reactivity and prevent side reactions.

  • N-Silylation: The exocyclic amine of the iodo-pyrrolotriazine is first protected, often by treatment with a silylating agent like trimethylsilyl chloride (TMSCl). This prevents the acidic proton from interfering with the subsequent organometallic steps.[2][12]

  • Lithium-Iodine Exchange: A strong organolithium base, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) or n-butyllithium (n-BuLi), is added.[2][13] This reagent selectively abstracts the iodine atom from the electron-rich pyrrole ring, replacing it with a lithium atom. This lithium-halogen exchange is highly efficient and regioselective, generating a potent lithiated nucleophile specifically at the 7-position.

  • Nucleophilic Attack: The protected ribonolactone, dissolved in an anhydrous solvent like THF, is then slowly added to the cold solution of the lithiated nucleobase. The highly nucleophilic carbon atom of the pyrrolotriazine attacks the electrophilic carbonyl carbon of the lactone.[1][12]

  • Formation of the C-Glycoside: This attack opens the lactone ring and forms the desired C-C bond, yielding a hemiketal intermediate which, after workup, provides the coupled C-glycosylated product.

The use of Lewis acids, such as lanthanide chlorides (e.g., LaCl₃·2LiCl or NdCl₃), has been shown to significantly improve the yield and efficiency of this coupling step, likely by coordinating to the lactone's carbonyl oxygen and further increasing its electrophilicity.[1][2][13]

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Coupling Reaction IodoBase Iodinated Pyrrolotriazine (N-protected) LiExchange i-PrMgCl·LiCl (-78 °C) IodoBase->LiExchange LithiatedBase Lithiated Pyrrolotriazine (Potent Nucleophile) LiExchange->LithiatedBase Coupling Nucleophilic Attack LithiatedBase->Coupling Ribonolactone Protected Ribonolactone LewisAcid Lewis Acid (e.g., LaCl₃) Ribonolactone->LewisAcid ActivatedLactone Activated Lactone Complex LewisAcid->ActivatedLactone ActivatedLactone->Coupling Product C-Glycosylated Product (Remdesivir Precursor) Coupling->Product

Mechanism of the Critical C-Glycosylation Coupling Step.

Quantitative Data and Characterization

The purity and identity of the 4-amino-7-iodopyrrolo[2,1-f][1][3][4]triazine intermediate are critical for the success of the subsequent coupling reaction.

ParameterValueReference
CAS Number 1770840-43-1[14]
Molecular Formula C₆H₅IN₄[14]
Molecular Weight 260.04 g/mol [14]
Appearance Pale yellow to beige solid[11][14]
¹H NMR (500 MHz, DMSO-d₆) δ 7.91 (s, 1H), 7.80 (br s, 2H), 6.99 (d, 1H), 6.83 (d, 1H)[11]
¹³C NMR (125 MHz, DMSO-d₆) δ 155.2, 148.6, 118.3, 117.6, 104.0, 71.3[11]

Experimental Protocol: C-Glycosylation

The following protocol is an exemplary representation based on optimized procedures reported in scientific literature.[2][13] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 4-amino-7-iodopyrrolo[2,1-f][1][3][4]triazine (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (2.2 equiv)

  • Phenylmagnesium chloride (PhMgCl) in THF (2.1 equiv)

  • Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) in THF (1.1 equiv)

  • Lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl) (1.05 equiv)

  • 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: A multi-neck, oven-dried reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is charged with 4-amino-7-iodopyrrolo[2,1-f][1][3][4]triazine and anhydrous THF.

  • N-Silylation: The resulting slurry is cooled to 0-5 °C. Phenylmagnesium chloride solution is added, followed by the dropwise addition of TMSCl while maintaining the internal temperature below 10 °C. The mixture is stirred for approximately 1 hour to ensure complete silylation.

  • Lithium-Halogen Exchange: The reaction mixture is cooled to -20 to -15 °C. The i-PrMgCl·LiCl solution is added dropwise, ensuring the temperature does not exceed -10 °C. The formation of the lithiated intermediate is monitored by a suitable in-process control (e.g., HPLC analysis of a quenched aliquot).

  • Coupling: In a separate vessel, a solution of the protected ribonolactone and LaCl₃·2LiCl in anhydrous THF is prepared. This solution is then added slowly to the cold (-20 to -15 °C) solution of the lithiated nucleobase over several hours.

  • Quench and Workup: Upon reaction completion, the mixture is quenched by the addition of an aqueous acid solution (e.g., acetic acid or citric acid). The organic layer is separated, washed, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography or crystallization, to yield the desired C-glycosylated intermediate, which proceeds through several further steps (cyanation, deprotection, and phosphoramidate coupling) to become Remdesivir.[1][12]

Conclusion

4-Amino-7-iodopyrrolo[2,1-f][1][3][4]triazine is far more than a simple starting material in the synthesis of Remdesivir; it is a strategically designed intermediate that is fundamental to the success of the entire synthetic route. The iodine atom, while transient, is the key that unlocks the formation of the critical C-C glycosidic bond through a highly controlled and efficient lithium-halogen exchange. The development of robust synthetic pathways to this intermediate and the optimization of its subsequent coupling reaction have been crucial in enabling the large-scale production of Remdesivir, underscoring the profound impact of process chemistry on global health challenges.

References

  • Total synthesis of remdesivir. PubMed Central - NIH.
  • Paymode, D. J., Cardoso, F. S. P., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. Organic Letters, 22(19), 7656–7661.
  • Paymode, D. J., Cardoso, F. S. P., et al. (2020). Toward Secure Supply of Remdesivir via a 2-Pot Triazine Synthesis. ChemRxiv.
  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. PubMed. (2020).
  • Xue, F., et al. (2020). Improvement of the C-glycosylation Step for the Synthesis of Remdesivir. Organic Process Research & Development, 24(8), 1772–1777.
  • Synthesis of Remdesivir by Mackman. Organic Chemistry Portal. (2020).
  • Kaur, G., & Singh, G. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 255-276.

  • Amarante, G. W., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(31), 20093–20113.
  • Gilead Sciences Races to Manufacture Remdesivir, but Chemistry Has Speed Limits. SynBioBeta. (2020).
  • Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][3][4]triazine. NINGBO INNO PHARMCHEM CO.,LTD.

  • Singh, S., et al. (2021).
  • Paymode, D. J., Cardoso, F. S. P., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis.
  • Amarante, G. W., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.
  • 7-Iodopyrrolo-[2,1-f][1][3][4]-triazin-4-amine. LookChem.

  • dos Santos, J. A., et al. (2021). Klein’s Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde. SciELO.
  • New Synthetic Methods towards the Nucleobase Moiety of Remdesivir. TCI EUROPE N.V..

Sources

Exploratory

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Introduction: A Scaffold of Growing Significance The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Growing Significance

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural features and synthetic accessibility have positioned it as a versatile template for the development of novel therapeutics targeting a wide range of diseases.[4] Initially synthesized in the late 1970s, this scaffold has seen a surge in interest due to its presence in clinically successful drugs and its ability to effectively mimic other important pharmacophores.[3][4] This technical guide provides an in-depth exploration of the pyrrolo[2,1-f]triazine core, from its fundamental properties and synthesis to its diverse applications in drug discovery, with a particular focus on its role in kinase inhibition.

The significance of the pyrrolo[2,1-f]triazine scaffold is underscored by its incorporation into approved drugs such as the anticancer agent brivanib alaninate and the broad-spectrum antiviral remdesivir.[4] Its ability to form crucial hydrogen bonds and other interactions with biological targets, often not achievable with monocyclic or phenyl-fused heterocycles, contributes to its potency and selectivity.[5] This guide will delve into the structure-activity relationships that govern the biological activity of its derivatives and provide insights into the design of future therapeutics based on this remarkable core.

The Pyrrolo[2,1-f]triazine Core: A Kinase Inhibitor Powerhouse

A pivotal breakthrough in the application of the pyrrolo[2,1-f]triazine scaffold was its identification as a novel kinase inhibitor template that effectively mimics the well-established quinazoline kinase inhibitor scaffold.[1][3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus of targeted therapy.[2][5]

The pyrrolo[2,1-f]triazine nucleus has proven to be a highly effective core for the design of potent and selective inhibitors of various protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Early studies demonstrated that attaching substituents known to confer inhibitory activity against EGFR and VEGFR-2 to the pyrrolo[2,1-f]triazine core resulted in potent inhibitors of these receptor tyrosine kinases.[1][3] For instance, a 4-((3-chloro-4-fluorophenyl)amino) substituent yielded potent EGFR inhibitors, while a 4-((3-hydroxy-4-methylphenyl)amino) substituent led to effective VEGFR-2 inhibitors.[1]

  • c-Met and Anaplastic Lymphoma Kinase (ALK): The versatility of the scaffold extends to other important cancer targets. Pyrrolo[2,1-f]triazine derivatives have been successfully developed as potent inhibitors of c-Met and ALK, both of which are key drivers in various cancers.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): The 4-amino pyrrolotriazine chemotype has been identified as a novel and selective inhibitor of PI3Kδ signaling.[6] This is significant as aberrant PI3K signaling is implicated in numerous immunological disorders and cancers.[6]

  • Janus Kinases (JAKs): Derivatives of pyrrolo[2,1-f]triazine have also shown potent and selective inhibitory activity against different isoforms of JAKs, which are critical components of cytokine signaling pathways.[5]

The following diagram illustrates the general mechanism of action of pyrrolo[2,1-f]triazine-based kinase inhibitors, which typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

G cluster_kinase Kinase Domain ATP_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylation ATP_Pocket->No_Phosphorylation Inhibition Substrate_Binding Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Substrate Protein Substrate Substrate->Substrate_Binding Binds Pyrrolo_Triazine_Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_Triazine_Inhibitor->ATP_Pocket Competitively Binds

Caption: ATP-Competitive Inhibition by Pyrrolo[2,1-f]triazine Scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,1-f]triazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Initial SAR studies have provided valuable insights for the rational design of more potent and selective inhibitors.[1]

  • Position 4: This position is critical for kinase inhibitory activity. Attachment of various substituted anilines at this position has been shown to be crucial for potent inhibition of kinases like EGFR and VEGFR-2.[1][3]

  • Positions 5 and 6: These positions are generally tolerant to substitution, making them ideal sites for introducing side chains to modulate physicochemical properties such as solubility and metabolic stability without significantly affecting biological activity.[1]

  • Position 7: In contrast to positions 5 and 6, substitution at the 7-position often leads to a substantial loss of inhibitory activity, suggesting that this position is sterically constrained within the kinase binding pocket.[1]

The following table summarizes the general SAR for kinase inhibitory activity:

PositionTolerance to SubstitutionImpact on Activity
4 LowCritical for potency; directs kinase selectivity.
5 HighFavorable for modulating physicochemical properties.
6 HighFavorable for modulating physicochemical properties.
7 LowSubstitution often leads to a significant loss of activity.

Synthetic Strategies: Building the Core

The accessibility of the pyrrolo[2,1-f]triazine scaffold through various synthetic routes has been a key factor in its widespread adoption in medicinal chemistry. Several strategies have been developed to construct this bicyclic system, often starting from either pyrrole or triazine precursors.[4][5]

A common and effective method involves the cyclization of an N-aminated pyrrole derivative.[4] A generalized synthetic scheme is presented below.

G Pyrrole_Derivative Pyrrole Derivative N_Amination Electrophilic N-Amination Pyrrole_Derivative->N_Amination N_Aminopyrrole N-Aminopyrrole N_Amination->N_Aminopyrrole Cyclization Cyclization with Formamidine Acetate N_Aminopyrrole->Cyclization Pyrrolotriazine Pyrrolo[2,1-f]triazine Core Cyclization->Pyrrolotriazine

Caption: General Synthetic Workflow for Pyrrolo[2,1-f]triazine Core.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of a substituted pyrrolo[2,1-f]triazine, adapted from literature procedures.[4]

  • N-Amination of Pyrrole:

    • To a solution of the starting pyrrole derivative in a suitable solvent (e.g., dichloromethane), add O-(diphenylphosphinyl)hydroxylamine at room temperature.

    • Stir the reaction mixture for the appropriate time until the starting material is consumed (monitored by TLC).

    • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting N-aminopyrrole intermediate by column chromatography.

  • Cyclization to form the Pyrrolo[2,1-f]triazine Core:

    • Dissolve the purified N-aminopyrrole in a suitable solvent (e.g., ethanol).

    • Add formamidine acetate to the solution.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrrolo[2,1-f]triazine derivative.

Beyond Kinase Inhibition: Expanding Therapeutic Horizons

While the pyrrolo[2,1-f]triazine scaffold is a dominant player in the field of kinase inhibitors, its therapeutic potential extends to other important biological targets and disease areas.

  • Antiviral Activity: The most prominent example is remdesivir , a nucleoside analog featuring the pyrrolo[2,1-f]triazine core, which has demonstrated broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.[4][5] Other derivatives have also shown promising activity against influenza virus by potentially inhibiting neuraminidase.[7]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Novel pyrrolo[2,1-f]triazine derivatives have been designed and synthesized as potent inhibitors of the Hh pathway, demonstrating promising in vitro and in vivo activity.[8]

  • Treatment of Neuropathic Pain: Adaptor protein 2-associated kinase 1 (AAK1) has been identified as a potential therapeutic target for neuropathic pain.[9] A series of pyrrolo[2,1-f]triazines have been investigated as potent inhibitors of AAK1, showing promise for the development of novel analgesics.[9]

  • Antiproliferative Activity: Beyond specific kinase targets, various pyrrolo[2,1-f]triazine derivatives have exhibited broad antiproliferative activity against a range of human cancer cell lines.[10][11]

Future Directions and Conclusion

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its journey from a relatively obscure heterocycle to the centerpiece of approved drugs and numerous clinical candidates is a testament to its favorable pharmacological properties. The continued exploration of its SAR, the development of novel synthetic methodologies, and its application to an expanding range of biological targets will undoubtedly lead to the discovery of new and improved therapeutics.

The insights provided in this guide highlight the causality behind the success of this scaffold: its ability to mimic key interactions of established pharmacophores, its synthetic tractability, and the tunability of its physicochemical properties through substitution at specific positions. As our understanding of complex diseases deepens, the pyrrolo[2,1-f]triazine core is poised to remain a cornerstone of innovative drug design for years to come.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154–4158. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2199–2216. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2199–2216. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154–4158. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2266–2281. [Link]

  • DiRico, K. J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1435–1441. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4253–4258. [Link]

  • Kovalev, I. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687. [Link]

  • Xu, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429–1440. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

Sources

Foundational

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-Amino-iodopyrrolo[2,1-f][1][2][3]triazine Derivatives This guide provides a comprehensive technical overview of the biological activities of the 4-Amino-iodopyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Amino-iodopyrrolo[2,1-f][1][2][3]triazine Derivatives

This guide provides a comprehensive technical overview of the biological activities of the 4-Amino-iodopyrrolo[2,1-f][1][2][3]triazine scaffold and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile heterocyclic system. We will delve into the mechanistic underpinnings of its activity, showcase its diverse applications, and provide validated experimental protocols for its study.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine ring system is a fused heterocycle that has garnered significant attention in medicinal chemistry.[1] Its structure, which contains a bridgehead nitrogen and multiple heteroatoms, allows for specific hydrogen bonding and other non-covalent interactions with biological targets, a feature not always achievable with simpler monocyclic rings.[1] This unique architecture has established it as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The addition of an amino group at the 4-position and an iodine atom at various positions (e.g., 5- or 7-position) further enhances its potential for forming specific interactions and serves as a crucial handle for synthetic elaboration. Notably, 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is a key chemical building block in the synthesis of the antiviral drug Remdesivir.[2] The versatility of this core structure has led to its incorporation into a wide range of therapeutic agents, from potent kinase inhibitors for cancer therapy to broad-spectrum antiviral drugs.[1][4]

Core Mechanisms of Biological Activity

The biological effects of 4-Amino-iodopyrrolo[2,1-f][1][2][3]triazine derivatives stem primarily from two distinct mechanisms: kinase inhibition and interference with viral replication.

Kinase Inhibition

A significant number of derivatives built upon the pyrrolo[2,1-f][1][2][3]triazine scaffold function as potent inhibitors of protein kinases.[1] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

These compounds typically act as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Docking studies have confirmed this binding mode for inhibitors of kinases like VEGFR-2.[1] The diagram below illustrates the general mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP Substrate Substrate Protein Ligand Growth Factor (e.g., VEGF) Ligand->RTK 1. Binding & Dimerization ATP ATP ATP->RTK 3. ATP Binding P_Substrate Phosphorylated Substrate Substrate->P_Substrate 4. Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream 5. Signal Transduction Inhibitor Pyrrolotriazine Inhibitor Inhibitor->RTK Inhibition Block X

Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition.
Antiviral Activity via Nucleoside Analogs

The pyrrolo[2,1-f][1][2][3]triazine core serves as a bioisostere for purine nucleobases.[5] When attached to a ribose or ribose-like sugar moiety, it forms a nucleoside analog. These analogs can deceive viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[3]

The most prominent example is Remdesivir, which utilizes a 4-aminopyrrolotriazine derivative.[4] Once inside the cell, the prodrug is metabolized into its active triphosphate form. This active form competes with the natural ATP for incorporation into the nascent viral RNA strand. Upon incorporation, it causes delayed chain termination, effectively halting viral replication.[3]

Viral_Replication_Inhibition cluster_workflow Viral Replication & Inhibition Workflow Start Viral RNA Entry Template Viral RNA Template Start->Template Replication RNA Replication Template->Replication RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication NTPs Cellular NTPs (ATP, etc.) NTPs->Replication NewRNA New Viral RNA Replication->NewRNA Successful Replication Inhibition Inhibition Replication->Inhibition Delayed Chain Termination Prodrug Pyrrolotriazine Prodrug (e.g., Remdesivir) Metabolism Cellular Metabolism Prodrug->Metabolism ActiveDrug Active Triphosphate Analog Metabolism->ActiveDrug ActiveDrug->Replication Competitive Incorporation

Workflow of Viral Replication Inhibition by Nucleoside Analogs.

Therapeutic Applications and Biological Activities

The dual mechanisms of action translate into a broad range of therapeutic possibilities.

Anticancer Activity

Derivatives of this scaffold have shown potent activity against various cancers by inhibiting key kinases involved in tumor growth, proliferation, and angiogenesis.[6][7]

  • c-Met and VEGFR-2 Inhibition: A series of pyrrolo[1,2-f][1][2][3]triazine derivatives were developed as potent dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy.[8] Compound 27a from this series showed exceptional inhibitory activity against c-Met (IC₅₀ = 2.3 nM) and VEGFR-2 (IC₅₀ = 5.0 nM) and potent antiproliferative effects against c-Met-addicted cancer cell lines.[8]

  • PI3K Inhibition: Other derivatives have demonstrated selective activity against phosphoinositide 3-kinases (PI3Ks), with compounds showing IC₅₀ values of 122 nM and 119 nM against p110α and p110δ isoforms, respectively.[6]

  • ALK Inhibition: 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine molecules have been synthesized as potent inhibitors of anaplastic lymphoma kinase (ALK), a key driver in certain types of non-small cell lung cancer, with IC₅₀ values as low as 10 nM.[1][9]

  • FGFR-1 and VEGFR-2 Inhibition: The drug Brivanib, a dual inhibitor of fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2, is based on this core structure.[10]

Compound Class Target Kinase(s) IC₅₀ (nM) Target Cancer Cell Line Reference
Pyrrolo[1,2-f][1][2][3]triazine (27a)c-Met / VEGFR-22.3 / 5.0BaF3-TPR-Met[8]
6-aminocarbonyl pyrrolotriazine (14a)PI3Kα / PI3Kδ122 / 119Various Human Cancers[6]
2,7-disubstituted-pyrrolotriazine (21)ALK10Non-Small Cell Lung Cancer[1]
Imamine-1,3,5-triazine (4f)(Not specified)6,250MDA-MB-231 (Breast)[11]

Table 1: Summary of Antiproliferative and Kinase Inhibitory Activities of Selected Pyrrolo[2,1-f][1][2][3]triazine Derivatives.

Antiviral Activity

The pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone of several potent antiviral agents.[5]

  • Broad-Spectrum RNA Viruses: As the core of Remdesivir, it has demonstrated activity against a wide array of RNA viruses, including Ebola, Marburg, MERS-CoV, SARS-CoV, and SARS-CoV-2.[2][4]

  • Norovirus: C-nucleosides combining the 4-amino-pyrrolo[2,1-f][1][2][3]triazine scaffold with a ribose unit have shown potent antiviral effects in human norovirus (HuNoV) replicon assays, with EC₅₀ values as low as 0.015 µM.[3]

  • Influenza Virus: Certain derivatives have demonstrated significant antiviral activity against the influenza A virus strain H1N1, with a plausible mechanism involving the inhibition of viral neuraminidase.[5] One compound showed an IC₅₀ of 4 µg/mL with a high selectivity index of 188.[5]

Neuropathic Pain Management

Recent research has identified the pyrrolo[2,1-f][1][2][3]triazine scaffold as a potent inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1).[12][13] AAK1 is a serine/threonine kinase involved in receptor endocytosis and has been identified as a therapeutic target for neuropathic pain.[12] Knockout mice lacking AAK1 show a reduced response to persistent pain.[13] Small molecule inhibitors based on this scaffold were able to improve potency from ~60 nM to single-digit nM IC₅₀ values, establishing a promising new avenue for non-opioid pain therapeutics.[12]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of these compounds.

Generalized Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

This protocol outlines a common synthetic route starting from a pyrrole derivative.[4]

Synthesis_Workflow Pyrrole Pyrrole Derivative (e.g., Pyrrole-2-carboxamide) Amination N-Amination (e.g., with O-(diphenylphosphinyl)hydroxylamine) Pyrrole->Amination Step 1 Cyclization Cyclization (e.g., with formamidine acetate) Amination->Cyclization Step 2 Product 4-Amino-pyrrolo[2,1-f][1,2,4]triazine Core Structure Cyclization->Product Step 3

General Synthetic Workflow for the Pyrrolotriazine Core.

Protocol:

  • N-Amination of the Pyrrole Ring:

    • Dissolve the starting pyrrole derivative (1 equivalent) in a suitable aprotic solvent (e.g., DMF or THF).

    • Add a base (e.g., NaH) portion-wise at 0°C to deprotonate the pyrrole nitrogen.

    • Slowly add an electrophilic aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or O-(2,4-dinitrophenyl)hydroxylamine (1.1 equivalents).[4]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates consumption of the starting material.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting N-aminopyrrole intermediate via column chromatography.

  • Cyclization to Form the Triazine Ring:

    • Dissolve the purified N-aminopyrrole intermediate (1 equivalent) in a high-boiling point solvent like formamide or N,N-dimethylformamide (DMF).

    • Add a cyclizing agent, such as formamidine acetate (2-3 equivalents).[4]

    • Heat the reaction mixture to a high temperature (typically 150-170°C) for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, pour it into water, and collect the precipitated product by filtration.

    • Recrystallize or purify by column chromatography to yield the final pyrrolo[2,1-f][1][2][3]triazine product.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ATP solution.

  • Specific peptide substrate for VEGFR-2.

  • Test compound stock solution in DMSO.

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar).

  • 384-well white microplates.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound solution to each well. Include wells for a positive control (no inhibitor) and negative control (no enzyme).

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and its peptide substrate to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To measure the cytotoxic or cytostatic effects of a compound on a cancer cell line.[11]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear flat-bottom plates.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (DMSO only).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-Amino-iodopyrrolo[2,1-f][1][2][3]triazine scaffold is a remarkably versatile and potent core in modern drug discovery. Its ability to effectively target distinct biological machinery—from protein kinases in cancer cells to polymerases in RNA viruses—underscores its "privileged" status. The extensive research into its derivatives has already yielded clinical candidates for cancer, viral infections, and neuropathic pain.[10][12]

Future research should focus on leveraging structure-activity relationship (SAR) studies to design next-generation inhibitors with enhanced potency and selectivity, thereby minimizing off-target effects and potential toxicity.[9] The synthetic tractability of the core allows for rapid diversification, opening avenues to explore its potential against other therapeutic targets and to combat emerging drug resistance. The continued exploration of this powerful scaffold holds immense promise for the development of novel therapeutics to address significant unmet medical needs.

References

  • Singh, S., Utreja, D., & Kumar, V. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry. Available at:

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Available at:

  • Wang, Y., et al. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. Available at:

  • (n.d.). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Available at:

  • Li, S., et al. (n.d.). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives.
  • Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. Available at:

  • Fensome, A., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Available at:

  • J. F. (2008). Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). Journal of Medicinal Chemistry. Available at:

  • Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
  • Fensome, A., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Available at:

  • Fensome, A., et al. (2023). (PDF) Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. ResearchGate. Available at:

  • Gribova, O. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at:

  • Ott, G. R., et al. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available at:

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at:

Sources

Exploratory

The Pyrrolotriazine Scaffold: A Versatile Platform for Potent and Selective Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of targeted therapies in oncology and beyond has solidified the role of protein kinases as critical drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and beyond has solidified the role of protein kinases as critical drug targets. Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a particularly fruitful template for the design of ATP-competitive kinase inhibitors.[1][4] This guide provides a comprehensive overview of the kinase inhibitory potential of pyrrolotriazine derivatives, delving into their mechanism of action, structure-activity relationships, and the key experimental workflows for their evaluation.

The Pyrrolotriazine Core: A Privileged Scaffold for Kinase Recognition

The pyrrolo[2,1-f][1][2][3]triazine scaffold serves as a bioisostere of the adenine moiety of ATP, the ubiquitous phosphate donor for all kinase-catalyzed reactions.[5][6] This structural mimicry allows it to effectively compete with ATP for binding within the highly conserved ATP-binding pocket of kinases. Crystallographic and modeling studies have revealed that the pyrrolotriazine ring system establishes crucial hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[1][4] These interactions anchor the inhibitor in the active site, providing a foundation for achieving high-affinity binding.

The true versatility of the pyrrolotriazine scaffold lies in the strategic placement of substituents at various positions, which allows for the exploitation of less conserved regions of the ATP-binding site, thereby achieving both high potency and selectivity.[1][4]

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

Medicinal chemistry efforts have elucidated key structure-activity relationships for pyrrolotriazine derivatives, providing a rational basis for inhibitor design.

  • The 4-Position Aniline Group: A critical determinant of inhibitory activity is the presence of an aniline group at the 4-position of the pyrrolotriazine core.[1][4] This substituent typically occupies a lipophilic pocket adjacent to the adenine-binding region, often referred to as the "selectivity pocket." The nature of the substituents on this aniline ring can be modulated to fine-tune potency and selectivity for specific kinases. For instance, a bulky, lipophilic C4 aniline has been shown to be essential for potent dual inhibition of HER1 (EGFR) and HER2.[1]

  • The 5- and 6-Positions: The C5 and C6 positions of the pyrrolotriazine ring offer additional vectors for chemical modification to enhance inhibitory activity and introduce desirable pharmaceutical properties.[1][4] Substituents at the C6 position can be directed into a hydrophobic channel that extends towards the solvent-exposed surface of the protein.[1] This allows for the incorporation of larger, more complex functional groups to optimize target engagement and pharmacokinetic profiles. Similarly, amino-substituted groups at the C5 position can project into the ribose-phosphate binding pocket, forming interactions with conserved residues involved in phosphate binding.[4]

These SAR insights underscore the importance of a multi-pronged optimization strategy, where modifications at different positions of the pyrrolotriazine scaffold work in concert to achieve the desired biological activity.

Key Kinase Targets and Therapeutic Applications

The adaptability of the pyrrolotriazine scaffold has led to the development of inhibitors targeting a diverse range of kinases implicated in cancer and other diseases.

Kinase Target(s)Therapeutic RationaleExample Pyrrolotriazine Derivative(s)IC50 ValuesReference
HER1 (EGFR) & HER2 Overexpressed in various cancers (e.g., breast, lung), driving cell proliferation and survival.[1][4]BMS-599626HER1: 0.022 µM, HER2: 0.020 µM[1]
pan-HER/VEGFR2 Simultaneous targeting of HER family members and the key angiogenesis mediator VEGFR2 offers a broader anti-tumor strategy.[4]BMS-690514HER1: 0.002 µM, HER2: 0.002 µM, HER4: 0.001 µM, VEGFR2: 0.011 µM[4]
c-Met & VEGFR2 c-Met is crucial for tumor formation and metastasis, while VEGFR2 drives angiogenesis.[3]Compound 19c-Met: 2.3 ± 0.1 nM, VEGFR2: 5.0 ± 0.5 nM[3]
VEGFR2 A key regulator of tumor angiogenesis.[3]Compound 18VEGFR-2: 11 nM[3]
FGFR1 Involved in cell proliferation and differentiation; aberrant signaling contributes to cancer.[3]Compounds 6, 7, 8FGFR-1: 1 nM (for compound 8)[3]
ALK Anaplastic lymphoma kinase fusions are oncogenic drivers in certain cancers like non-small-cell lung cancer (NSCLC).[7]2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazinesNot explicitly stated in the provided context.[7]
JAK2 A non-receptor tyrosine kinase involved in cytokine signaling pathways often dysregulated in myeloproliferative neoplasms.[3]2,7-Pyrrolo[2,1-f][1][2][3]triazinesNot explicitly stated in the provided context.[3]
Aurora Kinases Serine/threonine kinases that play essential roles in mitosis; their inhibition can lead to cell cycle arrest and apoptosis.[3]Compounds 31, 32, 34Aurora A (for 31 & 32): Kd = 7 nM & 9 nM, Aurora B (for 34): Kd = 7 nM[3]
PI3Kδ A lipid kinase involved in immune cell signaling; a target for inflammatory diseases and hematological malignancies.[8]Compound 6 (LAS191954)PI3Kδ: 2.6 nM[8]

Signaling Pathways Targeted by Pyrrolotriazine Derivatives

The inhibition of specific kinases by pyrrolotriazine derivatives leads to the modulation of critical downstream signaling pathways that control cell fate.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) family, which includes HER1 and HER2, plays a pivotal role in regulating cell growth, survival, and differentiation.[3] Upon ligand binding, these receptors dimerize and activate their intracellular tyrosine kinase domains, triggering a cascade of downstream signaling events, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3] Overexpression or activating mutations of EGFR and HER2 are common in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[3] Pyrrolotriazine inhibitors targeting EGFR and HER2 block these aberrant signals at their source.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_HER2 EGFR/HER2 Dimer EGF->EGFR_HER2 Binds & Activates PI3K PI3K EGFR_HER2->PI3K Activates RAS RAS EGFR_HER2->RAS Activates Pyrrolotriazine_Inhibitor Pyrrolotriazine Inhibitor Pyrrolotriazine_Inhibitor->EGFR_HER2 Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER2 signaling pathway and its inhibition by pyrrolotriazine derivatives.

Experimental Protocols for Evaluating Kinase Inhibitory Potential

A robust assessment of the kinase inhibitory potential of pyrrolotriazine derivatives requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test pyrrolotriazine derivative (dissolved in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrrolotriazine derivative in DMSO.

  • Assay Plate Setup: Add the diluted test compounds, positive control, and negative control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and its specific substrate at their optimized concentrations.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to all wells of the assay plate. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Detection: Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[9]

  • Data Analysis: The luminescent signal is inversely proportional to the amount of ATP remaining, and therefore directly proportional to kinase activity.[9] Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Kinase_Assay Start Start Compound_Dilution Prepare Serial Dilutions of Pyrrolotriazine Derivative Start->Compound_Dilution Plate_Setup Add Compounds, Positive & Negative Controls to 384-well Plate Compound_Dilution->Plate_Setup Add_Reaction_Mix Add Master Mix to Plate Plate_Setup->Add_Reaction_Mix Reaction_Mix Prepare Kinase Reaction Master Mix (Enzyme, Substrate, Buffer) Reaction_Mix->Add_Reaction_Mix Initiate_Reaction Add ATP to Initiate Reaction Add_Reaction_Mix->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Add_Detection_Reagent Add Luminescent Reagent (e.g., Kinase-Glo®) Incubate->Add_Detection_Reagent Stabilize_Signal Incubate in Dark Add_Detection_Reagent->Stabilize_Signal Read_Plate Measure Luminescence Stabilize_Signal->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell-Based Kinase Inhibition Assay (Phosphorylation Level)

Cell-based assays are crucial for understanding how a kinase inhibitor performs in a more physiologically relevant context.[10][11] This protocol describes a general method for measuring the inhibition of kinase activity within a cell by quantifying the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test pyrrolotriazine derivative (dissolved in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

  • Ligand/stimulant to activate the signaling pathway (if necessary)

  • Lysis buffer

  • Phosphatase and protease inhibitors

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagent (e.g., chemiluminescent substrate, fluorescent dye)

  • Microplate reader or imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test pyrrolotriazine derivative, positive control, or negative control for a predetermined time.

  • Pathway Stimulation: If required, stimulate the cells with a specific ligand to activate the kinase and its signaling pathway.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantification of Phosphorylation:

    • ELISA/AlphaLISA/MSD: Use a sandwich immunoassay format with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.[10][12]

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, chemiluminescence) using a plate reader or imaging system.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition relative to the stimulated, untreated control. Determine the IC50 value by fitting the dose-response curve.

Cell_Based_Kinase_Assay Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Compound_Treatment Treat Cells with Pyrrolotriazine Derivatives & Controls Seed_Cells->Compound_Treatment Stimulate_Pathway Stimulate Signaling Pathway (if necessary) Compound_Treatment->Stimulate_Pathway Cell_Lysis Lyse Cells with Buffer containing Phosphatase & Protease Inhibitors Stimulate_Pathway->Cell_Lysis Quantify_Phosphorylation Quantify Substrate Phosphorylation (ELISA, Western Blot, etc.) Cell_Lysis->Quantify_Phosphorylation Data_Acquisition Acquire Signal (Absorbance, Fluorescence, etc.) Quantify_Phosphorylation->Data_Acquisition Data_Analysis Normalize Data and Determine Cellular IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based kinase inhibition assay measuring substrate phosphorylation.

Conclusion and Future Directions

The pyrrolotriazine scaffold has proven to be a highly versatile and productive starting point for the development of potent and selective kinase inhibitors. The deep understanding of its structure-activity relationships has enabled the rational design of compounds targeting a wide array of kinases with significant therapeutic potential. As our knowledge of the kinome and its role in disease continues to expand, the pyrrolotriazine core will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists. Future efforts will likely focus on leveraging this scaffold to develop inhibitors with novel mechanisms of action, improved pharmacokinetic properties, and the ability to overcome clinical resistance. The continued application of advanced structural biology, computational modeling, and innovative assay technologies will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • Structure activity relationships for a novel series of pyrrolo[2,1-f][1][2][3]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. (2005). Cancer Research. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Structure activity relationships for 5-substituted pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. (2007). Cancer Research. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. (2010). Asian Journal of Chemistry. [Link]

  • Process for preparing pyrrolotriazine kinase inhibitors. (n.d.).
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). Molecules. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • Methods for the preparation of pyrrolotriazine compounds useful as kinase inhibitors. (n.d.).
  • Pyrrolotriazine inhibitors of kinases. (n.d.). Patent 1669071. [Link]

  • Pyrrolotriazines as Novel Potent ALK Inhibitors. (n.d.). SlideShare. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research. [Link]

  • Pyrrolotriazine compounds as kinase inhibitors. (n.d.).
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Pharmaceutical and Biological Research. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). Journal of Medicinal Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). RSC Medicinal Chemistry. [Link]

  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). Current Medicinal Chemistry. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (2023). MDPI. [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals. [Link]

Sources

Foundational

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold in Modern Drug Discovery An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,1-f][1][2][3]tri...

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets.[4] Initially identified as a potent kinase inhibitor template that effectively mimics the well-established quinazoline scaffold, its derivatives have since been successfully developed as antiviral agents, and inhibitors of various other enzyme families.[1][5] This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrrolo[2,1-f]triazines, offering insights into the strategic considerations that underpin their design and development. We will explore key synthetic methodologies, delve into structure-activity relationships (SAR) for prominent biological targets, and present detailed experimental protocols for the synthesis of key intermediates and final compounds.

Introduction: The Rise of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine system, a unique bicyclic heterocycle with a bridgehead nitrogen, has garnered significant attention from medicinal chemists due to its wide range of biological activities.[3] Its structural features, particularly the arrangement of nitrogen atoms, allow it to form crucial hydrogen bonds and other non-covalent interactions within the active sites of biological targets, a feat not always achievable with simpler monocyclic or phenyl-fused heterocycles.[6] This inherent capacity for potent and selective binding has led to the development of several successful drugs and clinical candidates, including the antiviral remdesivir and the anticancer agent brivanib alaninate.[3][6] Furthermore, compounds like BMS-599626 have demonstrated potent inhibition of key kinases in oncology, such as EGFR and HER2.[3][7][8][9]

The pyrrolo[2,1-f][2][3]triazine scaffold's journey from a novel chemical entity to a clinically relevant pharmacophore is a testament to the power of rational drug design and synthetic innovation. Its ability to serve as a template for inhibiting diverse targets, including protein kinases, viral polymerases, and components of signaling pathways like Hedgehog, underscores its privileged status in drug discovery.[3]

Strategic Approaches to the Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine ring system can be approached through several strategic disconnections. The most common strategies involve either building the triazine ring onto a pre-existing pyrrole derivative or, less frequently, constructing the pyrrole ring onto a triazine precursor. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

Synthesis from Pyrrole Derivatives: A Common and Versatile Strategy

A widely employed and versatile approach commences with appropriately substituted pyrroles. This strategy allows for the early introduction of diversity elements on the pyrrole ring, which can be crucial for modulating the pharmacological properties of the final compounds. A general workflow for this approach is outlined below.

G Pyrrole Substituted Pyrrole N_Amination N-Amination Pyrrole->N_Amination Electrophilic amination Cyclization Cyclization with a C1 synthon N_Amination->Cyclization Formation of N-aminopyrrole Pyrrolotriazine Pyrrolo[2,1-f]triazine Core Cyclization->Pyrrolotriazine e.g., formamidine acetate

Caption: General workflow for the synthesis of the pyrrolo[2,1-f]triazine core starting from a pyrrole derivative.

A key step in this sequence is the N-amination of the pyrrole nitrogen. This can be achieved using various electrophilic aminating reagents, such as O-(diphenylphosphinyl)hydroxylamine or chloramine.[3] The resulting N-aminopyrrole is a versatile intermediate that can be cyclized with a variety of one-carbon synthons to form the triazine ring. For instance, reaction with formamidine acetate yields the 4-amino-pyrrolo[2,1-f]triazine, a common structural motif in many biologically active derivatives.[3]

Alternative Synthetic Routes

While synthesis from pyrrole derivatives is predominant, other innovative methods have been developed. These include:

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been effectively used to construct the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core from 1-amino-1H-pyrrole-2-carboxamides and aldehydes.[10]

  • Rearrangement of Pyrrolooxadiazines: A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones has been achieved through the rearrangement of pyrrolo-[1,2-d][1][3][6]oxadiazines.[3]

  • 1,3-Dipolar Cycloaddition: The 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate has been utilized to synthesize 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines.[11][12]

Application in Drug Discovery: Targeting Kinases

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a particularly fruitful template for the development of protein kinase inhibitors.[2][6] Its ability to mimic the hinge-binding interactions of ATP has been a key factor in its success.

Structure-Activity Relationship (SAR) for Kinase Inhibition

Initial studies identified the pyrrolo[2,1-f][1][2][3]triazine nucleus as an effective mimic of the quinazoline kinase inhibitor template.[1][5] Key SAR insights include:

  • C4-Substitution: Attachment of specific substituted anilines at the C4 position is crucial for potent inhibition of kinases like EGFR and VEGFR-2.[1][5] For example, a 4-((3-chloro-4-fluorophenyl)amino) substituent confers potent EGFR inhibitory activity.[1][5]

  • C5 and C6 Positions: These positions generally tolerate substitution, providing opportunities to introduce side chains that can modulate physicochemical properties such as solubility and metabolic stability without significantly impacting biological activity.[1][5]

  • C7-Position: Substitution at the C7-position often leads to a substantial loss of inhibitory activity, suggesting this region is sterically constrained within the kinase active site.[1][5]

  • C2 and C7 Disubstitution: A novel 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazine scaffold has been designed as a kinase inhibitor platform, leading to the discovery of potent anaplastic lymphoma kinase (ALK) inhibitors.[13]

The general pharmacophore model for pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors is depicted below.

G cluster_0 Pyrrolo[2,1-f]triazine Kinase Inhibitor Pharmacophore Core Pyrrolo[2,1-f]triazine Core (Hinge Binder) C4 C4-Substituent (Selectivity & Potency) Core->C4 Crucial for affinity C5_C6 C5/C6-Substituents (Physicochemical Properties) Core->C5_C6 Tolerates substitution C7 C7-Position (Sterically Restricted) Core->C7 Substitution detrimental

Caption: Pharmacophore model for pyrrolo[2,1-f]triazine-based kinase inhibitors.

Case Study: BMS-599626 (AC480) - A Pan-HER Inhibitor

BMS-599626 (also known as AC480) is a potent and selective inhibitor of the pan-HER kinase family, with IC50 values of 20 nM and 30 nM for HER1 (EGFR) and HER2, respectively.[7][9][14] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[7] This compound has demonstrated significant antitumor activity in preclinical models of breast, gastric, and non-small cell lung cancers.[9] The development of BMS-599626 highlights the potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold to yield orally bioavailable and efficacious clinical candidates.[8][14]

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of key pyrrolo[2,1-f][1][2][3]triazine intermediates and final products. Researchers should adapt these procedures based on the specific requirements of their target molecules and adhere to all laboratory safety guidelines.

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol describes a scalable method for the preparation of a key intermediate, pyrrolo[2,1-f][1][2][3]triazin-4-amine, which is a precursor for the antiviral drug remdesivir.[15][16]

Step 1: N-amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous DMF at 0–5 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Stir the mixture for 20–30 minutes at 0–5 °C.

  • Add 2-cyanopyrrole (1.0 eq) to the reaction mixture while maintaining the internal temperature between 5 and 10 °C.

  • Stir for an additional 30–40 minutes at this temperature.

  • In a separate vessel, prepare a solution of chloramine.

  • Slowly add the chloramine solution to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-amino-2-cyanopyrrole.

Step 2: Cyclization with Formamidine Acetate

  • To a solution of 1-amino-2-cyanopyrrole (1.0 eq) in a suitable solvent (e.g., 2-methoxyethanol), add formamidine acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, pyrrolo[2,1-f][1][2][3]triazin-4-amine, will precipitate from the solution.

  • Isolate the solid by filtration, wash with a cold solvent (e.g., MTBE), and dry under vacuum.[16]

Compound Molecular Formula Molecular Weight Typical Yield Reference
Pyrrolo[2,1-f][1][2][3]triazin-4-amineC6H6N4134.1467%[16]
Protocol 2: General Procedure for the Synthesis of 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines

This protocol outlines a general approach for the synthesis of 2-anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazines, a scaffold that has yielded potent ALK inhibitors.[17][18][19]

G Start tert-butyl carbazate Pyrrole_Formation Pyrrole Ring Formation Start->Pyrrole_Formation Reaction with α-haloketone Core_Construction Pyrrolotriazine Core Construction Pyrrole_Formation->Core_Construction Condensation with ammonium carbonate Ortho_Sub Orthogonal Substitution Core_Construction->Ortho_Sub Halogenation at C4 and C7 Diversification Diversification Ortho_Sub->Diversification Selective functionalization Final_Product 2,7-disubstituted-pyrrolo[2,1-f]triazine Diversification->Final_Product e.g., Suzuki coupling at C7, SNAr at C2

Caption: Synthetic workflow for 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines.

A key feature of this strategy is the creation of a late-stage, orthogonally reactive intermediate that allows for rapid diversification.[17][18][19] This is typically a di-halogenated pyrrolo[2,1-f][1][2][3]triazine, where the different reactivities of the halogens at C2 and C7 can be exploited in sequential cross-coupling and nucleophilic substitution reactions. An optimized method for installing the C2-aniline involves an in situ triflate displacement, which proceeds under mild conditions.[17]

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a cornerstone in contemporary drug discovery. Its synthetic tractability and ability to potently and selectively interact with a diverse range of biological targets ensure its continued relevance. Future research in this area will likely focus on several key aspects:

  • Exploration of New Chemical Space: The development of novel synthetic methodologies to access previously unexplored substitution patterns on the pyrrolo[2,1-f][1][2][3]triazine core will undoubtedly lead to the discovery of compounds with novel biological activities.

  • Targeting New Disease Areas: While kinase inhibition and antiviral activity have been the primary focus, the application of this scaffold to other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, warrants further investigation.

  • Development of Covalent and Allosteric Inhibitors: The design of pyrrolo[2,1-f][1][2][3]triazine derivatives that can form covalent bonds with their targets or bind to allosteric sites could lead to inhibitors with improved potency, selectivity, and duration of action.

References

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Semantic Scholar. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters. [Link]

  • Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Colab.

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

  • AC480 (BMS-599626). Amerigo Scientific. [Link]

  • AC480 (BMS-599626). BioCrick. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-iodopyrrolo[2,1-f]triazine

Foreword: Understanding the Critical Nature of Physicochemical Properties In the landscape of modern drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is paved with rigor...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Nature of Physicochemical Properties

In the landscape of modern drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is paved with rigorous scientific evaluation. Among the most fundamental yet critical hurdles are the physicochemical properties of the active pharmaceutical ingredient (API) or its key intermediates. Properties such as solubility and stability are not mere data points; they are the bedrock upon which formulation development, manufacturing processes, and ultimately, the clinical success of a drug are built.

This guide is dedicated to 4-Amino-5-iodopyrrolo[2,1-f]triazine (CAS No: 1770840-43-1), a heterocyclic organic compound of significant interest.[1] Its primary prominence arises from its role as a crucial building block in the synthesis of potent antiviral agents, most notably Remdesivir.[1] As such, a comprehensive understanding of its behavior in various chemical environments is indispensable for chemists and researchers working on scaling its synthesis and integrating it into complex molecular frameworks.

This document moves beyond a simple recitation of facts. It is designed to provide a senior-level perspective, explaining the causal relationships between the molecule's structure and its observed properties. We will delve into not only what is known but also how to methodically determine these properties through robust, self-validating experimental protocols. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to handle this important intermediate with confidence and scientific rigor.

Section 1: Molecular Profile and Its Implications

Before exploring its solubility and stability, it is essential to understand the structural features of 4-Amino-5-iodopyrrolo[2,1-f]triazine that govern its behavior.

  • Chemical Name: 7-iodopyrrolo-[2,1-f][2][3][4]-triazin-4-amine[2]

  • CAS Number: 1770840-43-1[1][2]

  • Molecular Formula: C₆H₅IN₄[1]

  • Molecular Weight: 260.04 g/mol [1][2]

The molecule consists of a fused pyrrolo[2,1-f][2][3][4]triazine bicyclic system. This core is largely aromatic and planar. Key functional groups influencing its properties are:

  • The Amino Group (-NH₂): Located at the 4-position, this group provides a site for hydrogen bonding and potential protonation, which can significantly influence solubility in aqueous or protic media.

  • The Iodo Group (-I): At the 5-position (or 7-position depending on numbering convention), this heavy halogen increases the molecule's molecular weight and lipophilicity. The carbon-iodine bond can also be a potential site for photochemical instability.

  • The Pyrrolotriazine Core: The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, contributing to solubility in polar solvents. However, the overall fused ring structure is hydrophobic.

The interplay between the hydrophilic amino group and the lipophilic iodinated aromatic core dictates the molecule's solubility profile, creating a classic case of a compound that requires careful solvent selection.

Section 2: Solubility Profile

Direct, quantitative public data on the solubility of 4-Amino-5-iodopyrrolo[2,1-f]triazine in a wide range of solvents is scarce. However, by analyzing its synthesis and purification procedures described in the literature, we can infer a well-grounded solubility profile.[5] This predictive analysis, combined with a standardized protocol for experimental determination, provides a comprehensive overview.

Predicted Solubility Characteristics

The synthetic routes often employ polar aprotic solvents like dimethylformamide (DMF), indicating good solubility in this class of solvents.[5] Conversely, purification steps frequently involve washing with water or methyl tert-butyl ether (MTBE), which implies poor solubility in both aqueous and non-polar ethereal solvents.[5]

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMF, DMSO, DMAcHigh Strong dipole-dipole interactions with the polar heterocyclic core.
Polar Protic Water, Methanol, EthanolLow to Moderate The hydrophobic core counteracts the hydrogen bonding potential of the amino group. Solubility in alcohols is expected to be higher than in water.
Non-Polar Aprotic Hexanes, TolueneVery Low The molecule is too polar to dissolve effectively in non-polar hydrocarbon solvents.
Ethereal MTBE, Diethyl EtherLow Limited polarity is insufficient to overcome the crystal lattice energy of this solid compound.
Chlorinated Dichloromethane (DCM)Moderate Offers a balance of polarity suitable for dissolving many organic compounds.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, the gold-standard shake-flask method (OECD Guideline 105) should be employed. This protocol is designed to achieve a thermodynamic equilibrium between the solid-state compound and the solvent, providing a true measure of solubility.

Methodology:

  • Preparation: Add an excess amount of solid 4-Amino-5-iodopyrrolo[2,1-f]triazine to a series of vials, each containing a precisely measured volume of a selected solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time must be sufficient to reach a steady state, which should be determined empirically (typically 24-72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. For colloidal suspensions, centrifugation or filtration (using a filter material confirmed not to adsorb the analyte) is required to obtain a clear supernatant.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor, typically expressed in mg/mL or µg/mL.

Visualization: Shake-Flask Solubility Workflow

The following diagram outlines the logical flow of the experimental protocol described above.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Achieve Equilibrium sep1 Settle or Centrifuge to get clear supernatant equil1->sep1 Isolate Saturated Solution quant1 Sample and Dilute Supernatant sep1->quant1 Prepare for Analysis quant2 Analyze via validated HPLC method quant1->quant2 quant3 Calculate Solubility vs. Calibration Curve quant2->quant3 cluster_stress Stress Conditions start Stock Solution of 4-Amino-5-iodopyrrolo[2,1-f]triazine acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂) start->oxid photo Photostability (ICH Q1B) start->photo thermal Thermal (Heat) start->thermal analysis Analyze All Samples via Stability-Indicating HPLC-MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis end Evaluate Mass Balance & Identify Degradants analysis->end

Caption: Workflow for a Comprehensive Forced Degradation Study.

Conclusion

While 4-Amino-5-iodopyrrolo[2,1-f]triazine is a stable solid suitable for its role as a chemical intermediate, a thorough understanding of its solubility and stability is crucial for process optimization, formulation, and regulatory compliance. [1]Based on its structure and use in synthesis, it is predicted to be highly soluble in polar aprotic solvents like DMF and poorly soluble in water and non-polar solvents. [5]Its stability profile is likely dictated by potential hydrolysis of the triazine ring, oxidation of the pyrrole moiety, and photolysis of the carbon-iodine bond.

The experimental protocols detailed in this guide for thermodynamic solubility and forced degradation provide a robust framework for researchers to generate the precise, reliable data needed for advanced drug development. By applying these methodologies, scientists can confidently navigate the challenges of handling this important molecule, ensuring the quality and integrity of the life-saving medicines derived from it.

References

  • LookChem. Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f]-[2][3][4]triazin-4-amine. Available from: .

  • National Institutes of Health (NIH). Synthetic strategies for pyrrolo[2,1-f]t[2][3][4]riazine: the parent moiety of antiviral drug remdesivir - PMC. (2021-01-04). Available from: .

  • National Institutes of Health (NIH). Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[2][3][4]riazine of Remdesivir. Available from: .

  • MDPI. Bioactive Pyrrolo[2,1-f]t[2][3][4]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). Available from: .

  • ResearchGate. Design, Synthesis and Anti-proliferative Activity of Noval 1,2,4-Triazine and Pyrrolidin-2-one Derivatives. (2025-08-09).
  • PubMed Central. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017-05-10).
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f]t[2][3][4]riazine. Available from: .

  • ResearchGate. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[2][3][4]riazine derivatives. Available from: .

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: Regioselective Iodination of 4-Aminopyrrolo[2,1-f]triazine

Application Note & Synthesis Protocol: Regioselective Iodination of 4-Aminopyrrolo[2,1-f][1][2][3]triazine Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the Significance of Halogenated Intermediates The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol: Regioselective Iodination of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the Significance of Halogenated Intermediates

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of pharmacologically active agents.[4][5] Its unique bridged-head nitrogen structure has attracted significant interest from medicinal chemists, leading to the development of potent kinase inhibitors for cancer therapy and crucial antiviral drugs.[1][4] Notably, this scaffold is the cornerstone of the broad-spectrum antiviral drug Remdesivir, which has demonstrated activity against a range of RNA viruses.[1][6]

In the synthesis of complex molecules like Remdesivir, functionalized intermediates are paramount. Halogenated derivatives, particularly iodo-substituted compounds, serve as versatile handles for introducing further molecular complexity via cross-coupling reactions. While the user has requested a protocol for 4-Amino-5-iodopyrrolo[2,1-f]triazine, a thorough review of authoritative chemical literature and patent filings indicates that the regioselective synthesis of the 4-Amino-7-iodopyrrolo[2,1-f]triazine isomer is the overwhelmingly documented and industrially relevant pathway.[6][7][8]

This preference for iodination at the C7 position is governed by the inherent electronic properties of the pyrrolo[2,1-f]triazine ring system. The pyrrole moiety of the fused ring is electron-rich and thus susceptible to electrophilic substitution. Computational and experimental data show that the C7 position is the most electronically activated site for such reactions. This application note, therefore, provides a detailed, field-proven protocol for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine, a critical precursor in pharmaceutical manufacturing.[6][9] We will elucidate the causal mechanisms behind the procedural steps to provide a comprehensive guide for researchers and drug development professionals.

Part 1: Synthesis of the 4-Aminopyrrolo[2,1-f][1][2][3]triazine Precursor

The journey to the target molecule begins with the construction of the core heterocyclic system. A robust and scalable method involves the N-amination of 2-cyanopyrrole followed by cyclization with formamidine acetate.[10] This approach is favored for its use of readily available starting materials and high overall yield.[10]

Workflow for Precursor Synthesis

cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization & Workup A 2-Cyanopyrrole B NaH in DMF A->B Deprotonation C Chloramine (NH2Cl) Solution B->C Electrophilic Amination D N-Amino-2-cyanopyrrole C->D E Formamidine Acetate D->E Addition F Heat (85-90°C) E->F Ring Formation G Precipitation with Water F->G H Purification (MTBE) G->H I 4-Aminopyrrolo[2,1-f]triazine H->I

Caption: Workflow for the synthesis of the 4-aminopyrrolotriazine precursor.

Detailed Protocol 1: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

This two-step, one-pot procedure is optimized for scalability and safety.[10]

  • Vessel Preparation and Deprotonation:

    • Under an inert nitrogen atmosphere, charge a suitable reactor with anhydrous N,N-Dimethylformamide (DMF, 10 volumes relative to 2-cyanopyrrole).

    • Cool the solvent to 0-5°C.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C. Stir for 20-30 minutes.

    • Expert Insight: NaH is a strong, non-nucleophilic base used to deprotonate the pyrrole nitrogen, forming the sodium salt. This step is critical as it activates the pyrrole for the subsequent electrophilic amination and prevents side reactions. Anhydrous conditions are essential to prevent quenching the NaH with water.

  • N-Amination:

    • Slowly add a solution of 2-cyanopyrrole (1.0 equivalent) in DMF to the NaH suspension while maintaining the temperature at 0-5°C. Vigorous gas (H₂) evolution will be observed. Stir for 30-40 minutes post-addition.

    • Prepare a solution of monochloramine (NH₂Cl, ~1.2 equivalents) in a suitable solvent like MTBE. Safety Note: Chloramine is a hazardous substance and should be handled with appropriate engineering controls.

    • Add the chloramine solution to the reaction mixture at a controlled rate, keeping the internal temperature between 0-5°C.

    • Expert Insight: The sodium pyrrolide anion acts as a nucleophile, attacking the electrophilic chlorine of chloramine to form the N-N bond, yielding N-amino-2-cyanopyrrole. Careful control of chloramine stoichiometry is crucial; excess chloramine can lead to the reversion of the product back to 2-cyanopyrrole.[10]

  • Cyclization and Product Formation:

    • Once the amination is complete (monitored by HPLC/TLC), add formamidine acetate (3.0 equivalents) to the reaction mixture at 0-5°C.

    • Heat the mixture to 85-90°C. During this step, the lower-boiling solvent (MTBE) can be distilled off.

    • Expert Insight: At elevated temperatures, the N-amino-2-cyanopyrrole undergoes an intramolecular cyclization with formamidine acetate. The formamidine provides the necessary carbon and nitrogen atoms to form the six-membered triazine ring, resulting in the desired 4-aminopyrrolo[2,1-f]triazine.

  • Workup and Isolation:

    • After reaction completion, cool the mixture to 25-30°C.

    • Slowly add water (4 volumes) to precipitate the crude product. Stir for 1 hour.

    • Cool the slurry to 5-10°C and stir for an additional 2 hours to maximize precipitation.

    • Filter the solid, wash the cake with water, and then with methyl tert-butyl ether (MTBE) to remove residual DMF and impurities.

    • Dry the product under vacuum to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine as a solid.[10]

Part 2: Regioselective Iodination at the C7-Position

The direct iodination of the 4-aminopyrrolo[2,1-f]triazine core is an efficient method to produce the target intermediate. The choice of iodinating agent and oxidant is key to achieving high yield and purity.[7][8]

Reaction Pathway for C7-Iodination

cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Electrophilic Iodination cluster_2 Step 3: Workup & Isolation A 4-Aminopyrrolo[2,1-f]triazine B Potassium Iodide (KI) C Methanol (Solvent) D Suspension at 0°C C->D E Oxone® (Potassium Peroxymonosulfate) D->E Portion-wise Addition F In situ I+ Generation D->F Electrophilic Attack at C7 E->F G Reaction (7h at 0°C) F->G H 4-Amino-7-iodopyrrolo[2,1-f]triazine G->H I Quench (Na2S2O3) H->I J pH Adjustment (NaHCO3) I->J K Filtration & Washing J->K L Drying K->L M Final Product L->M

Caption: General workflow for the C7-iodination of 4-aminopyrrolotriazine.

Detailed Protocol 2: Synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

This protocol is adapted from a robust patent example, optimized for yield and purity.[7]

  • Reaction Setup:

    • In a reactor protected from light and under a nitrogen atmosphere, charge 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 equivalent) and potassium iodide (KI, 2.0 equivalents).

    • Add methanol (approx. 4-5 volumes) and stir to form a suspension.

    • Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Methanol is an effective solvent for this transformation. Using a stoichiometric excess of KI ensures that iodide is readily available for oxidation to the active electrophilic iodine species.

  • Iodination:

    • In a separate vessel, prepare a solution or slurry of Oxone® (potassium peroxymonosulfate, 1.0 equivalent) in water.

    • Add the Oxone® to the reaction mixture portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

    • Continue stirring the reaction at 0°C for an additional 4-7 hours, monitoring progress by HPLC or TLC until the starting material is consumed.

    • Expert Insight: Oxone® is a safe and powerful oxidizing agent that converts the iodide anion (I⁻) into an electrophilic iodine species (I⁺ or equivalent) in situ. This electrophile then attacks the most electron-rich position on the pyrrole ring, which is C7. Portion-wise addition of the oxidant maintains a controlled concentration of the reactive iodinating agent, minimizing potential side reactions.

  • Workup and Purification:

    • Once the reaction is complete, quench the excess oxidant by adding a solution of sodium thiosulfate (Na₂S₂O₃).

    • Adjust the pH of the reaction mixture to be alkaline (pH 8-9) using a saturated solution of sodium bicarbonate (NaHCO₃). This step is crucial for ensuring the product is in its free base form and to neutralize any acidic byproducts.

    • Stir the resulting slurry, then collect the solid product by filtration.

    • Wash the filter cake sequentially with water and ethanol to remove inorganic salts and other impurities.

    • Dry the purified solid under vacuum at 40-50°C to obtain 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine.[7] The expected yield is high, often around 90%, with purity exceeding 96%.[7]

Alternative Iodination Protocol

An alternative patented method utilizes iodine and N-iodosuccinimide (NIS) in DMF.[8]

  • Initial Reaction: Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 equiv) in DMF, cool to -25°C, and add iodine (1.2 equiv) in batches, reacting at -10°C for 3 hours.[8]

  • Completion: Add acetic acid and NIS (0.4 equiv) and react for another hour at -10°C.[8]

  • Workup: Quench the reaction and crystallize the product by adding an alkali solution.[8]

    • Expert Insight: This method suggests a two-stage iodine addition, possibly forming a complex first, which is then driven to completion. It offers an alternative for process optimization but involves more complex reagent handling.

Quantitative Data Summary

ParameterProtocol 1: Precursor Synthesis[10]Protocol 2: C7-Iodination[7]
Starting Material 2-Cyanopyrrole4-Aminopyrrolo[2,1-f]triazine
Key Reagents NaH, NH₂Cl, Formamidine AcetateKI, Oxone®
Solvent DMF, MTBEMethanol
Temperature 0-5°C, then 85-90°C0°C
Reaction Time Several hours~7 hours
Typical Yield ~55% (overall)~90%
Product Purity >99%>96%

Conclusion and Further Applications

The synthesis of 4-amino-7-iodopyrrolo[2,1-f]triazine is a well-established and scalable process, critical for the pharmaceutical industry. The protocols detailed herein are based on authoritative and reproducible methods that prioritize yield, purity, and operational safety. The C7-iodo group of the final product is a key functional handle, enabling its use in subsequent coupling reactions to build more complex drug molecules, most notably in the convergent synthesis of Remdesivir.[6][10] Understanding the regioselectivity of the iodination step is fundamental to successfully producing this vital intermediate.

References

  • Chaudhary, A., & Singh, B. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 269–283. [Link][1]

  • Hunt, J. T., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link][2]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1387-1403. [Link][4]

  • Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
  • Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link][5]

  • Weihai Tongfeng Marine Biotechnology Co., Ltd. (2021). Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][1][2][3] triazine. CN112193856A. [7]

  • Bright Gene Biomedical Technology Co Ltd. (2020). Preparation method of 4-amino-7-iodopyrrolo [2,1-f ][1][2][3] triazine. CN111423443A. [8]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. [Link][6]

  • A-Star Research. (n.d.). 7-Iodopyrrolo[2, 1-f][1][2][3]triazin-4-amine. [Link][9]

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1][2][3]triazin-4-amine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661.

  • Mehra, U., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 25(3), 575–581. [Link][10]

Sources

Application

Application Note: A Scalable, Supply-Centered Synthesis of the Remdesivir Pyrrolotriazine Intermediate

Abstract The pyrrolo[2,1-f][1][2][3]triazin-4-amine core is the critical heterocyclic building block for the antiviral drug Remdesivir.[3][4] Initial synthetic routes to this intermediate were characterized by multiple s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazin-4-amine core is the critical heterocyclic building block for the antiviral drug Remdesivir.[3][4] Initial synthetic routes to this intermediate were characterized by multiple steps, low overall yields, and reliance on non-commodity starting materials, posing significant challenges for large-scale production and supply chain stability.[4][5] This application note details a robust and scalable two-vessel process starting from the abundant and inexpensive commodity chemical, pyrrole. By employing an efficient one-pot cyanation, a highly atom-economic N-amination using in situ generated monochloramine, and a final cyclocondensation with formamidine acetate, this process significantly improves the overall yield to approximately 55-59%.[2][4] The protocols provided herein are designed for researchers, chemists, and process development professionals seeking a practical, cost-effective, and secure method for manufacturing this key pharmaceutical intermediate.

Introduction

The Central Role of the Pyrrolotriazine Core in Remdesivir

Remdesivir (GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity, notably as the first treatment approved by the FDA for COVID-19.[3][6] Its molecular architecture features a unique C-glycosidically linked 4-aminopyrrolo[2,1-f][1][2][3]triazine base.[3] This heterocyclic system is fundamental to the molecule's ability to mimic adenosine and disrupt viral RNA-dependent RNA polymerase (RdRp).[7] Consequently, the efficient and scalable synthesis of this core intermediate, 4-aminopyrrolo[2,1-f][1][2][3]triazine (Compound 1 ), is a critical bottleneck in the overall production of Remdesivir.

Limitations of Early Synthetic Strategies

The first complete synthesis of the pyrrolotriazine base was reported by Bayer Healthcare.[4][5] This route, while effective at a lab scale, presented several drawbacks for industrial production. It commenced from 2,5-dimethoxytetrahydrofuran and involved a multi-step sequence including protection and deprotection steps, resulting in an overall yield of only 31% over four steps.[3][4] The use of non-commodity starting materials and the low mass efficiency made this approach economically unviable and created significant supply chain vulnerabilities, particularly during a global health crisis.[4]

A "Supply-Centered Synthesis" Philosophy

To address these shortcomings, a "Supply-Centered Synthesis" (SCS) approach was developed.[4] The core principle of SCS is to design synthetic routes that originate from highly abundant, commoditized, and globally available raw materials. This strategy inherently enhances supply chain security, reduces costs, and improves overall process efficiency. The optimized synthesis of the Remdesivir pyrrolotriazine intermediate is a prime example of this philosophy, beginning with pyrrole, which is commercially produced in a single step from furan.[4][5] This modern route doubles the overall yield and halves the step count compared to previous methods.[4][8]

The Optimized Scalable Synthetic Pathway

The scalable synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine (1 ) from pyrrole is achieved through a concise and efficient three-step sequence that can be practically executed in two reactor vessels.

Overall Synthetic Workflow

The pathway involves the initial conversion of pyrrole to an activated intermediate, 2-cyanopyrrole, followed by the crucial N-N bond formation and subsequent cyclization to build the triazine ring.

G Pyrrole Pyrrole Cyanopyrrole 2-Cyanopyrrole Pyrrole->Cyanopyrrole POCl₃, DMF (Vilsmeier-Haack Cyanation) Aminopyrrole N-Amino-2-cyanopyrrole Cyanopyrrole->Aminopyrrole 1. NaH 2. NH₂Cl (in situ) (N-Amination) Product 4-Aminopyrrolo[2,1-f][1,2,4]triazine (1) Aminopyrrole->Product Formamidine Acetate (Cyclocondensation)

Diagram 1: High-level overview of the scalable synthetic route.

Step 1: Vilsmeier-Haack Cyanation of Pyrrole

The synthesis begins with the formylation of pyrrole using the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This is followed by an in situ conversion of the resulting aldehyde to the corresponding nitrile. A one-pot procedure involving hydroxylamine hydrochloride and acetic anhydride efficiently transforms the intermediate aldehyde into 2-cyanopyrrole (3 ), a key precursor for the subsequent steps.[2] This method avoids the isolation of the aldehyde intermediate, streamlining the process.[2][4]

Step 2: Electrophilic N-Amination

The formation of the N-N bond is the most critical transformation in this sequence. It is achieved through the electrophilic amination of the pyrrole nitrogen. First, 2-cyanopyrrole is deprotonated with a strong base, typically sodium hydride (NaH), to form the sodium salt.[2] This anion is then treated with monochloramine (NH₂Cl). For scalability and safety, monochloramine is best prepared in situ from aqueous bleach and ammonia and extracted into a suitable organic solvent like methyl tert-butyl ether (MTBE).[4] This step yields the penultimate intermediate, N-amino-2-cyanopyrrole (8 ), with high atom economy, as the byproducts are simple salts.[2][4] Recent advancements have also adapted this step for continuous flow, using a soluble base like potassium tert-butoxide (KOt-Bu) to enhance safety and process control.[9]

Step 3: Cyclocondensation to Form the Triazine Ring

The final step is the construction of the triazine ring. The N-amino-2-cyanopyrrole intermediate (8 ) is condensed with formamidine acetate in the same reaction vessel.[2] Upon heating, an intramolecular cyclization occurs, directly affording the desired product, 4-aminopyrrolo[2,1-f][1][2][3]triazine (1 ), which can be isolated as a crystalline solid by filtration.[2]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory or manufacturing environment. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Materials and Reagents
ReagentGrade
PyrroleReagent Grade, ≥98%
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%
Dimethylformamide (DMF)Anhydrous, ≥99.8%
Hydroxylamine HydrochlorideACS Reagent, ≥98%
Acetic AnhydrideACS Reagent, ≥98%
Sodium Hydride (NaH)60% dispersion in mineral oil
Formamidine Acetate≥97%
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99%
Sodium HydroxidePellets, ACS Reagent
Deionized Water
Nitrogen GasHigh Purity
Protocol 1: Preparation of 2-Cyanopyrrole (3)

This protocol describes the synthesis of the nitrile intermediate in a one-pot, two-step process from pyrrole.[2]

  • Vilsmeier Reagent Formation: To a stirred solution of anhydrous DMF (10 L) in a suitable reactor under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.54 L, 16.56 mol) over 3 hours, maintaining the internal temperature between 0–5 °C.

  • Pyrrole Addition: After the addition is complete, allow the mixture to warm to 15–20 °C and stir for 30 minutes. Re-cool the mixture to 0–5 °C.

  • Slowly add pyrrole (1 kg, 14.90 mol) over 1.5 hours, ensuring the temperature does not exceed 15 °C. Stir for an additional hour at 15–20 °C.

  • Reaction Quench: Cool the reaction mass to 0–5 °C and slowly quench by adding it to a mixture of crushed ice and water. Adjust the pH to ~6.0 using a 50% aqueous sodium hydroxide solution.

  • Aldoxime Formation & Dehydration: To the quenched mixture, add solid hydroxylamine hydrochloride (1.14 kg, 16.41 mol) followed by the slow addition of acetic anhydride (1.55 L, 16.48 mol), keeping the temperature below 15 °C.

  • Heating: Heat the reaction mass to 90 °C and maintain for 12–16 hours. Monitor the reaction progress by HPLC until the starting aldehyde is <2%.

  • Isolation: Cool the mixture to 25–30 °C. The product precipitates as a solid. Isolate by filtration, wash the cake with water, and dry under vacuum at 50–55 °C to yield 2-cyanopyrrole.

Protocol 2: One-Vessel Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine (1)

This protocol combines the N-amination and cyclization steps in a single vessel.[2]

G cluster_amination Part A: N-Amination cluster_cyclization Part B: Cyclization & Isolation start_A Charge Anhydrous DMF and cool to 0-5 °C add_NaH Add NaH (60% dispersion) start_A->add_NaH add_cyano Add 2-Cyanopyrrole (3) (Maintain temp < 10 °C) add_NaH->add_cyano stir_deprotonate Stir for 30-40 min (Deprotonation) add_cyano->stir_deprotonate add_NH2Cl Add in situ NH₂Cl/MTBE solution stir_deprotonate->add_NH2Cl heat_amination Heat to 85-90 °C add_NH2Cl->heat_amination add_formamidine Add Formamidine Acetate heat_amination->add_formamidine distill_mtbe Distill off MTBE (Atmospheric Pressure) add_formamidine->distill_mtbe heat_cyclize Stir at 85-90 °C for 20 h (Monitor by HPLC) distill_mtbe->heat_cyclize cool_filter Cool to 25-30 °C and Filter heat_cyclize->cool_filter wash_dry Wash with Water & MTBE, then Dry under Vacuum cool_filter->wash_dry end Isolated Product (1) wash_dry->end

Diagram 2: Step-by-step workflow for the one-vessel synthesis protocol.

  • Deprotonation: Under a nitrogen atmosphere, charge anhydrous DMF (6.0 L) into a reactor and cool to 0–5 °C. Carefully add sodium hydride (0.29 kg of 60% dispersion, 7.17 mol) in portions and stir for 30 minutes.

  • Slowly add a solution of 2-cyanopyrrole (3 ) (0.60 kg, 6.52 mol) in DMF, maintaining the internal temperature between 5–10 °C. Stir for an additional 30–40 minutes at this temperature.

  • N-Amination: Add a pre-prepared solution of monochloramine in MTBE to the reaction mixture.

  • Cyclization: Add solid formamidine acetate (2.04 kg, 19.56 mol) to the mixture at 0–5 °C.

  • Heat the reaction mixture to 85–90 °C. During the heating phase, distill off the MTBE at atmospheric pressure.

  • Maintain the reaction at 85–90 °C for approximately 20 hours. Monitor the consumption of the N-amino-2-cyanopyrrole intermediate by HPLC.

  • Isolation: Once the reaction is complete, cool the mixture to 25–30 °C. Filter the resulting solids.

  • Wash the filter cake sequentially with water (0.6 L) and MTBE (1.2 L).

  • Dry the crystalline product under vacuum at 50–55 °C until a constant weight is achieved. This typically yields the final product (1 ) with high purity.[2]

Analytical Characterization

The final product, 4-aminopyrrolo[2,1-f][1][2][3]triazine, should be characterized to confirm its identity and purity.

  • Appearance: Crystalline solid.[2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.[2]

  • GC–MS (m/z): 134.1.[2]

  • HPLC Purity: ≥99.5 A% (at 230 nm).[2]

Process Data and Scalability Considerations

Summary of Yields and Purity

The described process offers significant improvements in efficiency over earlier methods.

Process StepStarting MaterialProductTypical YieldReference
CyanationPyrrole2-Cyanopyrrole~82%[2]
N-Amination & Cyclization2-Cyanopyrrole4-Aminopyrrolo[2,1-f][1][2][3]triazine~67%[2]
Overall Process Pyrrole 4-Aminopyrrolo[2,1-f][1][2][3]triazine ~55% [2]

The overall yield of an alternative but similar "Supply Centered Synthesis" route was reported as 59%.[4]

Safety and Handling
  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate acid-resistant gloves and face shield.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon). The 60% dispersion in mineral oil reduces pyrophoricity but requires careful handling.

  • Monochloramine (NH₂Cl): A toxic and potentially explosive compound, especially in concentrated form. In situ generation and use in a dilute solution significantly mitigate the risk. The process should be conducted behind a blast shield, especially during initial scale-up.[4]

Conclusion

The synthetic route detailed in this application note represents a highly optimized and scalable method for producing the crucial pyrrolotriazine intermediate of Remdesivir. By starting from the commodity chemical pyrrole and employing efficient, high-yield transformations, this process achieves an overall yield of approximately 55-59%, a significant improvement over previous multi-step, low-yield syntheses.[2][4] The adherence to the principles of "Supply-Centered Synthesis" ensures a robust, cost-effective, and secure supply chain for a critical active pharmaceutical ingredient. This methodology provides a practical and validated foundation for the large-scale manufacturing of Remdesivir.

References

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. (2021). Journal of Organic Chemistry. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). Organic Process Research & Development. Available at: [Link]

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. (2020). Organic Letters. Available at: [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021). ACS Omega. Available at: [Link]

  • Process for preparing certain pyrrolotriazine compounds. (2005). Google Patents.
  • Methods for the preparation of pyrrolotriazine compounds. (2009). Google Patents.
  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022). ACS Omega. Available at: [Link]

  • Methods for the preparation of pyrrolotriazine compounds useful as kinase inhibitors. (2005). Google Patents.
  • Methods for the preparation of pyrrolotriazine compounds useful as kinase inhibitors. (2004). Google Patents.
  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021). ACS Omega. Available at: [Link]

  • What patent protection does Gilead’s COVID-19 treatment Remdesivir have?. (2020). AWA. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1- f ][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). ScienceOpen. Available at: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022). National Institutes of Health. Available at: [Link]

  • CDC may have claims on Gilead's patents for COVID-19 drug remdesivir. (2020). STAT News. Available at: [Link]

  • Pharmaceutical lipid compositions of remdesivir. (2021). Google Patents.
  • PROCESS FOR THE PREPARATION OF PYRROLOTRIAZINE COMPOUNDS. (2007). Google Patents.
  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. (2020). PubMed. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. Available at: [Link]

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. (2020). ACS Publications. Available at: [Link]

  • A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. (2021). National Institutes of Health. Available at: [Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. (2023). ACS Publications. Available at: [Link]

  • Tablet of remdesivir and preparation method therefor. (2021). Google Patents.
  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022). ACS Publications. Available at: [Link]

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. (2020). ResearchGate. Available at: [Link]

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. (2005). PubMed. Available at: [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2006). ResearchGate. Available at: [Link]

  • 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Synocule. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Amerigo Scientific. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for Pyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors

Application Notes and Protocols for Pyrrolo[2,1-f][1][2][3]triazine Derivatives as Kinase Inhibitors Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibition The pyrrolo[2,1-f][1][2][3]triazine cor...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Pyrrolo[2,1-f][1][2][3]triazine Derivatives as Kinase Inhibitors

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural basis of several approved drugs and clinical candidates.[1][2][4] Its unique electronic properties and three-dimensional structure allow for potent and selective interactions with the ATP-binding pocket of various protein kinases.[4] This scaffold is a key component in a range of kinase inhibitors, demonstrating its versatility in targeting different members of the kinome.[5] While the specific compound 4-amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is not extensively characterized as a kinase inhibitor in publicly available literature, its structural analogs have shown significant promise. This document will focus on a well-documented derivative, a potent dual inhibitor of c-Met and VEGFR-2, to illustrate the application of this chemical series in cancer research and drug development.[4][6]

Our representative compound, herein designated as PTP-27a , has demonstrated nanomolar inhibitory activity against both c-Met and VEGFR-2, two receptor tyrosine kinases critically involved in tumor growth, angiogenesis, and metastasis.[6] These application notes provide a comprehensive guide for researchers on the characterization and utilization of PTP-27a and similar pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors.

Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2 Signaling

PTP-27a functions as an ATP-competitive inhibitor of both c-Met and VEGFR-2. By occupying the ATP-binding site, it prevents the phosphorylation and subsequent activation of these receptors, thereby blocking their downstream signaling cascades.

The c-Met signaling pathway , when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of events leading to cell proliferation, survival, and motility.[7] Dysregulation of this pathway is a known driver in various cancers.

cMet_Pathway cluster_membrane Plasma Membrane cluster_kinase_activity Kinase Domain c-Met c-Met Receptor c-Met->c-Met ADP ADP PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds PTP_27a PTP-27a PTP_27a->c-Met Inhibits ATP ATP AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by PTP-27a.

The VEGFR-2 signaling pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Its ligand, VEGF-A, stimulates endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_kinase_activity Kinase Domain VEGFR-2 VEGFR-2 Receptor VEGFR-2->VEGFR-2 ADP ADP PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K VEGF VEGF-A VEGF->VEGFR-2 Binds PTP_27a PTP-27a PTP_27a->VEGFR-2 Inhibits ATP ATP PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Kinase Substrate - Test Compound Dilutions Start->Prep_Reagents Plate_Setup Plate Setup (96-well): - Add Kinase, Substrate, Buffer - Add Test Compound / Vehicle Prep_Reagents->Plate_Setup Incubate_1 Incubate at 30°C for 10 min (Compound-Kinase Pre-incubation) Plate_Setup->Incubate_1 Start_Reaction Start Reaction: Add ATP Solution Incubate_1->Start_Reaction Incubate_2 Incubate at 30°C for 45 min Start_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Detect: Add Luminescence Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate at RT for 15 min Stop_Reaction->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze

Figure 3: Workflow for the In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer. A typical buffer contains 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. DTT (0.5 mM) can be added fresh.

    • Prepare serial dilutions of PTP-27a in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of recombinant human c-Met or VEGFR-2 kinase in 1x Kinase Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Prepare the ATP and substrate (e.g., Poly(Glu,Tyr) 4:1) solutions in 1x Kinase Assay Buffer at 2x the final desired concentration.

  • Assay Plate Setup (96-well white plate):

    • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.

    • Add 10 µL of the kinase solution to all wells except the "no enzyme" blank wells. Add 10 µL of 1x Kinase Assay Buffer to the blank wells.

    • Incubate the plate at 30°C for 10 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2x ATP/substrate mix to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Equilibrate the plate and the luminescence detection reagent (e.g., Kinase-Glo® Max) to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the positive control (vehicle, 0% inhibition) and negative control (no ATP or high concentration of a known inhibitor, 100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assays

This assay utilizes the Ba/F3 cell line, a murine pro-B cell line that is dependent on IL-3 for survival. [8]When transfected with the TPR-Met fusion oncogene, the cells become IL-3 independent, and their proliferation is driven by the constitutive activity of the TPR-Met kinase. [9][10]This provides a clean system to assess the cell-based potency of c-Met inhibitors. [8][11] Step-by-Step Protocol:

  • Cell Culture:

    • Culture BaF3-TPR-Met cells in RPMI-1640 medium supplemented with 10% FBS. [10]These cells do not require IL-3.

    • Maintain cells in suspension culture at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Harvest cells in the logarithmic growth phase and wash once with serum-free RPMI-1640 to remove residual growth factors.

    • Resuspend the cells in assay medium (RPMI-1640 + 1-2% FBS) at a density of 2 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 96-well clear plate.

    • Add 50 µL of 2x concentrated test compound dilutions (in assay medium) to the wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

This assay measures the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF. [2][12][13]It is a standard method for evaluating potential anti-angiogenic agents. [14] Step-by-Step Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium (EGM-2) on gelatin-coated flasks.

    • Use cells at a low passage number (P3-P7) for optimal response.

  • Assay Procedure:

    • Seed HUVECs into a 96-well gelatin-coated plate at a density of 5,000 cells/well in 100 µL of EGM-2. [2] * Allow cells to attach overnight.

    • The next day, replace the medium with 100 µL of serum-starvation medium (e.g., M199 + 1% FBS) and incubate for 4-6 hours.

    • Prepare treatment solutions containing the test compound and a final concentration of 20 ng/mL VEGF-A in serum-starvation medium. [2] * Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Use a suitable cell viability reagent such as MTT, resazurin (AlamarBlue), or a luminescence-based ATP assay (CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of VEGF-stimulated proliferation.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell_Assay_Workflow Start Start Culture_Cells Culture Cells (BaF3-TPR-Met or HUVEC) Start->Culture_Cells Seed_Plate Seed Cells into 96-well Plate Culture_Cells->Seed_Plate Add_Compound Add Test Compound (and VEGF for HUVEC) Seed_Plate->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Viability_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Viability_Reagent Incubate_Final Incubate (if required) Add_Viability_Reagent->Incubate_Final Read_Plate Read Absorbance/Fluorescence/ Luminescence Incubate_Final->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze

Figure 4: General Workflow for Cell-Based Proliferation Assays.

Conclusion

The pyrrolo[2,1-f]t[1][2][3]riazine scaffold represents a highly valuable core for the development of potent and selective kinase inhibitors. As exemplified by the dual c-Met/VEGFR-2 inhibitor PTP-27a, these compounds offer a promising avenue for therapeutic intervention in oncology. The protocols detailed in these application notes provide a robust framework for the in vitro and cell-based characterization of this class of inhibitors, enabling researchers to effectively evaluate their potency and mechanism of action.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(9), 1434-1455. [Link]

  • Lee, Y. J., et al. (2019). Endothelial cell proliferation assay in vitro. Bio-protocol, 9(12), e3270. [Link]

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Kassab, B. M., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(11), 1386. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Chen, Y., et al. (2016). VEGF stimulated the angiogenesis by promoting the mitochondrial functions. Scientific Reports, 6, 23849. [Link]

  • Ott, G. R., et al. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Lösungsfabrik. (2023). New potency assays for anti-VEGF antibodies. Lösungsfabrik. [Link]

  • Harvard DASH. (2016). Real Time Cell Analysis of VEGF and PlGF-Induced Endothelial Cell Proliferation in the Presence of Heparin and Growth Factor Inhibitors. Harvard DASH. [Link]

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 143-157. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]

  • Shi, W., et al. (2018). Accepted Manuscript. European Journal of Medicinal Chemistry. [Link]

  • Liu, X., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Nicosia, R. F., & Staton, C. A. (2010). Angiogenesis Assays. In Methods in Enzymology (Vol. 444, pp. 79-99). Academic Press. [Link]

  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333. [Link]

  • Reaction Biology. (n.d.). MET Kinase Assay. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

  • GoldBio. (2013, May 21). BaF3 Proliferation Bioassay Methods and Protocols. YouTube. [Link]

  • Zhang, Y., et al. (2012). [Construction of a recombinant stable Ba/F3 cell strain containing Tpr-Met]. Sheng Wu Gong Cheng Xue Bao, 28(8), 986-993. [Link]

  • Kumar, A., et al. (2023). Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer. Molecular Diversity, 27(4), 1595-1621. [Link]

  • Indigo Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. Indigo Biosciences. [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Reaction Biology. [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. PharmaLegacy. [Link]

  • Mohamady, S., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18872-18886. [Link]

Sources

Application

In Vitro Kinase Assay Protocol for Pyrrolotriazine Compounds: A Comprehensive Guide for Drug Discovery Professionals

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and immunology.[1][2][3] The pyrrolotri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and immunology.[1][2][3] The pyrrolotriazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors due to its bioisosteric resemblance to the adenine moiety of ATP.[4] This document provides a detailed application note and protocol for conducting in vitro kinase assays to evaluate the inhibitory activity of pyrrolotriazine-based compounds. We will delve into the underlying principles of kinase inhibition, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, empowering researchers to confidently and accurately assess their novel chemical entities.

Introduction: The Central Role of Kinases and the Promise of Pyrrolotriazine Inhibitors

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. With over 500 kinases encoded in the human genome, these enzymes form a complex signaling network that governs cellular activities such as growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][5]

The development of small molecule kinase inhibitors has revolutionized the treatment of many of these diseases. A significant portion of these inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase, preventing the natural substrate from binding and halting the phosphorylation cascade.[6][7] The pyrrolotriazine core structure has proven to be an excellent starting point for the design of such inhibitors.[4] Its structural similarity to adenine allows it to effectively compete with ATP for binding to the kinase active site.[4] Modifications to the pyrrolotriazine scaffold have led to the development of inhibitors targeting various kinases, including Janus kinases (JAKs), Aurora kinases, and Anaplastic Lymphoma Kinase (ALK).[8][9][10]

This guide will provide researchers with a robust framework for evaluating the potency and selectivity of their novel pyrrolotriazine compounds through in vitro kinase assays.

Assay Principles: Choosing the Right Platform for Your Needs

A variety of in vitro assay formats are available to measure kinase activity, each with its own advantages and limitations. The choice of assay technology will depend on factors such as the specific kinase of interest, the desired throughput, and the available instrumentation. Here, we will discuss some of the most common and reliable methods.

Radiometric Assays: The Gold Standard

Radiometric assays are often considered the "gold standard" for measuring kinase activity due to their direct and sensitive nature.[11][12] These assays utilize ATP radiolabeled with phosphorus-32 (³²P) or phosphorus-33 (³³P) at the gamma phosphate position.[13][14] The kinase transfers the radiolabeled phosphate to a substrate (either a peptide or a protein). The phosphorylated substrate is then separated from the unreacted [γ-³²P/³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate.[14] The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or a phosphorimager, providing a direct measure of kinase activity.[14]

Luminescence-Based Assays: A High-Throughput Alternative

Luminescence-based assays offer a non-radioactive, high-throughput alternative for measuring kinase activity. These assays are typically based on the quantification of either the amount of ATP consumed or the amount of ADP produced during the kinase reaction.[15][16]

  • ATP Depletion Assays (e.g., Kinase-Glo®): In this format, after the kinase reaction is complete, a reagent containing luciferase and its substrate, luciferin, is added.[17][18] The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.[1][15][17] Higher kinase activity results in greater ATP consumption and, therefore, a lower luminescent signal.[15]

  • ADP Production Assays (e.g., ADP-Glo™): These assays measure the amount of ADP generated by the kinase reaction. The assay is performed in two steps. First, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added that converts the ADP to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[1][15][16]

Fluorescence-Based Assays: Versatility and Sensitivity

Fluorescence-based methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), provide a sensitive and versatile platform for kinase assays.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): HTRF assays are a specific type of TR-FRET that are well-suited for high-throughput screening.[2][5] In a typical HTRF kinase assay, a biotinylated substrate is used. After the kinase reaction, a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are added.[19][20][21] If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[21] The intensity of the TR-FRET signal is directly proportional to the level of substrate phosphorylation.[21]

Experimental Workflow: A Step-by-Step Guide

The following section outlines a general workflow for an in vitro kinase assay using a pyrrolotriazine compound as a test inhibitor. This workflow can be adapted for various assay formats.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, ATP, Substrate, Kinase) add_components Add Kinase, Substrate, and Compound to Plate prep_reagents->add_components prep_compound Prepare Pyrrolotriazine Compound Dilutions prep_compound->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction (Add ATP) pre_incubate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate (Luminescence/Fluorescence/Radioactivity) add_detection->read_plate analyze_data Data Analysis (IC50 Determination) read_plate->analyze_data

Figure 1: General workflow for an in vitro kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol provides a detailed, step-by-step methodology for a common luminescence-based kinase assay to determine the IC50 value of a pyrrolotriazine inhibitor.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
Purified KinaseCommercially availableThe enzyme of interest
Kinase SubstrateCommercially availableThe molecule to be phosphorylated
ATPSigma-AldrichPhosphate donor
Kinase Assay BufferVaries by kinaseMaintains optimal pH and ionic strength
Pyrrolotriazine CompoundIn-house synthesis/vendorTest inhibitor
DMSOSigma-AldrichSolvent for the compound
Kinase-Glo® Luminescent Kinase Assay KitPromegaDetection reagent
White, Opaque 96- or 384-well platesCorningLow cross-talk assay plates
Multichannel Pipettes and TipsVariousReagent dispensing
Plate Reader with Luminescence DetectionVariousSignal measurement
Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of the pyrrolotriazine compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a concentration gradient. A 10-point, 3-fold serial dilution is a common starting point.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer according to the manufacturer's or literature recommendations for the specific kinase.

    • Prepare the kinase and substrate solutions by diluting them to the desired working concentration in the kinase reaction buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[22]

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted pyrrolotriazine compound or DMSO (for control wells) to the appropriate wells of the assay plate.

    • Add the kinase solution to all wells except the "no enzyme" control wells.

    • Add the substrate solution to all wells.

    • Include the following controls:

      • 100% Activity Control: Contains kinase, substrate, and DMSO (no inhibitor).

      • 0% Activity (No Enzyme) Control: Contains substrate and DMSO, but no kinase. This helps determine the background signal.[22]

  • Kinase Reaction:

    • Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • After the incubation period, add an equal volume of the prepared Kinase-Glo® reagent to each well.

    • Mix the contents of the wells thoroughly, usually by gentle shaking on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the luminescent signal from the replicate wells for each compound concentration.

    • Subtract the average "no enzyme" control signal from all other data points to correct for background.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_100%_activity - Signal_no_enzyme))

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High variability between replicatesPipetting errors, improper mixingEnsure pipettes are calibrated, use master mixes, and mix plate contents thoroughly.[23]
High background signalCompound interference, high ATP concentrationRun a "no enzyme" control with the compound to check for interference. Optimize the ATP concentration.[22]
Inhibitor appears inactive in vitro but is active in cellsHigh ATP concentration in the assay, inhibitor conformationUse a more physiologically relevant ATP concentration (though this may decrease apparent potency). Consider that the recombinant kinase may not adopt the same conformation as the native enzyme in cells.[23][24]
False positivesCompound aggregationInclude a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[22]

Conclusion

This application note provides a comprehensive guide for researchers and drug development professionals to effectively evaluate the inhibitory potential of pyrrolotriazine compounds against their kinase targets. By understanding the principles behind different assay formats, following a robust experimental protocol, and being aware of potential pitfalls, scientists can generate high-quality, reproducible data to drive their drug discovery programs forward. The versatility of the pyrrolotriazine scaffold, coupled with rigorous in vitro testing, holds significant promise for the development of the next generation of targeted kinase inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Cisbio. (n.d.). HTRF KinEASE. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Moon, S., Kim, W., Kim, S., Kim, J. H., & Kim, S. T. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Reaction Biology. (n.d.). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Xu, J., Zhang, Y., & Li, J. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current chemical genomics, 1, 22-28. [Link]

  • Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in enzymology, 351, 415-424. [Link]

  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Karaman, M. W., & Gray, N. S. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS letters, 586(17), 2883-2891. [Link]

  • Kumar, A., & Singh, J. (2021). Pyrrolo[2,1-f][11][17][25]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(1), 75-96. [Link]

  • ProQinase. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement), 4186. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A high-throughput radiometric kinase assay. In Methods in molecular biology (Vol. 795, pp. 13-24). Humana Press. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7484. [Link]

  • Wells, G. J. (n.d.). Pyrrolotriazines as Novel Potent ALK Inhibitors [PowerPoint presentation]. SlideShare. [Link]

  • Goldberg, F. W., Finlay, M. R., Grist, M., Hardy, A., Harrington, P. E., Jones, C. D., ... & Waring, M. J. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5489-5493. [Link]

  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]

  • Drewry, D. H., & Wells, C. I. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology, 1683, 1-13. [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays of 4-Amino-5-iodopyrrolo[2,1-f]triazine Derivatives

Introduction: Unlocking the Therapeutic Potential of Pyrrolo[2,1-f]triazines The 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. It forms the core of di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrrolo[2,1-f]triazines

The 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. It forms the core of diverse therapeutic agents, from the broad-spectrum antiviral drug Remdesivir to a new generation of targeted kinase inhibitors for oncology.[1][2] The pyrrolo[2,1-f]triazine core acts as an effective mimic of the adenine ring of ATP, enabling it to bind competitively to the ATP-binding pocket of numerous protein kinases.[3] This characteristic has led to the development of potent inhibitors targeting key drivers of cancer cell proliferation and survival, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Phosphoinositide 3-kinase (PI3K).[4][5]

This guide provides a comprehensive suite of cell-based assay protocols designed to characterize the biological activity of novel 4-amino-5-iodopyrrolo[2,1-f]triazine derivatives. As a senior application scientist, the following protocols are presented not merely as a sequence of steps, but as a validated strategic workflow. We will move from broad assessments of cellular viability to specific assays confirming target engagement and downstream signaling modulation, providing the robust data package required for advancing lead compounds in a drug discovery program. The experimental choices are explained to ensure a self-validating and scientifically rigorous investigation.

Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a broad measure of biological activity and establishes a therapeutic window. We will utilize two distinct, yet complementary, assays to ensure the trustworthiness of our findings.

The Rationale: Why Two Viability Assays?

Relying on a single cytotoxicity assay can be misleading. For example, the MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell death.[4][6] To build a more robust dataset, we complement it with the CellTiter-Glo® assay, which quantifies ATP levels—a direct indicator of metabolically active, viable cells.[2][7] Running these in parallel provides a self-validating system; congruent results from both assays significantly increase confidence in the observed cytotoxic or cytostatic effects.

Recommended Cell Lines

Based on published data for pyrrolo[2,1-f]triazine derivatives, the following cancer cell lines are recommended for initial screening.[3][4][8]

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaCommonly used, well-characterized epithelial line.
MDA-MB-231 Breast AdenocarcinomaA model for triple-negative breast cancer.
A549 Lung CarcinomaStandard model for non-small cell lung cancer.
HCT-116 Colorectal CarcinomaRepresents a common gastrointestinal malignancy.
HEPG-2 Hepatocellular CarcinomaRelevant for liver cancer and general cytotoxicity/metabolism studies.
HUVEC Primary Endothelial CellsNon-cancerous line, crucial for assessing anti-angiogenic effects via VEGFR-2.[9]
Experimental Workflow: Viability Assessment

The overall workflow for assessing cell viability is a multi-day process involving cell seeding, compound treatment, and assay readout.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4_5 Day 4/5: Assay Readout cluster_assays d1_seed Seed cells in 96-well plates (e.g., 5,000 cells/well) d1_incubate Incubate for 24h (37°C, 5% CO₂) d1_seed->d1_incubate d2_prepare Prepare serial dilutions of 4-amino-5-iodopyrrolo[2,1-f]triazine derivatives d2_treat Add compounds to cells d2_prepare->d2_treat d2_incubate Incubate for 48-72h d2_treat->d2_incubate d4_assay Perform Viability Assays d2_incubate->d4_assay assay_mtt MTT Assay d4_assay->assay_mtt assay_ctg CellTiter-Glo® Assay d4_assay->assay_ctg

Caption: General workflow for cell viability and cytotoxicity assays.

Protocol 1.A: MTT Cell Proliferation Assay

This protocol is adapted from established methodologies for assessing cell metabolic activity as an indicator of viability.[4][6][10][11][12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear flat-bottom plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Compound Treatment: Prepare a 2X concentration series of the pyrrolotriazine derivatives in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound solution to achieve the final desired concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[4] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC50 value.

Protocol 1.B: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol follows the "add-mix-measure" format, quantifying ATP as a marker of viable cells.[2][3][7][13][14]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in opaque-walled 96-well plates as described in Protocol 1.A (steps 1 and 2), typically using 100 µL final volume per well.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes to ensure thermal stability.[3][13][14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[3][7]

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][14]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][7][14]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of viability relative to the vehicle control after subtracting the background luminescence from wells with medium only.

Part 2: Mechanistic Insight - Apoptosis Induction

If a compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome for cells treated with effective kinase inhibitors. We will investigate this through two distinct assays: measuring caspase activity and detecting phosphatidylserine externalization.

Rationale: A Two-Pronged Approach to Confirming Apoptosis

Caspases are the executioner enzymes of apoptosis. Measuring the activity of caspase-3 and -7 provides a direct biochemical readout of the apoptotic cascade being initiated.[15] To validate this, we use Annexin V staining. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that binds with high affinity to PS, allowing for the identification of apoptotic cells by flow cytometry.[16][18][19] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (both negative).[18]

Protocol 2.A: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioners in the apoptotic pathway.[15][20]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in opaque-walled 96-well plates as described in Protocol 1.A. It is crucial to include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Following the treatment period, remove the plate from the incubator and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Record the luminescence. The signal is proportional to the amount of caspase-3/7 activity.

  • Analysis: Normalize the luminescent signal to the number of viable cells (from a parallel CellTiter-Glo® plate) to account for differences in cell number due to cytotoxicity.

Protocol 2.B: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18][19][21]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and a binding buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrrolotriazine derivatives at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.

G cluster_quadrants Flow Cytometry Quadrant Analysis cluster_interpretation Interpretation q_analysis Q3: Viable Annexin V (-) / PI (-) Q4: Early Apoptotic Annexin V (+) / PI (-) Q2: Necrotic / Late Apoptotic Annexin V (+) / PI (+) Q1: Debris Annexin V (-) / PI (+) viable Viable Cells (Intact Membrane, PS Internal) q_analysis:f0->viable Q3 early Early Apoptotic (PS Externalized, Membrane Intact) q_analysis:f1->early Q4 late Late Apoptotic/Necrotic (PS Externalized, Membrane Permeable) q_analysis:f2->late Q2 G Ligand VEGF / FGF Receptor VEGFR-2 / FGFR-1 Ligand->Receptor PI3K PI3K Receptor->PI3K activates Ras Ras/Raf Receptor->Ras activates Compound Pyrrolo[2,1-f]triazine Derivative Compound->Receptor Compound->PI3K Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR p-mTOR Proliferation Proliferation, Survival, Migration mTOR->Proliferation MEK MEK Ras->MEK p-ERK ERK ERK (MAPK) MEK->ERK p-ERK ERK->Proliferation

Caption: Key kinase signaling pathways inhibited by pyrrolotriazines.

Protocol 3.A: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is a powerful method to quantify compound binding to a target kinase in living cells. [9][22][23][24]It requires cells engineered to express the target kinase as a fusion with NanoLuc® luciferase.

Materials:

  • HEK293 cells transiently or stably expressing the NanoLuc®-Kinase fusion protein (e.g., NLuc-VEGFR2, NLuc-PIK3CA).

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega).

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer equipped with 450 nm and 610 nm filters.

Procedure:

  • Cell Preparation: Harvest and resuspend cells expressing the NLuc-Kinase fusion in Opti-MEM®.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO, then dilute further in Opti-MEM®. Dispense into the assay plate.

  • Tracer and Cell Addition: Add the NanoBRET™ Tracer to the cell suspension at a pre-determined optimal concentration. Add this cell/tracer mix to the wells containing the test compounds.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound to reach binding equilibrium within the cells. [23]5. Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's protocol and add it to all wells.

  • Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor emission (450 nm) and the acceptor emission (610 nm).

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the intracellular target affinity.

Protocol 3.B: Western Blotting for Phospho-Kinase Substrates

This protocol allows for the qualitative and semi-quantitative assessment of the inhibition of specific signaling pathways. [13][14][19][25][26][27][28] Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid milk for phospho-antibodies as it contains phosphoproteins like casein that can cause high background). [28]* Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., HUVEC for VEGFR-2, A549 for PI3K) in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight.

  • Stimulation and Inhibition: Pre-treat the cells with various concentrations of the pyrrolotriazine derivative for 1-2 hours. Then, stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL VEGF for HUVEC cells) for 15-30 minutes to activate the pathway. Include unstimulated and vehicle-treated/stimulated controls.

  • Cell Lysis: Place plates on ice, wash with cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary phospho-specific antibody (e.g., anti-pAkt) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3x for 10 minutes with TBST.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted framework for the cellular characterization of novel 4-amino-5-iodopyrrolo[2,1-f]triazine derivatives. By systematically assessing cytotoxicity, determining the mechanism of cell death, and confirming on-target activity and downstream pathway modulation, researchers can build a comprehensive data package. This logical, self-validating workflow enables confident decision-making, facilitating the identification and advancement of promising new therapeutic candidates for oncology and beyond.

References

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Thangaraj, K., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Exploration of novel pyrrolo[2,1-f]t[7][15][18]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. (2018). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f]t[7][15][18]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Borzilleri, R. M., et al. (2009). Pyrrolo[2,1-f]t[7][15][18]riazines as inhibitors of VEGFR-2 and FGFR-1. Bioorganic & Medicinal Chemistry Letters.

  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Sathe, B. D., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f]T[7][15][18]riazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect. [Link]

  • BenchChem. (2025). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3.

Sources

Application

Application Notes and Protocols for the Use of 4-Amino-5-iodopyrrolo[2,1-f]triazine in Cancer Cell Lines

Authored by: A Senior Application Scientist Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Oncology The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that ha...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Oncology

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][4] This scaffold is an integral component of several approved kinase inhibitors, highlighting its importance in the development of targeted cancer therapies.[2][4] Kinase inhibition is a highly successful approach in modern oncology, targeting specific proteins that are dysregulated in cancer cells rather than indiscriminately affecting all rapidly dividing cells.[2][4] Notably, derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been developed as potent inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and the c-Met proto-oncogene.[2][5]

This document provides detailed application notes and protocols for the investigation of a specific derivative, 4-Amino-5-iodopyrrolo[2,1-f]triazine, in cancer cell lines. While this particular isomer may be less characterized in the public domain than its 7-iodo counterpart (a key intermediate in the synthesis of the antiviral Remdesivir[6]), its structural similarity to known kinase inhibitors suggests a strong potential for anticancer activity. The introduction of an iodine atom at the 5-position offers a unique substitution pattern that may confer novel selectivity and potency against various cancer-relevant kinases. These protocols are designed to enable researchers to systematically evaluate the cytotoxic and mechanistic properties of this compound.

Proposed Mechanism of Action: Kinase Inhibition

Based on the established activity of the pyrrolo[2,1-f][1][2][3]triazine scaffold, it is hypothesized that 4-Amino-5-iodopyrrolo[2,1-f]triazine functions as an ATP-competitive kinase inhibitor. The core structure likely interacts with the hinge region of the kinase ATP-binding pocket, a common mechanism for inhibitors of this class.[2] The amino group and the iodine substituent can be further explored for their roles in establishing specific interactions within the active site, potentially leading to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound 4-Amino-5-iodopyrrolo [2,1-f]triazine Compound->RTK Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Proposed signaling pathway inhibition by 4-Amino-5-iodopyrrolo[2,1-f]triazine.

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-Amino-5-iodopyrrolo[2,1-f]triazine in a panel of cancer cell lines.

Materials:

  • 4-Amino-5-iodopyrrolo[2,1-f]triazine

  • Cancer cell lines of interest (e.g., MDA-MB-231, HeLa, A498)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-Amino-5-iodopyrrolo[2,1-f]triazine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory activity of 4-Amino-5-iodopyrrolo[2,1-f]triazine against a specific kinase of interest (e.g., VEGFR-2, c-Met). Commercially available kinase assay kits are often used for this purpose.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP

  • 4-Amino-5-iodopyrrolo[2,1-f]triazine

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates (low volume, white)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 4-Amino-5-iodopyrrolo[2,1-f]triazine in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and compound dilutions.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for the specific kinase.

    • Incubate the reaction at the recommended temperature (usually 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

The results of the cytotoxicity assays can be summarized in a table for easy comparison of the compound's activity across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) of 4-Amino-5-iodopyrrolo[2,1-f]triazine
MDA-MB-231Breast CancerExperimental Value
HeLaCervical CancerExperimental Value
A498Kidney CancerExperimental Value
HUVECNormal Endothelial CellsExperimental Value

A lower IC50 value indicates greater potency. Comparing the IC50 values in cancer cell lines to those in normal cell lines (e.g., HUVEC for assessing anti-angiogenic potential) can provide insights into the compound's therapeutic index.

Conclusion

4-Amino-5-iodopyrrolo[2,1-f]triazine represents a promising scaffold for the development of novel anticancer agents, likely acting through the inhibition of key oncogenic kinases. The protocols outlined in this document provide a robust framework for the initial characterization of this compound's cytotoxic effects and its mechanism of action in cancer cell lines. Further studies, such as Western blotting to confirm the inhibition of downstream signaling pathways and in vivo xenograft models, will be necessary to fully elucidate its therapeutic potential.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(4), 399–413. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130971. [Link]

  • Li, L., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Molecules, 25(21), 5183. [Link]

  • Li, J., et al. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130971. [Link]

  • Gribova, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]

  • Maciążek-Jurczyk, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831. [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Pyrrolo[2,1-f]triazine C-Nucleosides via Palladium-Catalyzed Cross-Coupling

Application Notes and Protocols: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides via Palladium-Catalyzed Cross-Coupling Introduction: The Significance of Pyrrolo[2,1-f][1][2][3]triazine Nucleosides The pyrrolo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides via Palladium-Catalyzed Cross-Coupling

Introduction: The Significance of Pyrrolo[2,1-f][1][2][3]triazine Nucleosides

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of several biologically active molecules, including kinase inhibitors and antiviral agents.[3][4] Notably, it is a key structural component of Remdesivir, a broad-spectrum antiviral medication.[4] The synthesis of nucleoside analogs incorporating this scaffold is of significant interest to medicinal chemists and drug development professionals for the discovery of new therapeutic agents.[1][5] These C-nucleosides, where the ribose sugar is attached to the heterocyclic base via a carbon-carbon bond, offer enhanced stability against enzymatic cleavage compared to their N-nucleoside counterparts.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides through the coupling of 4-amino-5-iodopyrrolo[2,1-f][1][2][3]triazine with ribose analogs. The methodologies described herein are grounded in established palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds.[3][6]

Strategic Overview: A Convergent Synthetic Approach

The synthesis of the target C-nucleosides is approached through a convergent strategy, which involves the independent synthesis of two key building blocks: the halogenated pyrrolotriazine core and a suitable ribose analog bearing a reactive moiety for cross-coupling. These intermediates are then coupled, followed by deprotection to yield the final product. This approach allows for flexibility in modifying both the heterocyclic base and the sugar moiety to generate a library of diverse analogs for biological screening.

G cluster_0 Synthesis of Pyrrolotriazine Core cluster_1 Synthesis of Ribose Analog cluster_2 Final Assembly and Deprotection A Pyrrole B 4-Amino-pyrrolo[2,1-f][1,2,4]triazine A->B Multi-step synthesis C 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine B->C Iodination G Suzuki-Miyaura Coupling C->G D D-Ribose E 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose D->E Protection F Protected Ribose Boronic Acid Analog E->F Borylation F->G H Protected C-Nucleoside G->H I Final C-Nucleoside H->I Deprotection

Figure 1: Convergent synthetic workflow for the preparation of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine

The synthesis of the pyrrolotriazine core begins with commercially available pyrrole and proceeds through a multi-step sequence to introduce the triazine ring and the amino group.[7] The final iodination at the C5 position furnishes the key intermediate for the cross-coupling reaction.

Step 1: Synthesis of 4-Amino-pyrrolo[2,1-f][1][2][3]triazine

A scalable synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine has been reported, starting from 2-cyanopyrrole.[7] The procedure involves N-amination followed by cyclization with formamidine acetate.

  • Reaction:

    • To a stirred solution of 2-cyanopyrrole in anhydrous DMF under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of monochloramine (NH₂Cl) in a suitable solvent (e.g., MTBE) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Add formamidine acetate (1.5 eq.) and heat the mixture to 120 °C for 12-16 hours.

    • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel.

Step 2: Iodination of 4-Amino-pyrrolo[2,1-f][1][2][3]triazine

The iodination of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine core is a crucial step to introduce the leaving group for the subsequent palladium-catalyzed cross-coupling.

  • Reaction:

    • Dissolve 4-amino-pyrrolo[2,1-f][1][2][3]triazine in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 4-amino-5-iodopyrrolo[2,1-f][1][2][3]triazine.

Protocol 1.2: Preparation of a Protected Ribose Boronic Acid Analog

For the Suzuki-Miyaura coupling, a ribose derivative bearing a boronic acid or a boronic ester is required. A common precursor for such a derivative is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which can be synthesized from D-ribose.[8][9][10][11]

Step 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This multi-step procedure involves the protection of the hydroxyl groups of D-ribose as benzoates and the introduction of an acetyl group at the anomeric position.[9][11]

  • Reaction:

    • Methyl Glycoside Formation: Dissolve D-ribose in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄) and stir at room temperature.

    • Benzoylation: After formation of the methyl ribofuranoside, add pyridine and cool the mixture to 0 °C. Add benzoyl chloride dropwise and allow the reaction to proceed to completion.

    • Acetylation: The resulting methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside is then treated with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) to replace the anomeric methoxy group with an acetate.

    • Purify the final product by recrystallization.

Step 2: Conversion to a Ribose Boronic Acid Analog (Proposed Route)

The conversion of the protected ribose acetate to a boronic acid derivative can be achieved through several methods. A plausible route involves the formation of a glycosyl halide followed by reaction with a diboron reagent in the presence of a platinum or palladium catalyst.

  • Proposed Reaction:

    • Treat 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with HBr in acetic acid to form the corresponding glycosyl bromide.

    • In a separate flask, prepare a mixture of bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an aprotic solvent (e.g., dioxane).

    • Add the freshly prepared glycosyl bromide to the reaction mixture under an inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC.

    • After completion, cool the reaction, filter through celite, and concentrate.

    • Purify the resulting protected ribose boronic ester by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling and Deprotection

Protocol 2.1: Suzuki-Miyaura Coupling of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine with the Protected Ribose Boronic Acid Analog

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][12][13][14] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[15][16][17]

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X Pyrrolotriazine-I R-X->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)2 Ribose-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' Coupled Product Reductive\nElimination->R-R'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Materials and Reagents:

    • 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine (1.0 eq.)

    • Protected Ribose Boronic Acid Analog (1.5 eq.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq.)

    • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq.)

    • Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF and water)

  • Procedure:

    • To a reaction vessel, add 4-amino-5-iodopyrrolo[2,1-f][1][2][3]triazine, the protected ribose boronic acid analog, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude protected C-nucleoside by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Commonly used and effective for Suzuki couplings of heteroaryl halides.
Ligand (If using a precursor like Pd(OAc)₂) PPh₃, SPhosPhosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃A base is required for the transmetalation step. The choice of base can influence the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 - 100 °CSufficient to promote the reaction without causing degradation of the starting materials or product.

Table 1: Recommended Suzuki-Miyaura Coupling Conditions.

Protocol 2.2: Deprotection of the C-Nucleoside

The final step is the removal of the benzoyl protecting groups from the ribose moiety to yield the free nucleoside. This is typically achieved by transesterification using a base in an alcoholic solvent.[18]

  • Procedure:

    • Dissolve the protected C-nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) in methanol (a freshly prepared 0.5 M solution is recommended).

    • Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed (typically 1-4 hours).

    • Neutralize the reaction mixture by adding an acidic resin (e.g., Dowex-50 H⁺) until the pH is neutral.

    • Filter off the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product by column chromatography (e.g., on silica gel or C18 reverse-phase silica) or by recrystallization to obtain the pure 4-amino-5-(β-D-ribofuranosyl)pyrrolo[2,1-f][1][2][3]triazine.

Part 3: Characterization of the Final Product

The structure and purity of the synthesized C-nucleoside should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyrrolotriazine core protons, the anomeric proton of the ribose (which will be a doublet due to coupling with the adjacent proton), and the other ribose protons. The chemical shifts and coupling constants will confirm the stereochemistry of the glycosidic bond.

    • ¹³C NMR: Will show the expected number of carbon signals for the pyrrolotriazine and ribose moieties.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound. The observed mass should be within 5 ppm of the calculated mass.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Analytical TechniqueExpected Observations
¹H NMR Signals for aromatic protons of the pyrrolotriazine core (typically in the range of 6.5-8.5 ppm). A doublet for the anomeric proton (H-1') of the ribose moiety. Signals for the other ribose protons.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
HRMS A molecular ion peak corresponding to the exact mass of the target C-nucleoside.
HPLC A single major peak indicating high purity.

Table 2: Expected Analytical Data for 4-Amino-5-(β-D-ribofuranosyl)pyrrolo[2,1-f][1][2][3]triazine.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust and adaptable framework for the synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. The convergent approach allows for the facile generation of a diverse range of analogs by modifying either the heterocyclic base or the sugar component. The use of the well-established Suzuki-Miyaura coupling ensures a reliable and efficient key coupling step. These synthetic methodologies will be invaluable for researchers in academia and industry who are engaged in the discovery and development of novel nucleoside-based therapeutics. Further optimization of the coupling conditions and exploration of other cross-coupling reactions may lead to even more efficient and versatile synthetic routes.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the production of 2'-branched nucleosides. (n.d.).
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]

  • How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. (2014). ResearchGate. [Link]

  • Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. (2015). ACS Publications. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers. [Link]

  • Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose. (n.d.).
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (n.d.). National Center for Biotechnology Information. [Link]

  • Protection of 2′‐Hydroxy Functions of Ribonucleosides. (2018). Wiley Online Library. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). PubMed. [Link]

  • Xylo-C-nucleosides With a pyrrolo[2,1-f][1][2][3]triazin-4-amine Heterocyclic Base: Synthesis and Antiproliferative Properties. (2019). PubMed. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). National Center for Biotechnology Information. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]

  • An efficient synthesis of partially protected .alpha.-D-ribofuranosides from D-ribose by way of a unique selective debenzylation reaction. (n.d.). ACS Publications. [Link]

  • Optimization of reaction conditions for Suzuki-Miyaura C−C coupling... (n.d.). ResearchGate. [Link]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (n.d.). Wikipedia. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate. [Link]

  • Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (n.d.).
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]

  • A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. [Link]

  • Studies of Chirality Effect of 4-(phenylamino)-pyrrolo[2,1-f][1][2][3]triazine on p38alpha by Molecular Dynamics Simulations and Free Energy Calculations. (n.d.). PubMed. [Link]

Sources

Application

Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 4-Amino-5-iodopyrrolo[2,1-f]triazine

Abstract This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Amino-5-iodopyrrolo[2,1-f]triazine. This compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Amino-5-iodopyrrolo[2,1-f]triazine. This compound is a critical heterocyclic building block in medicinal chemistry, notably as a key intermediate in the synthesis of antiviral agents like Remdesivir.[1][2][3][4] Given its importance, achieving high purity is paramount for downstream applications and regulatory compliance. The method described herein utilizes a C18 stationary phase with a gradient elution of water and acetonitrile containing an acidic modifier to ensure sharp peak shapes and excellent resolution from common synthesis-related impurities. This guide is intended for researchers, chemists, and process development scientists requiring a reliable purification strategy for this and structurally similar molecules.

Introduction and Method Rationale

4-Amino-5-iodopyrrolo[2,1-f]triazine is a heterocyclic aromatic amine whose unique structure presents specific challenges and opportunities for chromatographic purification.[1][2] The pyrrolo[2,1-f][5][6][7]triazine core is a privileged scaffold in drug discovery, known for a wide range of biological activities.[8][9][10] The purification of such intermediates is often complicated by the presence of regioisomers, starting materials, and by-products with similar polarities.

Why Reversed-Phase HPLC?

The choice of reversed-phase chromatography is predicated on the physicochemical properties of the target molecule.

  • Structure and Polarity : The molecule possesses a fused aromatic ring system, making it sufficiently non-polar to interact effectively with a hydrophobic C18 stationary phase.

  • Handling Basic Amines : The primary amino group imparts basicity, which can lead to poor peak shape (tailing) on silica-based columns due to interaction with acidic residual silanol groups. To counteract this, the mobile phase is acidified.[11] By adding an acid like formic acid (FA) or trifluoroacetic acid (TFA), the mobile phase pH is lowered, ensuring the amino group is consistently protonated. This positively charged species is repelled by residual silanols and elutes as a sharp, symmetrical peak.[6]

  • Versatility and Scalability : RP-HPLC is a highly versatile and well-understood technique that can be readily scaled from analytical (microgram) to preparative (gram to kilogram) quantities with predictable results.

This guide provides a comprehensive protocol, from sample preparation to fraction analysis, underpinned by a clear rationale for each step to empower the user to adapt and troubleshoot the method effectively.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

    • Fraction Collector (for preparative scale)

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Semi-preparative Column: C18, 250 mm x 10 mm or 21.2 mm, 5-10 µm particle size

  • Vortex Mixer

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

  • Glass vials and collection tubes

Reagents and Solvents
  • Crude 4-Amino-5-iodopyrrolo[2,1-f]triazine sample

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Methanol (MeOH), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

Experimental Protocols

Workflow Overview

The overall purification strategy follows a logical progression from initial sample handling to obtaining the final, pure compound.

Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) Equilibration Column Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Gradient Elution & Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling SolventRemoval Solvent Removal (Evaporation/Lyophilization) Pooling->SolventRemoval FinalProduct Final Pure Compound SolventRemoval->FinalProduct

Caption: Overall workflow for the HPLC purification of 4-Amino-5-iodopyrrolo[2,1-f]triazine.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water to create a 0.1% (v/v) solution.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile to create a 0.1% (v/v) solution.

  • Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonicator or an inline degasser to prevent bubble formation in the pump and detector.[6]

2. Sample Preparation:

  • Prepare a stock solution of the crude material at a concentration of 1-5 mg/mL.

  • Solvent Choice: The compound is a heterocyclic amine; use a minimal amount of DMSO or Methanol to dissolve the sample initially, then dilute with the mobile phase.[11] For preparative runs, higher concentrations can be used, but ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column or injector.

3. HPLC Method Parameters:

  • The following parameters should be programmed into the HPLC method. These conditions serve as a robust starting point and can be optimized further if necessary.

ParameterAnalytical ScaleSemi-Preparative Scale (Example)Rationale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5-10 µmC18 provides excellent retention for the aromatic system. Larger column ID allows for higher sample loading.[6]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidic modifier ensures protonation of the amino group, leading to sharp, symmetrical peaks.[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Flow Rate 1.0 mL/min15-20 mL/min (adjust based on column ID)Flow rate is scaled proportionally with the column cross-sectional area to maintain linear velocity.
Column Temp. 30 °C30 °CA constant temperature ensures reproducible retention times and improves peak shape.[12]
Detection PDA/UV at 254 nm and λmaxUV at 254 nm or λmax254 nm is a good general wavelength for aromatic compounds. Use a PDA detector to determine the absorbance maximum (λmax) for optimal sensitivity.
Injection Vol. 5-20 µL100-2000 µL (dependent on concentration)Volume is increased for preparative scale to maximize throughput.
Gradient Program Time (min) %B Time (min)
0.0100.0
5.0105.0
25.07025.0
30.09530.0
35.09535.0
35.11035.1
40.01040.0

4. Purification Run and Fraction Collection:

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 10 column volumes before the first injection.

  • Injection: Inject the filtered sample.

  • Collection: For preparative runs, set the fraction collector to trigger collection based on the UV signal threshold corresponding to the target peak. Collect the eluent in separate tubes across the peak profile.

5. Post-Purification Analysis:

  • Analyze small aliquots of the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the final, purified solid compound.

Method Development and Troubleshooting

The provided method is a robust starting point. However, adjustments may be needed based on the specific impurity profile of the crude material.

Method_Development Start Define Goal: Purify Target Compound Column Select Column (C18 is standard for heterocycles) Start->Column MobilePhase Select Mobile Phase (ACN/H2O with Acid Modifier) Column->MobilePhase Gradient Develop Gradient (Scouting run followed by optimization) MobilePhase->Gradient Optimize Optimize Parameters (Flow Rate, Temperature, Loading) Gradient->Optimize Result Achieve >98% Purity? Optimize->Result Final Final Validated Method Result->Final Yes Troubleshoot Troubleshoot (Peak Shape, Resolution) Result->Troubleshoot No Troubleshoot->MobilePhase Adjust pH/Modifier Troubleshoot->Gradient Adjust Slope

Caption: Logical flow for HPLC method development and optimization.

IssuePossible CauseSuggested Solution
Peak Tailing 1. Secondary interaction of the basic amino group with residual silanols. 2. Column overload.1. Ensure the mobile phase contains 0.1% FA or TFA. If tailing persists, consider an alternative C18 column with better end-capping.[11] 2. Reduce sample concentration or injection volume.
Poor Resolution 1. Inappropriate gradient slope. 2. Co-eluting impurities.1. Make the gradient shallower (i.e., increase the run time over the same %B range) around the elution time of the target peak. 2. Try a different organic modifier (e.g., Methanol instead of ACN) or a column with different selectivity (e.g., Phenyl-Hexyl).[6]
No/Low Recovery 1. Compound is not eluting from the column. 2. Compound precipitated on the column.1. Increase the final %B in the gradient wash step to 100% and extend the wash time. 2. Ensure the sample is fully dissolved in the injection solvent and that this solvent is miscible with the initial mobile phase.
Variable Retention Times 1. Insufficient column equilibration between runs. 2. Fluctuations in temperature. 3. Pump malfunction.1. Increase the re-equilibration time at the end of the method to at least 10 column volumes. 2. Use a column thermostat and ensure it is set to a stable temperature.[6] 3. Check pump pressure for stability and perform pump maintenance if needed.

References

  • Bari, V. R., Dhake, A. S., & Shaha, R. R. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Al-Qarni, H., Al-Tamimi, A. M., & Al-Kahtani, H. (2016). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]

  • Wang, J., Liu, L., & Ling, X. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Havranek, E., et al. Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Veterinary and Pharmaceutical Sciences Brno. [Link]

  • LookChem. (n.d.). Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f][5][6][7]-triazin-4-amine. [Link]

  • Gorchakova, E. A., et al. (2022). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][5][6][7]triazine C-nucleosides. Molecules. [Link]

  • Kumar, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][5][6][7]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • Khammatova, A. M., et al. (2023). Bioactive Pyrrolo[2,1-f][5][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Wang, J., et al. (2018). HPLC analysis of 16 compounds from Artemisia ordosica. Journal of Chromatography B. [Link]

  • ResearchGate. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][5][6][7]triazine derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cost-Effective Sourcing of 4-Amino-7-iodopyrrolo[2,1-f][5][6][7]triazine from China. [Link]

Sources

Method

Application Note: Strategic Derivatization of 4-Amino-5-iodopyrrolo[2,1-f]triazine for Accelerated Structure-Activity Relationship (SAR) Studies

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract The pyrrolo[2,1-f][1][2][3]triazine core is a well-established "privileged scaffold" in modern medicinal chemistry, forming the fo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a well-established "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous therapeutic agents, from antiviral C-nucleosides like Remdesivir to a plethora of kinase inhibitors targeting oncological and immunological pathways.[3][4][5] Its structural resemblance to purine bases allows it to effectively interact with various biological targets.[6] This application note provides a detailed guide for the strategic derivatization of a key intermediate, 4-Amino-5-iodopyrrolo[2,1-f]triazine. We present robust, field-proven protocols for chemical modification at two orthogonal positions: the C5-iodo group via palladium-catalyzed cross-coupling reactions and the N4-amino group via acylation and sulfonylation. The objective is to enable medicinal chemists and drug discovery professionals to rapidly generate diverse compound libraries, facilitating comprehensive Structure-Activity Relationship (SAR) studies and accelerating the identification of potent and selective lead candidates.

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and SAR Strategy

The journey of the pyrrolo[2,1-f][1][2][3]triazine heterocycle from a novel C-nucleoside component to a cornerstone of kinase inhibitor design highlights its remarkable versatility.[5] Its success lies in its rigid, planar structure and the strategic placement of nitrogen atoms that can engage in crucial hydrogen bonding interactions within enzyme active sites, such as the hinge region of kinases.[3]

The starting material, 4-Amino-5-iodopyrrolo[2,1-f]triazine, is an ideal platform for SAR exploration. It possesses two distinct and chemically addressable functional groups:

  • The C5-Iodo Group: An excellent handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This position often allows for probing deeper, more solvent-exposed pockets of a binding site, influencing properties like potency and selectivity.

  • The N4-Amino Group: A key interaction point, often acting as a hydrogen bond donor. Modification of this group can fine-tune binding affinity and modulate physicochemical properties.

Our strategy involves a systematic, parallel approach to derivatization at these two sites, enabling a thorough exploration of the chemical space around the core scaffold.

Figure 1: Strategic derivatization vectors on the 4-Amino-5-iodopyrrolo[2,1-f]triazine scaffold.

Protocols for C5-Position Derivatization

The iodine atom at the C5-position is a versatile precursor for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery. We detail three robust palladium-catalyzed cross-coupling protocols: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Protocol 2.1: Suzuki-Miyaura Coupling for (Hetero)Arylation

This reaction is the cornerstone for installing aryl and heteroaryl moieties, which are critical for exploring pi-stacking interactions and accessing hydrophobic pockets in target proteins.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Amino-5-iodopyrrolo[2,1-f]triazine (100 mg, 0.38 mmol, 1.0 equiv).

  • Addition of Coupling Partners: Add the desired (hetero)aryl boronic acid or boronate ester (1.2-1.5 equiv).

  • Catalyst and Base: Add a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (5-10 mol%) and a base, typically Cs₂CO₃ or K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 4 mL).

    • Scientist's Note: Thorough degassing of the solvent by sparging with argon or nitrogen for 15-20 minutes is critical to prevent catalyst oxidation and ensure reproducible results.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 20-60 minutes, or alternatively, heat at 80-90 °C under conventional heating overnight. Monitor reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/MeOH) to yield the desired C5-aryl product.

Table 1: Example Substrates for Suzuki-Miyaura Coupling

Boronic Acid SubstrateTarget MoietyRationale for SAR
Phenylboronic acidPhenylEstablish baseline activity
4-Methoxyphenylboronic acidAnisoleH-bond acceptor, probe electronics
3-Pyridylboronic acidPyridineIntroduce H-bond acceptor, improve solubility
Thiophene-2-boronic acidThiopheneBioisostere for phenyl ring
Protocol 2.2: Sonogashira Coupling for Alkynylation

The introduction of a rigid alkyne linker via Sonogashira coupling is an effective strategy to extend a molecule into narrow, defined sub-pockets of a binding site.[7]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dried Schlenk flask under an argon atmosphere, add 4-Amino-5-iodopyrrolo[2,1-f]triazine (100 mg, 0.38 mmol, 1.0 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and Copper(I) iodide (CuI, 10 mol%).

    • Scientist's Note: CuI is essential as a co-catalyst but is sensitive to oxidation. Ensure it is added under an inert atmosphere. For sensitive substrates, copper-free Sonogashira conditions can be employed, though they may require higher temperatures or specialized ligands.

  • Solvent and Base: Add anhydrous, degassed solvent such as DMF or THF (4 mL), followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the C5-alkynyl product.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of primary or secondary amines at the C5 position, providing new vectors for hydrogen bonding and salt bridge formation.[8]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 4-Amino-5-iodopyrrolo[2,1-f]triazine (100 mg, 0.38 mmol, 1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 equiv) to an oven-dried vial.

  • Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-8 mol%).

    • Scientist's Note: The choice of ligand is critical and often needs to be screened for optimal results with different amine substrates. Pre-formed catalysts like G3-Xantphos-Pd can simplify this process and improve reproducibility.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (3 mL).

  • Reaction: Seal the vial and heat to 80-110 °C until the starting material is consumed, as monitored by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue via flash chromatography to obtain the C5-amino derivative.

Figure 2: Key palladium-catalyzed cross-coupling reactions for C5-position functionalization.

Protocols for N4-Amino Group Derivatization

Modifying the exocyclic amino group can modulate its hydrogen bond donating capacity and introduce new interaction points. These reactions should typically be performed on the C5-derivatized scaffold to build complexity, although the order can be reversed depending on the desired final product.

Protocol 3.1: N-Acylation

Detailed Step-by-Step Protocol:

  • Setup: Dissolve the 4-amino-5-(substituted)-pyrrolo[2,1-f]triazine (50 mg, 1.0 equiv) in an anhydrous aprotic solvent like DCM or THF (3 mL) in a round-bottom flask.

  • Base: Add a non-nucleophilic base such as pyridine or DIPEA (2.0-3.0 equiv).

  • Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with DCM or ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to yield the N4-acylamido product.

Protocol 3.2: N-Sulfonylation

Detailed Step-by-Step Protocol:

  • Setup: Dissolve the 4-amino-5-(substituted)-pyrrolo[2,1-f]triazine (50 mg, 1.0 equiv) in anhydrous pyridine (2 mL). Pyridine acts as both solvent and base.

  • Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv) portion-wise.

    • Scientist's Note: These reactions can be exothermic. Slow addition at 0 °C is crucial to control the reaction and prevent side-product formation.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract with ethyl acetate.

  • Purification: Wash the organic layer with 1M HCl (to remove pyridine), water, and brine. Dry, concentrate, and purify the crude product by chromatography.

Characterization, Purification, and Data Integrity

For SAR studies to be meaningful, the identity and purity of each synthesized compound must be rigorously confirmed.

  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the desired chemical transformation has occurred and the structure is correct.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with UV and MS detection (LC-MS) to determine the purity of the final compounds. For biological testing, purity should ideally be >95%.

A failure to ensure high purity can lead to misleading biological data, where observed activity may be due to a highly potent impurity rather than the compound of interest. This is a critical self-validating step in any SAR campaign.

Application in SAR Studies: A Kinase Inhibitor Perspective

Derivatives of the pyrrolo[2,1-f]triazine scaffold have shown potent activity against numerous kinases, including VEGFR-2 and PI3Kδ.[1][2] The protocols described above can be used to systematically probe the SAR for a hypothetical kinase target.

  • C5-Aryl/Heteroaryl Derivatives (Suzuki): A library of compounds with different aryl groups at C5 can explore the "selectivity pocket" of a kinase. For example, a C5-pyridine might pick up a key hydrogen bond with a residue deep in the pocket that a simple C5-phenyl cannot, leading to a dramatic increase in potency and selectivity.[2]

  • C5-Alkynyl Derivatives (Sonogashira): An alkyne can act as a rigid linker to append a terminal functional group (e.g., a morpholine for solubility or a phenyl ring for further interactions) that can reach an adjacent sub-pocket.

  • N4-Acyl/Sulfonyl Derivatives: Acylating the N4-amino group converts it from a hydrogen bond donor to an acceptor (the carbonyl oxygen). This can be used to test the specific hydrogen bonding requirements of the kinase hinge region. A sulfonamide maintains a hydrogen bond donor but alters the geometry and acidity compared to the parent amine.

SAR_Workflow cluster_0 Synthesis & Purification cluster_1 Screening & Analysis cluster_2 Lead Optimization start 4-Amino-5-iodopyrrolo[2,1-f]triazine synthesis Parallel Synthesis (Protocols 2.1-3.2) start->synthesis purification HPLC Purification & QC (>95%) synthesis->purification screening Biological Screening (e.g., Kinase Assay) purification->screening data Data Analysis (IC50 Determination) screening->data sar Establish SAR data->sar design Design Next-Gen Compounds sar->design iteration Iterative Synthesis design->iteration iteration->synthesis

Figure 3: Iterative workflow for SAR studies using the described derivatization protocols.

Conclusion

The 4-Amino-5-iodopyrrolo[2,1-f]triazine scaffold is a powerful starting point for the discovery of novel therapeutics. The detailed protocols provided herein for derivatization at the C5 and N4 positions offer a reliable and strategic platform for generating diverse compound libraries. By systematically applying these methods and adhering to rigorous standards of compound characterization, research organizations can efficiently navigate the complex process of SAR and accelerate their drug discovery programs.

References

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Singh, G., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(14), 1279-1297. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. ResearchGate. [Link]

  • Xin, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Li, Y., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Phrm-intermediate.com. [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1150-1156. [Link]

  • Xin, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Elsevier. [Link]

  • Maslov, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7654. [Link]

  • Al-Warhi, T., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 16(10), 1461. [Link]

  • Cai, Z., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • D'hooghe, M., et al. (2017). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry, 82(19), 10663-10672. [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4235-4243. [Link]

  • Cai, Z. W., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

  • Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(15), 5779. [Link]

  • Dvorak, C. A., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1-7. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Butler, D. E. (2016). 6-Amino-4-phenylpyrrolo[2,3-c][1][2][9]thiadiazine-5-carbonitrile. Molbank, 2016(4), M912. [Link]

  • Wiebe, A., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(43), 5438-5441. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine Welcome to the technical support guide for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. This molecule is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support guide for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. This molecule is a critical intermediate in the synthesis of several antiviral agents, most notably Remdesivir.[2][4] Achieving a high yield and purity of this compound is paramount for the efficiency and cost-effectiveness of the overall drug synthesis campaign.

This guide is structured as a series of troubleshooting questions and FAQs designed to address common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to optimize your synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the two key stages of the synthesis: (A) The formation of the core 4-Aminopyrrolo[2,1-f][1][2][3]triazine nucleus, and (B) The subsequent regioselective iodination.

A. Synthesis of the 4-Aminopyrrolo[2,1-f][1][2][3]triazine Core

The construction of the fused heterocyclic core is a multi-step process that typically involves the N-amination of a pyrrole precursor followed by cyclization to form the triazine ring.[3][5]

Question: My N-amination step using monochloramine (NH₂Cl) is low-yielding, and I observe a significant amount of the starting 2-cyanopyrrole. What is happening?

Answer: This is a classic and frequently encountered issue. The primary culprit is often the reversion of the desired N-amino-2-cyanopyrrole intermediate back to the starting 2-cyanopyrrole .[6] This occurs when an excess of the aminating agent, NH₂Cl, is present in the reaction mixture after the initial conversion is complete.

Causality & Mitigation Strategies:

  • Control of NH₂Cl Stoichiometry: The aminating agent must be the limiting reagent or added in very slight excess. Over-addition creates an environment where the newly formed N-amino group can be cleaved.

    • Actionable Insight: Instead of adding the full equivalent of NH₂Cl at once, implement a slow, portion-wise addition or a continuous feed using a syringe pump. Monitor the reaction progress by HPLC after adding ~80% of the reagent. This allows you to carefully control the endpoint and avoid introducing a large excess.[6]

  • Basicity of the Medium: The stability of the N-amino intermediate is dependent on the pH of the reaction. The reversion process can be exacerbated under certain conditions.

    • Actionable Insight: Ensure the basicity of the reaction is maintained throughout the addition of NH₂Cl. The presence of a suitable base is critical for trapping the HCl byproduct and facilitating the desired reaction pathway.

Question: The final cyclization step with formamidine acetate to form the triazine ring is sluggish and incomplete. How can I improve the conversion?

Answer: Incomplete cyclization is typically a result of insufficient activation energy or the formation of stable, off-pathway intermediates.

Causality & Mitigation Strategies:

  • Thermal Input: This condensation reaction requires significant thermal energy to proceed to completion.

    • Actionable Insight: Ensure your reaction temperature is adequate, typically 85–90 °C or higher, depending on the solvent.[6] If using a solvent like DMF, be mindful that it can participate in side reactions. An impurity formed from the condensation of the N-amino pyrrole with DMF has been reported.[6] While this impurity can often be removed during workup, minimizing its formation is ideal.

  • Reagent and Solvent Choice: Formamidine acetate acts as both the reagent and, in some protocols, the solvent.[5] The choice of base and solvent system is critical.

    • Actionable Insight: Some protocols have found success using potassium phosphate as a base to drive the cyclocondensation, reporting yields of 81%.[7] Ensure your formamidine acetate is of high quality and dry, as moisture can interfere with the reaction.

B. Iodination of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

This is an electrophilic aromatic substitution on the electron-rich pyrrole ring. The goal is to achieve high conversion and regioselectivity for the C-7 position.

Question: My iodination reaction with N-Iodosuccinimide (NIS) is showing low conversion and/or the formation of multiple products.

Answer: Low conversion or poor selectivity in this step points to issues with the reagent, reaction conditions, or substrate purity. The yield for this step using just NIS in DMF has been reported as modest (~47%), indicating it is a challenging transformation.[3]

Causality & Mitigation Strategies:

  • Activation of the Iodinating Species: NIS is a mild iodinating agent. For some substrates, its reactivity may be insufficient, or it may require an activator.

    • Actionable Insight: A highly effective, industrially optimized method involves a two-stage addition. First, react the substrate with a portion of molecular iodine (I₂) or iodine chloride (ICl). Then, add an organic acid (like acetic acid) followed by NIS.[8] This combination generates a more potent iodinating species in situ, leading to higher yields and purity.

  • Reaction Temperature: Electrophilic substitutions are sensitive to temperature. Higher temperatures can increase reaction rates but may also lead to the formation of undesired side products, including di-iodinated species or degradation.

    • Actionable Insight: Conduct the reaction at a reduced temperature. Successful protocols report temperatures between -25 °C and -10 °C.[8] This provides excellent control over the reaction, minimizing byproducts and improving selectivity.

  • Purity of Starting Material: Impurities from the previous step can interfere with the iodination, consuming reagents or catalyzing side reactions.

    • Actionable Insight: Ensure the 4-Aminopyrrolo[2,1-f][1][2][3]triazine starting material is of high purity (>99%). Recrystallize if necessary before proceeding to the iodination step.

Question: The purification of the final product is difficult, leading to significant yield loss.

Answer: The workup procedure is critical for isolating the product in high purity and yield. The key is to effectively neutralize the acid, quench any remaining iodine, and induce clean crystallization.

Causality & Mitigation Strategies:

  • Quenching Excess Iodine: Residual iodine will contaminate the product and can complicate isolation.

    • Actionable Insight: After the reaction is complete, quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃).[9] This will convert the colored I₂ into colorless iodide ions (I⁻).

  • Precipitation and Crystallization: The product's solubility will determine the best method for isolation.

    • Actionable Insight: A common procedure involves adding water to the reaction mixture (often in DMF) to precipitate the crude product.[6] After quenching and adjusting the pH to be slightly alkaline with a base like sodium bicarbonate, the product can be filtered. Further purification can be achieved by washing/slurrying the filter cake with solvents like water and ethanol or MTBE to remove residual impurities.[6][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective and scalable iodinating agents for this synthesis?

A1: While N-Iodosuccinimide (NIS) is a common choice due to its ease of handling, its atom economy is not ideal for large-scale production. For improved yield and cost-effectiveness, a combination approach is superior. The most robust methods use either:

  • Method 1: Molecular Iodine (I₂) followed by an oxidant (e.g., hydrogen peroxide) and an acid.[9]

  • Method 2: A combination of I₂ and NIS in the presence of an organic acid.[8] Both methods generate a highly reactive electrophilic iodine species and have been shown to produce yields upwards of 90%.[9]

Q2: What are the critical parameters to monitor during the iodination reaction?

A2: The three most critical parameters are:

  • Temperature: Maintain strict control, ideally between -25 °C and -10 °C, to ensure high regioselectivity and prevent byproduct formation.[8]

  • Reagent Stoichiometry: Precise control over the equivalents of the iodinating agents is crucial. An excess can lead to di-iodination.

  • Reaction Time: Monitor the reaction by HPLC. The reaction is typically fast (1-3 hours) under optimized conditions.[8] Over-extending the reaction time provides no benefit and may lead to degradation.

Q3: How can I definitively confirm the 7-iodo regiochemistry?

A3: The most reliable method is ¹H NMR spectroscopy. In the starting 4-Aminopyrrolo[2,1-f][1][2][3]triazine, the pyrrole protons at the C-6 and C-7 positions will be visible as doublets. Upon successful iodination at the C-7 position, the signal corresponding to the C-7 proton will disappear, and the adjacent C-6 proton will collapse from a doublet into a singlet. This provides unambiguous structural confirmation. Published spectra confirm this pattern.[9]

Q4: Are there any specific solvent considerations I should be aware of?

A4: Yes. For the iodination step, N,N-Dimethylformamide (DMF) is a commonly used solvent that effectively dissolves the starting material and reagents.[3][8] However, be aware that many traditional iodination reactions have used chlorinated solvents, which should be avoided due to environmental and safety concerns.[10] Water has also been explored as a green solvent for some iodination reactions, but its suitability would need to be specifically evaluated for this substrate.[10]

Part 3: Data & Protocols

Optimized Iodination Protocol

This protocol is a synthesis of best practices reported in the literature, particularly from patent literature focused on scalable synthesis.[8]

Step-by-Step Methodology:

  • Under a nitrogen atmosphere, charge a suitable reactor with 4-Aminopyrrolo[2,1-f][1][2][3]triazine (1.0 equiv) and N,N-Dimethylformamide (DMF, ~4.5 volumes).

  • Stir the mixture to achieve a uniform suspension.

  • Cool the reaction mixture to -25 °C.

  • Add molecular iodine (I₂, ~1.2 equiv) in portions, maintaining the internal temperature below -10 °C.

  • After the addition is complete, allow the mixture to react for 3 hours at -10 °C.

  • Add acetic acid (~1.0 volume) followed by N-Iodosuccinimide (NIS, ~0.5 equiv) in portions, again keeping the temperature at -10 °C.

  • Stir the reaction for 1 hour at -10 °C. Monitor for completion by HPLC.

  • Prepare a quench solution of water and sodium thiosulfate.

  • Slowly add the reaction mixture to the quench solution.

  • Adjust the pH to ~8 with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid product, wash the cake thoroughly with water, followed by a wash with cold ethanol or MTBE.

  • Dry the product under vacuum at 50-55 °C to a constant weight.

Table 1: Comparison of Iodination Conditions
ParameterMethod A (Basic Research)Method B (Optimized/Patented)
Iodinating Agent(s) NISI₂ + NIS
Solvent DMFDMF
Temperature Room Temperature-25 °C to -10 °C
Additives NoneAcetic Acid
Reported Yield ~47%[3]>90%[8][9]
Key Advantage SimplicityHigh Yield, High Purity, Scalable

Part 4: Visualizations

Diagram 1: General Synthetic Workflow

SynthesisWorkflow A Pyrrole-2-carbonitrile Precursor B N-Amination (e.g., NH2Cl) A->B C N-Amino-2-cyanopyrrole Intermediate B->C D Cyclization (Formamidine Acetate) C->D E 4-Aminopyrrolo[2,1-f]triazine (Core Nucleus) D->E F Regioselective Iodination (I2/NIS, Low Temp) E->F G Crude Product F->G H Workup & Purification (Quench, Crystallization) G->H I 4-Amino-7-iodopyrrolo[2,1-f]triazine (Final Product, >99% Purity) H->I

Caption: High-level workflow for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine.

Diagram 2: Troubleshooting Low Iodination Yield

Troubleshooting Start Low Yield or Purity in Iodination Step CheckPurity Is Starting Material Purity >99%? Start->CheckPurity CheckReagents Are Iodinating Reagents (I2, NIS) Fresh & Dry? CheckPurity->CheckReagents Yes PurifySM Action: Recrystallize Starting Material CheckPurity->PurifySM No CheckTemp Was Temperature Maintained < -10°C? CheckReagents->CheckTemp Yes UseNewReagents Action: Use Fresh Anhydrous Reagents CheckReagents->UseNewReagents No CheckQuench Was Workup pH Adjusted Correctly? CheckTemp->CheckQuench Yes ImproveCooling Action: Improve Cooling Bath & Monitor Temp Closely CheckTemp->ImproveCooling No OptimizeWorkup Action: Re-evaluate Quench & pH Adjustment Step CheckQuench->OptimizeWorkup No Success Problem Resolved CheckQuench->Success Yes PurifySM->Success UseNewReagents->Success ImproveCooling->Success OptimizeWorkup->Success

Sources

Optimization

Technical Support Center: Iodination of the Pyrrolo[2,1-f]triazine Core

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthetic chemistry of pyrrolo[2,1-f][1][2][3]triazines. This guide is designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry of pyrrolo[2,1-f][1][2][3]triazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone of numerous therapeutic agents, including kinase inhibitors and the antiviral drug Remdesivir[4][5]. Introducing an iodine atom onto this scaffold is a critical synthetic step, as aryl iodides are exceptionally versatile intermediates for further functionalization through reactions like cross-coupling, metal-halogen exchange, or conversion to λ3-iodanes[6][7].

However, the iodination of this electron-rich, multi-heteroatom system presents unique challenges, from controlling regioselectivity to preventing substrate decomposition. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the iodination of the pyrrolo[2,1-f]triazine core.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

This is a common issue indicating that the reaction conditions are not suitable for your specific substrate, likely due to insufficient electrophilicity of the iodinating agent or low reactivity of the heterocyclic core.

Causality Analysis: The pyrrolo[2,1-f]triazine core is electron-rich, but its reactivity can be significantly modulated by existing substituents. Electron-withdrawing groups can deactivate the ring, making it less susceptible to electrophilic attack. Furthermore, common iodinating agents like molecular iodine (I₂) are often not electrophilic enough on their own to react with many heterocycles[2][6]. N-Iodosuccinimide (NIS) is more reactive, but its utility can be limited with less electron-rich or complex substrates[2][6].

Troubleshooting Workflow:

start Low / No Conversion reagent Initial Reagent: NIS or I₂ alone start->reagent step1 Option 1: Activate the Reagent reagent->step1 step2 Option 2: Increase Reaction Energy reagent->step2 step3 Option 3: Change Iodinating Agent reagent->step3 acid Add Catalytic Acid (e.g., TFA, TfOH, p-TSA) step1->acid Brønsted/Lewis Acid Activation silver Add Silver Salt (e.g., AgOTf, AgOMs) step1->silver In Situ Hypoiodite Generation temp Increase Temperature (monitor for decomposition) step2->temp time Increase Reaction Time step2->time icl Use ICl (handle with care) step3->icl Highly Reactive dih Use DIH (1,3-diiodo-5,5-dimethylhydantoin) step3->dih Stronger I+ Source

Caption: Troubleshooting Decision Tree for Low Conversion.

Recommended Actions:

  • Activate Your Reagent: The reactivity of common iodinating agents can be significantly enhanced.

    • Acid Catalysis for NIS: Adding a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) or triflic acid (TfOH) can dramatically increase the electrophilicity of NIS, enabling the iodination of deactivated aromatics[3].

    • Silver Salt Activation of I₂: A highly effective method involves using molecular iodine (I₂) in combination with a silver salt (e.g., AgOTf, Ag₂SO₄, AgOMs). This mixture generates a potent sulfonyl hypoiodite in situ, which is a much stronger electrophile capable of iodinating even electron-poor heterocycles[2][6].

  • Modify Reaction Conditions:

    • Increase Temperature: Gently warming the reaction can overcome the activation energy barrier. Proceed with caution and monitor by TLC or LCMS to ensure the product is not decomposing.

    • Extend Reaction Time: Some iodinations are simply slow. Allow the reaction to run for 24 hours, monitoring periodically for product formation.

  • Switch to a Stronger Reagent:

    • Iodine Monochloride (ICl): ICl is a potent, polarized interhalogen compound that serves as a powerful source of electrophilic iodine. It is often effective where other reagents fail but can sometimes lead to lower regioselectivity[8]. It is also moisture-sensitive and requires careful handling[8].

    • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another powerful iodinating agent that can be more effective than NIS for challenging substrates[7].

Q2: My reaction is messy, producing multiple isomers or di-iodinated products. How can I improve selectivity?

Poor selectivity is a classic problem in electrophilic aromatic substitution, arising when multiple sites on the ring have comparable reactivity or when the reaction conditions are too harsh.

Causality Analysis: The pyrrolo[2,1-f]triazine core has several C-H bonds on the pyrrole ring that could potentially react. While electronic effects typically direct substitution to a single position (likely C7, analogous to C3 on similar systems[9]), overly aggressive reaction conditions can overcome these subtle differences. Over-iodination occurs when the mono-iodinated product is still reactive enough to undergo a second iodination[6].

Recommended Actions:

  • Reduce Reagent Reactivity: If you are using an activated system (e.g., NIS/TFA), first try the reaction with NIS alone. Often, the inherent reactivity of the heterocycle is sufficient, and activation is what leads to the lack of selectivity[2][6].

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C. Lower temperatures increase the kinetic preference for the most electron-rich position, enhancing regioselectivity.

  • Control Stoichiometry: Use precisely 1.0-1.1 equivalents of the iodinating agent. Using a large excess is a common cause of di-substitution. If the reaction is slow, a slow addition of the reagent via syringe pump can help maintain a low concentration, favoring mono-iodination.

  • Change the Solvent: The solvent can influence selectivity. Test a range of solvents with different polarities, such as acetonitrile (MeCN), dichloromethane (DCM), or hexafluoroisopropanol (HFIP)[2][3].

Q3: The reaction mixture turns into a dark tar, and I can't isolate any desired product. What's happening?

The formation of tar or insoluble black material indicates substrate or product decomposition. Electron-rich pyrrolic systems can be highly sensitive to strongly acidic or oxidative conditions.

Causality Analysis: The pyrrole ring is susceptible to polymerization and degradation under strong acid catalysis[3]. The combination of an oxidant (the I⁺ source) and a strong acid (like TfOH) can be particularly destructive for sensitive heterocycles[6].

Recommended Actions:

  • Remove or Weaken the Acid: If you are using a strong acid like TfOH, switch to a weaker one like TFA or acetic acid. Better yet, avoid Brønsted acids entirely and use a silver-salt activation method (e.g., I₂/AgOTf), which does not require strong protic acids[2][6].

  • Add a Non-Nucleophilic Base: For reactions that generate acid as a byproduct (e.g., I₂/oxidant systems or those using Ag-salts), the liberated acid can cause degradation. Adding an equivalent of a mild, non-nucleophilic base like lithium carbonate (Li₂CO₃) can neutralize the acid in situ and protect your material[2][7].

  • Degas Your Solvent: Ensure your reaction is performed under an inert atmosphere (N₂ or Ar). Oxygen can sometimes participate in side reactions leading to decomposition, especially if radical pathways are accessible.

Frequently Asked Questions (FAQs)

Q1: What are the best "go-to" reagents for iodinating the pyrrolo[2,1-f]triazine core?

The choice of reagent depends on the electronic nature of your specific substrate. A tiered approach is recommended.

Reagent SystemTarget Substrate ProfileKey AdvantagesPotential Issues
NIS Electron-rich, activated coresMild, easy to handle, byproduct is water-soluble.May fail on less electron-rich or complex substrates[6].
NIS / cat. TFA Moderately activated or simple deactivated coresIncreased reactivity, fast reaction times[3].Can cause decomposition with sensitive substrates[3].
I₂ / Silver Salt (e.g., AgOMs) Electron-neutral or deactivated coresHighly effective, broad functional group tolerance[2].Higher cost due to silver salt.
Iodine Monochloride (ICl) Deactivated or sterically hindered coresVery powerful electrophile[8].Moisture sensitive, can have lower selectivity[8].
Q2: What is the expected regioselectivity for electrophilic iodination on the unsubstituted pyrrolo[2,1-f]triazine core?

Based on the principles of electrophilic aromatic substitution on N-heterocycles, iodination will occur on the electron-rich five-membered pyrrole ring rather than the electron-deficient six-membered triazine ring[10]. For fused pyrrole systems, substitution typically occurs at the position with the highest HOMO coefficient[10]. In analogous systems like pyrrolo[1,2-a]quinoxalines, electrophilic iodination is highly selective for the C3 position[9]. By analogy, for the pyrrolo[2,1-f]triazine core, substitution is predicted to occur selectively at the C7 position .

cluster_0 Electrophilic Aromatic Substitution (SEAr) Mechanism Pyrrolo Pyrrolo[2,1-f]triazine TransitionState Arenium Ion (Intermediate) Pyrrolo->TransitionState Attack by electron-rich pyrrole ring Reagent E+ Product Iodinated Product (C7-Iodo) TransitionState->Product Deprotonation restores aromaticity

Caption: Predicted C7-selective SEAr mechanism.

Q3: How do substituents on the core affect the iodination reaction?

Substituents will govern both the rate and regioselectivity of the reaction according to standard electrophilic substitution rules.

  • Electron-Donating Groups (EDGs) like alkyl, alkoxy, or amino groups on the pyrrole ring will activate the system, making the reaction faster and potentially allowing for milder conditions. They will direct the iodination to the ortho/para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs) such as esters, nitriles, or amides will deactivate the core, making iodination more difficult. In this case, stronger, activated iodinating systems (e.g., I₂/AgOMs) will likely be necessary[2].

Q4: Are there alternative methods if electrophilic iodination fails completely?

Yes. If your substrate is highly deactivated or if electrophilic methods consistently lead to decomposition, a deprotometallation-iodolysis sequence is a powerful alternative[10].

General Workflow:

  • Deprotonation: A strong, non-nucleophilic base (e.g., LDA, LiTMP) is used to selectively remove a proton from the core, forming an aryllithium intermediate. This step often requires low temperatures (-78 °C).

  • Iodolysis: The resulting organometallic species is quenched with an iodine source, typically molecular iodine (I₂), to form the C-I bond.

This method's regioselectivity is determined by the site of deprotonation (the most acidic proton), which may be different from the site of electrophilic attack, offering a complementary strategy for accessing different isomers[10].

Experimental Protocols

Protocol 1: General Procedure for Iodination using NIS
  • Dissolve the pyrrolo[2,1-f]triazine substrate (1.0 equiv) in a suitable solvent (e.g., DCM or MeCN, ~0.1 M concentration) in a round-bottom flask.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a water and brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodination of a Deactivated Core using I₂/AgOMs

Adapted from a general procedure for heteroarane iodination[2].

  • To a vial, add the pyrrolo[2,1-f]triazine substrate (1.0 equiv), silver mesylate (AgOMs) (1.3 equiv), and molecular iodine (I₂) (1.3 equiv).

  • If the substrate is known to be acid-sensitive, add lithium carbonate (Li₂CO₃) (1.0 equiv)[2][7].

  • Add anhydrous acetonitrile (MeCN) (~0.2 M concentration) and seal the vial.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by LCMS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove silver salts, washing the pad with ethyl acetate.

  • Combine the filtrates and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

References

  • Recent Progress in N -Iodosuccinimide (NIS)
  • Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters - ACS Publications. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI. [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). PMC - NIH. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). ResearchGate. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). ACS Publications. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). NIH. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications (RSC Publishing). [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC - NIH. [Link]

  • Electrophilic halogenation. (n.d.). Wikipedia. [Link]

  • Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. (n.d.). PubMed. [Link]

  • Plausible mechanism of iodination of C3−H bonds in pyrrolo[1,2‐a]quinoxalines. (n.d.). ResearchGate. [Link]

  • Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. (n.d.). RSC Publishing. [Link]

  • Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. (2024). YouTube. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4-diamine, 7-iodo. (n.d.). Chemsrc. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate. [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). NIH. [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). NIH. [Link]

  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. (n.d.). PubMed. [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][1][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (n.d.). Beilstein Journals. [Link]

  • Iodine catalyzed four-component reaction: a straightforward one-pot synthesis of functionalized pyrroles under metal-free conditions. (n.d.). RSC Publishing. [Link]

  • Electrophilic aromatic substitution mechanism. (n.d.). Khan Academy. [Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. (2022). NIH. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PMC - NIH. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Stability issues of 4-Amino-5-iodopyrrolo[2,1-f]triazine in solution

A Guide to Understanding and Mitigating Solution-Phase Instability for Researchers and Drug Development Professionals Welcome to the technical support center for 4-Amino-5-iodopyrrolo[2,1-f]triazine. This guide is design...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Solution-Phase Instability for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-Amino-5-iodopyrrolo[2,1-f]triazine. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with this compound in solution. As a senior application scientist, my goal is to equip you with not only troubleshooting steps but also the underlying scientific principles to ensure the integrity and reproducibility of your experiments. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a critical component in numerous therapeutic candidates, including broad-spectrum antiviral agents, making the proper handling of its derivatives paramount.[3][4]

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial questions regarding the handling and storage of 4-Amino-5-iodopyrrolo[2,1-f]triazine.

Q1: What is 4-Amino-5-iodopyrrolo[2,1-f]triazine and what are its applications?

A1: 4-Amino-5-iodopyrrolo[2,1-f]triazine is a halogenated heterocyclic compound. The core pyrrolo[2,1-f][1][2][3]triazine structure is recognized as a "privileged" scaffold in medicinal chemistry.[4] It serves as a key building block in the synthesis of various biologically active molecules, including kinase inhibitors and C-nucleoside analogs with antiviral properties.[3][4] The iodo-substituent, in particular, is often introduced to modulate potency, selectivity, or to serve as a handle for further synthetic modifications, such as transition metal-catalyzed cross-coupling reactions.[5]

Q2: What are the primary factors that compromise the stability of this compound in solution?

A2: The stability of 4-Amino-5-iodopyrrolo[2,1-f]triazine in solution is primarily influenced by four factors:

  • Light Exposure: The carbon-iodine (C-I) bond is photosensitive and can undergo cleavage upon exposure to ambient laboratory light, especially in the UV and high-energy visible spectrum.[2][6]

  • pH of the Solution: Both highly acidic and highly basic conditions can potentially promote degradation, either through hydrolysis of the triazine ring or by facilitating de-iodination.[7]

  • Solvent Choice and Purity: The choice of solvent and the presence of impurities (e.g., peroxides in older ethers or trace metals) can catalyze degradation.

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.

Q3: How should I properly store the solid compound versus solutions?

A3:

  • Solid Compound: Store the solid material in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated (2-8°C). Protect from light and moisture.

  • Solutions: Stock solutions, typically prepared in anhydrous DMSO or DMF, should be stored in amber glass vials with PTFE-lined caps at -20°C or -80°C for long-term storage. For daily use, prepare fresh dilutions from the frozen stock and use them promptly. Minimize freeze-thaw cycles.

Section 2: Troubleshooting Guide - Resolving Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Q1: My solution of 4-Amino-5-iodopyrrolo[2,1-f]triazine has turned a pale yellow or brownish color. What is causing this?

A1: This is a classic indicator of degradation, specifically photodegradation. The C-I bond is the most labile part of the molecule under light exposure.[8] Light energy can cause homolytic cleavage of this bond, leading to the formation of the de-iodinated compound and iodine radicals. These radicals can then combine to form molecular iodine (I₂), which imparts a yellow-brown color to the solution, even at very low concentrations.

Q2: I am observing unexpected peaks in my HPLC or LC-MS analysis. How can I identify the likely degradation products?

A2: The most common degradation product is the corresponding de-iodinated compound, 4-Aminopyrrolo[2,1-f]triazine. This occurs through the loss of the iodine atom (mass = 126.9 g/mol ). You can tentatively identify this product by its mass spectrum. Other minor peaks could result from solvent adducts or ring opening, but de-iodination is the primary concern.

Compound NameMolecular FormulaExact MassExpected (M+H)⁺Notes
4-Amino-5-iodopyrrolo[2,1-f]triazine C₇H₅IN₄259.96260.97Parent/Intact Compound
4-Aminopyrrolo[2,1-f]triazine C₇H₆N₄146.06147.07Primary Degradation Product (De-iodinated)

Q3: My bioassay results (e.g., IC₅₀ values, kinetic data) are inconsistent and not reproducible. Could this be related to compound stability?

A3: Absolutely. If the compound degrades in your assay medium, its effective concentration decreases over the course of the experiment. This leads to an apparent loss of potency (higher IC₅₀) and can introduce significant variability. This is especially critical in cell-based assays that run for 24-72 hours, where even slow degradation can have a major impact. It is crucial to confirm the compound's stability in your specific assay buffer and under your exact experimental conditions (incubation time, temperature, lighting).

Troubleshooting Workflow Diagram

G A Inconsistent Results or Solution Color Change B Hypothesis: Compound Degradation A->B C Perform Control Experiment: Analyze solution by HPLC/LC-MS B->C D Observe Unexpected Peaks? C->D E Primary Suspect: De-iodination Product (Mass Shift of -127 Da) D->E Yes G No Unexpected Peaks D->G No F Implement Mitigation Strategy: (See Best Practices) E->F H Investigate Other Experimental Variables G->H

Figure 1. A logical workflow for troubleshooting experimental issues.

Section 3: Protocols for Stability Assessment and Mitigation

Follow these detailed protocols to proactively assess stability and ensure the integrity of your compound.

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). Ensure the solvent is from a fresh, sealed bottle.

  • Weighing & Dissolution: Weigh the required amount of solid in a clean, dry vial. Add the solvent to achieve the desired concentration (e.g., 10 mM).

  • Environment: Perform all manipulations in a subdued lighting environment. Avoid direct overhead fluorescent lights.[2]

  • Solubilization: Cap the vial tightly and vortex briefly. If needed, sonicate in a room temperature water bath for 2-5 minutes until fully dissolved.

  • Storage: Use an amber glass vial with a PTFE-lined screw cap. For immediate use, keep the solution on ice and protected from light. For storage, aliquot into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

Protocol 2: Assessing Photostability

This protocol provides a direct method to determine if your compound is degrading under your specific laboratory lighting conditions.

  • Preparation: Prepare a solution of the compound in your typical experimental solvent or buffer (e.g., 10 µM in PBS).

  • Sample Division: Divide the solution into two identical, clear microcentrifuge tubes (or other appropriate clear vials).

  • Control Sample: Immediately wrap one tube completely in aluminum foil. This is your "dark" control.

  • Test Sample: Place the second, unwrapped tube on the lab bench under normal ambient lighting conditions.

  • Time Points: At designated time points (e.g., T=0, 2h, 4h, 8h, 24h), take an aliquot from both the light-exposed and dark control tubes.

  • Analysis: Analyze the aliquots by HPLC, monitoring the peak area of the parent compound.

  • Interpretation: A significant decrease in the parent peak area in the light-exposed sample compared to the dark control confirms photolability.

Protocol 3: Assessing pH-Dependent Stability

This protocol helps determine the optimal pH range for your experiments.

  • Buffer Preparation: Prepare a set of common biological buffers with different pH values (e.g., pH 4.0 Citrate, pH 7.4 PBS, pH 9.0 Tris).

  • Sample Preparation: Spike the compound from a concentrated DMSO stock into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

  • Incubation: Incubate all samples at a constant temperature (e.g., 37°C) while protecting them from light (e.g., in an incubator or covered with foil).

  • Time Points: At designated time points (e.g., T=0, 4h, 8h, 24h), take an aliquot from each pH condition.

  • Analysis: Analyze the aliquots by HPLC to quantify the remaining parent compound.

  • Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will reveal if the compound degrades more rapidly under acidic, neutral, or basic conditions.[7]

Section 4: The Science Behind the Instability

Understanding the degradation mechanisms is key to preventing them.

Mechanism: Photodegradation of the Carbon-Iodine Bond

The primary instability of 4-Amino-5-iodopyrrolo[2,1-f]triazine stems from the photosensitivity of the C-I bond. Aromatic iodides can absorb photons from UV and high-energy visible light sources, such as fluorescent bulbs commonly found in laboratories.[6] This absorption elevates the molecule to an excited state, which can lead to the homolytic cleavage of the C-I bond, generating a pyrrolotriazine radical and an iodine radical. This is the initiating step of the degradation cascade.

G cluster_0 Photodegradation Pathway Parent 4-Amino-5-iodopyrrolo[2,1-f]triazine Radicals [Pyrrolotriazine Radical]• + I• Parent->Radicals hν (Light) Product 4-Aminopyrrolo[2,1-f]triazine (De-iodinated Product) Radicals->Product Hydrogen Abstraction (from solvent, etc.) Iodine I₂ (Colored Species) Radicals->Iodine Dimerization

Figure 2. Simplified photodegradation pathway of an iodo-heterocycle.

Section 5: Summary of Best Practices

ParameterRecommendationRationale
Light Work in subdued light. Use amber vials for all solutions. Prevents photodegradation by blocking UV and high-energy visible light that can cleave the sensitive C-I bond.[2][9]
Solvent Use fresh, anhydrous, high-purity solvents (e.g., DMSO, DMF). Minimizes contaminants like water, peroxides, or metal ions that can catalyze degradation pathways.
pH Maintain solutions near neutral pH (6.5-7.5) unless experimentally required. Avoids potential acid or base-catalyzed hydrolysis of the heterocyclic ring system.[7]
Temperature Store stock solutions at -80°C. Prepare working solutions fresh and keep on ice. Reduces the kinetic rate of all potential degradation reactions.
Atmosphere For long-term storage of solid or solutions, consider purging vials with an inert gas (Ar or N₂). Displaces oxygen, which can participate in radical-mediated degradation pathways, especially if initiated by light.[9]
Validation Always confirm compound stability in your specific assay buffer and conditions before a large screen. Ensures that observed biological effects are due to the compound itself and not its degradation products, ensuring data integrity.

References

  • Barceló, D., Durand, G., & Albaigés, J. (1991). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. ResearchGate. Available at: [Link]

  • Scrivens, M., et al. (2020). Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. PubMed. Available at: [Link]

  • Barceló, D., Durand, G., & Albaigés, J. (1991). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available at: [Link]

  • Verhille, M., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Ott, G. R., & Press, N. J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. Available at: [Link]

  • Saliba, M., et al. (2017). Hindered Amine Light Stabilizers increase stability of Methylammonium Lead Iodide Perovskite against Light and Oxygen. ResearchGate. Available at: [Link]

  • Al-Achi, A., et al. (2019). In-Use Photostability Practice and Regulatory Evaluation for Pharmaceutical Products in an Age of Light-Emitting Diode Light Sources. PubMed. Available at: [Link]

  • DeRosa, A. A., et al. (2024). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. ResearchGate. Available at: [Link]

  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Hindawi. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Phosphoramidate Coupling Reaction in Remdesivir Synthesis

Welcome to the technical support center for the synthesis of Remdesivir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Remdesivir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical phosphoramidate coupling step. Our goal is to equip you with the necessary knowledge to troubleshoot and optimize this reaction, ensuring high yield, purity, and diastereoselectivity.

Overview of the Critical Coupling Reaction

The synthesis of Remdesivir involves a crucial step where the phosphoramidate moiety is coupled with the protected nucleoside core (GS-441524). This reaction is pivotal as it establishes the P-chiral center of the molecule, a key determinant of its biological activity. The efficiency and stereoselectivity of this coupling directly impact the overall yield and purity of the final active pharmaceutical ingredient (API).

Several synthetic strategies have been developed, but a common and effective approach involves the reaction of a protected nucleoside alcohol with an activated phosphoramidate derivative.[1][2] Achieving high diastereoselectivity in favor of the desired (SP)-isomer is a primary challenge, often requiring careful selection of reagents, protecting groups, and reaction conditions to avoid the formation of the (RP)-diastereomer and other impurities.[1][3]

Workflow of the Remdesivir Coupling Step

Remdesivir Coupling Workflow cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_product Intermediate & Final Product Protected Nucleoside Protected Nucleoside Coupling MgCl2 / Base Mediated Coupling Protected Nucleoside->Coupling Phosphoramidate Reagent Phosphoramidate Reagent Phosphoramidate Reagent->Coupling Protected Remdesivir Protected Remdesivir Coupling->Protected Remdesivir Deprotection Deprotection Protected Remdesivir->Deprotection Remdesivir API Remdesivir API Deprotection->Remdesivir API

Caption: High-level workflow for the Remdesivir synthesis focusing on the key coupling and deprotection steps.

Troubleshooting Guide for the Coupling Reaction

This section addresses common issues encountered during the phosphoramidate coupling step.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Moisture Contamination: Water can hydrolyze the activated phosphoramidate reagent, reducing its availability for the coupling reaction.[4] 2. Inefficient Activation: The phosphoramidate may not be sufficiently activated for nucleophilic attack by the nucleoside's hydroxyl group.[3] 3. Steric Hindrance: Bulky protecting groups on the nucleoside or phosphoramidate can impede the reaction.1. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in an inert atmosphere (e.g., argon or nitrogen).[4] 2. Confirm the quality and concentration of the activating agent (e.g., MgCl₂). Consider using alternative activators if necessary.[3] 3. Evaluate alternative protecting group strategies that offer sufficient protection with less steric bulk.
Poor Diastereoselectivity (High levels of (RP)-isomer) 1. Suboptimal Reagent Choice: The initial synthesis routes often produced a nearly 1:1 mixture of diastereomers, requiring challenging chiral HPLC separation.[1] 2. Reaction Temperature: Temperature can influence the transition state energies, affecting the stereochemical outcome. 3. Non-stereospecific Coupling Agent: Using a racemic phosphoramidoyl chloridate will result in a diastereomeric mixture.[1]1. Utilize a stereochemically pure phosphoramidate precursor, such as a p-nitrophenolate derivative, which can be resolved to a single isomer via crystallization before the coupling step.[1] This has been a key development in achieving a highly diastereoselective synthesis. 2. Optimize the reaction temperature. Running the reaction at lower temperatures (e.g., -20°C to 0°C) can enhance selectivity.[3] 3. Employ a chiral catalyst, such as a bicyclic imidazole, to facilitate a dynamic kinetic asymmetric transformation (DyKAT), which can convert a racemic starting material into a single product diastereomer with high selectivity.
Formation of Impurities 1. Side Reactions: The presence of reactive functional groups can lead to undesired side reactions. 2. Degradation: The product or intermediates may be unstable under the reaction or workup conditions. Harsh acidic or basic conditions can lead to degradation. 3. Incomplete Reactions: Unreacted starting materials can complicate purification.1. Ensure that all non-reacting hydroxyl and amino groups are adequately protected. The use of 2',3'-acetonide protection on the ribose moiety has been shown to improve yields compared to unprotected nucleosides.[1] 2. Employ mild reaction and workup conditions. For example, using a mild deprotection step with N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a protecting agent can avoid the generation of degradation impurities.[5] 3. Monitor the reaction progress using analytical techniques like HPLC or TLC to ensure completion before quenching.
Troubleshooting Logic Diagram

Troubleshooting Logic start Analyze Reaction Outcome issue Primary Issue? start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor Diastereoselectivity issue->poor_selectivity Selectivity impurities High Impurity Profile issue->impurities Purity check_moisture Anhydrous Conditions? low_yield->check_moisture check_reagent Stereopure Reagent? poor_selectivity->check_reagent check_protection Adequate Protection? impurities->check_protection check_activation Sufficient Activation? check_moisture->check_activation Yes solution1 Dry Solvents/ Inert Atmosphere check_moisture->solution1 No solution2 Verify Activator/ Increase Equivalents check_activation->solution2 No check_temp Optimized Temp? check_reagent->check_temp Yes solution3 Use Resolved p-nitrophenolate check_reagent->solution3 No solution4 Screen Lower Temperatures check_temp->solution4 No check_workup Mild Workup? check_protection->check_workup Yes solution5 Confirm Protecting Group Integrity check_protection->solution5 No solution6 Use Mild Deprotection check_workup->solution6 No

Caption: A decision tree to guide troubleshooting for the Remdesivir coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of MgCl₂ in the coupling reaction?

A1: MgCl₂ acts as a Lewis acid activator. It coordinates to the phosphoramidate, specifically to the phosphoryl oxygen, which increases the electrophilicity of the phosphorus center. This activation makes the phosphorus atom more susceptible to nucleophilic attack by the primary hydroxyl group of the protected nucleoside, thereby promoting the coupling reaction.[3] This is a key element in driving the SN2-type inversion at the phosphorus center, leading to the desired product.[1]

Q2: Why is it important to use a protected nucleoside like the 2',3'-acetonide derivative?

A2: Protecting the 2' and 3'-hydroxyl groups of the ribose sugar is crucial for several reasons. Firstly, it prevents these secondary hydroxyls from competing with the desired 5'-primary hydroxyl in the coupling reaction, which would lead to undesired side products and lower yields. Secondly, the unprotected triol is often less soluble and more difficult to handle. The use of an acetonide protecting group, for instance, improves solubility and leads to far better yields in the coupling step compared to using the unprotected nucleoside.[1][6] A suitable protecting group at the 2',3'-dihydroxyls is key to achieving a high-efficiency synthesis.[7]

Q3: My reaction is complete, but I'm having trouble with the final deprotection step. What are the common pitfalls?

A3: The final deprotection step, typically the removal of the acetonide group, is usually accomplished with an acid, such as concentrated HCl in THF.[3] A common pitfall is using overly harsh conditions, which can lead to the degradation of the final Remdesivir product.[7] It is important to carefully control the temperature and reaction time to ensure complete deprotection without significant impurity formation. Monitoring the deprotection by HPLC is highly recommended to determine the optimal endpoint.

Q4: Can I use a phosphoramidoyl chloridate directly for the coupling?

A4: Yes, early synthetic routes for Remdesivir utilized a diastereomeric mixture of a phosphoramidoyl chloridate as the coupling partner.[1] However, this approach typically results in a roughly 1:1 mixture of the (SP) and (RP) diastereomers of the final product.[1] Separating these diastereomers requires costly and time-consuming chiral HPLC, which is not ideal for large-scale synthesis.[6] More advanced methods favor using a resolved p-nitrophenolate precursor or a catalytic asymmetric approach to avoid this issue.[1][8]

Q5: What are the best analytical methods to monitor the coupling reaction and assess product purity?

A5: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for both monitoring the reaction progress and assessing the final product's purity and diastereomeric ratio.[5][9] A reversed-phase C18 column is commonly employed.[9] For monitoring, you can track the disappearance of starting materials and the appearance of the product peak. For final purity analysis, an HPLC method can quantify the desired (SP)-Remdesivir, the unwanted (RP)-diastereomer, and any other process-related impurities.[9] Spectroscopic methods like UV-Visible spectrophotometry can also be used for quantitative analysis.[9]

Experimental Protocols

Protocol 1: Optimized Phosphoramidate Coupling Reaction

This protocol is a synthesized representation based on advanced, diastereoselective methods.[1][3]

Materials:

  • Protected Nucleoside (2',3'-acetonide protected GS-441524)

  • (SP)-p-nitrophenyl phosphoramidate alaninate ester

  • Magnesium Chloride (MgCl₂), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert argon atmosphere, dissolve the protected nucleoside (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Add anhydrous MgCl₂ (1.5 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the (SP)-p-nitrophenyl phosphoramidate alaninate ester (1.2 eq) in anhydrous THF.

  • Slowly add the phosphoramidate solution to the nucleoside mixture.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by HPLC or TLC (approximately 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected Remdesivir.

Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment

This is a general method; specific parameters may need optimization.[9]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of Acetonitrile and a buffer (e.g., 20 mM KH₂PO₄ solution, pH adjusted) is typically effective.

  • Example Gradient: Start with a lower concentration of acetonitrile and ramp up to elute all components.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 247 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples by diluting a small aliquot of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Run the HPLC method and integrate the peaks corresponding to the starting material, product diastereomers, and any significant impurities.

  • Calculate the percentage conversion and diastereomeric ratio based on the peak areas.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances | ACS Omega. (2021-07-23). Available from: [Link]

  • Synthesis of Remdesivir by Mackman - Organic Chemistry Portal. (2020-04-10). Available from: [Link]

  • Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir | Request PDF - ResearchGate. (2021). Available from: [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021-07-23). Available from: [Link]

  • Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation. | Semantic Scholar. (2021). Available from: [Link]

  • Total synthesis of remdesivir - PMC - PubMed Central - NIH. (2020). Available from: [Link]

  • A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. (2024-11-29). Available from: [Link]

  • Analytical method development techniques of remdesivir. (2024-11-28). Available from: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022-07-27). Available from: [Link]

  • Remdesivir - StatPearls - NCBI Bookshelf - NIH. (2024-01-01). Available from: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 | ACS Omega. (2022-07-27). Available from: [Link]

  • analytical method development techniques of remdesivir: a review - ResearchGate. (2022). Available from: [Link]

  • Remdesivir Side Effects: Common, Severe, Long Term - Drugs.com. (2024-07-13). Available from: [Link]

  • Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic - ResearchGate. (2021). Available from: [Link]

  • Remdesivir (intravenous route) - Side effects & uses - Mayo Clinic. (2025-10-31). Available from: [Link]

  • Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs - PMC - NIH. (2022). Available from: [Link]

  • Eco-friendly spectrofluorimetric determination of remdesivir in the presence of its metabolite in human plasma for therapeutic monitoring in COVID-19 patients - NIH. (2025-06-23). Available from: [Link]

  • Remdesivir for Injection (100 mg) Lyophilized Powder. (n.d.). Available from: [Link]

  • Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Available from: [Link]

  • ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach - ResearchGate. (2010). Available from: [Link]

  • of 15 Instructions for Preparation and Administration of Remdesivir (GS-5734TM) for Injection, 100 mg Version 2.0, 13 Ma. (2020-03-13). Available from: [Link]

  • REMDESIVIR GUIDANCE: HIGH RISK HOSPITALISED PATIENTS. (n.d.). Available from: [Link]

  • Remdesivir | Johns Hopkins ABX Guide. (2025-09-13). Available from: [Link]

  • Remdesivir FAQ - Fred Hutchinson Cancer Center. (n.d.). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-5-iodopyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine Introduction 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a critical heterocyclic building block in contemporary drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine

Introduction

4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a critical heterocyclic building block in contemporary drug development. Its structure is a key component in several investigational compounds, including kinase inhibitors for oncology and antiviral agents.[2][4][5] Notably, it serves as a crucial intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[1][2][6][7] The precise installation of the iodine atom at the C5 position is paramount for subsequent cross-coupling reactions that build the final complex active pharmaceutical ingredient (API).

However, the synthesis, particularly the iodination step of the 4-aminopyrrolo[2,1-f][1][2][3]triazine core, is not without its challenges. Researchers frequently encounter a variety of side products that can complicate purification, reduce yields, and potentially introduce regulatory hurdles. This guide provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you navigate these synthetic challenges, ensuring the generation of high-purity material.

Assumed Synthetic Pathway: Electrophilic Iodination

This guide focuses on the most common route to the target compound: the direct electrophilic iodination of the 4-aminopyrrolo[2,1-f][1][2][3]triazine parent heterocycle. This reaction is typically performed using an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[7]

Iodination_Pathway SM 4-Aminopyrrolo[2,1-f][1][2][3]triazine Reagent Electrophilic Iodine Source (e.g., NIS, ICl) Product 4-Amino-5-iodopyrrolo [2,1-f][1][2][3]triazine (Target Compound) Reagent->Product Desired Path (Regioselective Iodination) SideProduct1 Di-iodinated Species Reagent->SideProduct1 Over-reaction SideProduct2 C7-iodo Regioisomer Reagent->SideProduct2 Alternative Electrophilic Attack

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My reaction crude shows multiple product-related peaks by LC-MS. What are the likely identities of these impurities?

This is the most common issue encountered. The electron-rich nature of the pyrrolotriazine ring system makes it susceptible to multiple electrophilic attacks and attack at various positions. The primary impurities are typically unreacted starting material, a di-iodinated product, and a regioisomeric mono-iodinated product.

Causality: The 4-amino group is a strong activating group, directing electrophilic substitution to the ortho (C5) and para (C7) positions of the pyrrole ring. While the C5 position is generally favored, reaction conditions can influence the selectivity. Over-reaction occurs when the mono-iodinated product, which is still electron-rich, undergoes a second iodination before all the starting material is consumed.

Summary of Potential Side Products:

Compound NameStructureTypical Mass Spec (M+)Rationale for Formation
Starting Material 4-Aminopyrrolo[2,1-f][1][2][3]triazine134.14Incomplete reaction.
C7-Iodo Regioisomer 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine260.04Electrophilic attack at the para-position to the amino group.[2]
Di-iodo Product 4-Amino-5,7-diiodopyrrolo[2,1-f][1][2][3]triazine385.93Over-iodination of the desired C5-iodo product.
Question 2: How can I minimize the formation of the di-iodinated side product?

Formation of the di-iodo species is a classic sign of over-reaction. The key is to control the stoichiometry and reactivity of the iodinating agent precisely.

Expert Recommendations:

  • Stoichiometry Control: Use no more than 1.0 to 1.05 equivalents of the iodinating agent (e.g., NIS). Adding the agent portion-wise or as a solution via syringe pump over a period (e.g., 30-60 minutes) can maintain a low instantaneous concentration, favoring mono-iodination.

  • Temperature Management: Perform the reaction at a reduced temperature. Starting at 0 °C or even -10 °C can significantly temper the reaction rate, increasing selectivity for the initial iodination. Allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.

  • Choice of Iodinating Agent: While highly reactive, agents like Iodine Monochloride (ICl) can be less selective. N-Iodosuccinimide (NIS) is often preferred as it provides a milder, more controlled delivery of the electrophilic iodine. Using molecular iodine (I₂) with an oxidizing agent can also offer good control.[8]

Question 3: The main impurity is the C7-iodo regioisomer. How can I improve the regioselectivity for the C5 position?

Achieving high regioselectivity is crucial and is governed by a combination of electronic and steric factors. The C5 position is electronically favored due to being ortho to the strongly activating amino group. However, the C7 position is also activated.

Expert Recommendations:

  • Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used. In some heterocyclic systems, polar aprotic solvents like Dimethylformamide (DMF) can influence the site of reaction, though this can also increase the rate and risk of over-reaction.[2] Experimenting with a less polar solvent may enhance selectivity by favoring the most electron-rich position (C5).

  • Acid Catalysis: For some heterocyclic systems, the addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), can promote iodination with improved regioselectivity.[9] This is thought to proceed by protonation of the substrate or interaction with the iodinating agent, altering the electrophilicity and steric environment. This should be attempted with caution, as the pyrrolotriazine core could be sensitive to strong acids.

  • Bulky Reagents: While less common for iodination, using a bulkier iodinating agent could theoretically favor the sterically less hindered C5 position. However, readily available options are limited. The primary control remains with temperature and stoichiometry.

Troubleshooting_Tree Start Reaction Analysis: High Impurity Levels Impurity_ID Identify Major Impurity (LC-MS, NMR) Start->Impurity_ID DiIodo Di-Iodo Product Impurity_ID->DiIodo Over-reaction C7_Isomer C7-Iodo Regioisomer Impurity_ID->C7_Isomer Poor Selectivity Both Mixture of Impurities Impurity_ID->Both Both Issues Sol_DiIodo 1. Decrease temp (0 to -10 °C) 2. Use 1.0 eq NIS 3. Add NIS solution slowly DiIodo->Sol_DiIodo Sol_C7 1. Screen solvents (THF vs. DCM) 2. Decrease temp to maximize   electronic control 3. Trial catalytic p-TsOH C7_Isomer->Sol_C7 Sol_Both Implement Di-Iodo solutions first, then address selectivity with solvent/catalyst screening. Both->Sol_Both

Question 4: I am observing significant decomposition of my starting material or product during the reaction or workup. What could be the cause?

The pyrrolo[2,1-f][1][2][3]triazine core, while aromatic, can be sensitive to harsh conditions, particularly strong acids or bases, and oxidative environments.

Expert Recommendations:

  • pH Control: Avoid strongly acidic or basic workup conditions. If an aqueous wash is necessary, use a neutral or mildly basic solution like saturated sodium bicarbonate to quench any acid and remove succinimide (if using NIS).

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the reaction is prolonged or requires heating.

  • Light Sensitivity: Iodo-compounds can be light-sensitive. It is good practice to protect the reaction vessel from direct light using aluminum foil and to store the final product in an amber vial.

  • Reaction Monitoring: Do not let the reaction run for an extended period after the starting material is consumed. Over-exposure to the reaction conditions can lead to slow degradation. Monitor closely by TLC or LC-MS and quench the reaction promptly upon completion.

Experimental Protocols

Protocol 1: High-Selectivity Iodination with N-Iodosuccinimide (NIS)

This protocol is optimized to minimize di-iodination and improve C5 regioselectivity.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., acetone/ice).

  • Reagent Preparation: In a separate flask, dissolve N-Iodosuccinimide (1.02 eq) in anhydrous THF.

  • Reagent Addition: Add the NIS solution to the cooled starting material solution dropwise via a syringe pump over 45 minutes. Ensure the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Stir the reaction at -10 °C to 0 °C. Monitor the consumption of the starting material by LC-MS or TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate to dilute the mixture and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield high-purity 4-amino-5-iodopyrrolo[2,1-f][1][2][3]triazine.

References

  • dos Santos, J. A., Pereira, V. R. D., da Silva, A. D., & Amarante, G. W. (2021). Klein's Remdesivir-nucleobase synthesis revisited: Chemoselective cyanation of pyrrol-2-carboxaldehyde. Journal of the Brazilian Chemical Society, 32, 1391–1395. Available at: [Link]

  • Mehta, V. P., & Van der Eycken, E. V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(4), 369–385. Available at: [Link]

  • Wang, Y., Li, Z., Yin, C., & Li, X. (2020). Preparation method of 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. CN111423443A. Available at:

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447–464.
  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Bavari, S. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661.
  • LookChem. (n.d.). 7-Iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine. Retrieved from [Link]

  • Kumar, A., Singh, S., & Singh, R. K. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(1), 59-78. Available at: [Link]

  • Gao, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 640-651. Available at: [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4255-4263. Available at: [Link]

  • Zhang, M., et al. (2021). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 19(3), 567-571. Available at: [Link]

  • Carreira, E. M., & de Léséleuc, M. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19437–19456. Available at: [Link]

Sources

Optimization

NMR Peak Assignment Challenges for Substituted Pyrrolotriazines: A Technical Support Guide

Introduction Welcome to the technical support center for NMR peak assignment of substituted pyrrolotriazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for NMR peak assignment of substituted pyrrolotriazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing this important class of heterocyclic compounds. Pyrrolotriazines are privileged scaffolds in medicinal chemistry, but their intricate electronic nature and potential for structural ambiguity can present significant challenges in NMR spectroscopy.

This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions & Troubleshooting Guides

Question 1: Why are the proton signals in my substituted pyrrolotriazine overlapping or difficult to assign, especially in the aromatic region?

Answer:

This is a common challenge stemming from the inherent electronic structure of the pyrrolotriazine core and the influence of various substituents. The fused ring system leads to a compressed chemical shift range for the aromatic protons. Additionally, the nitrogen atoms significantly influence the electron density across the rings, further affecting proton chemical shifts.

Troubleshooting Workflow:

  • Optimize 1D ¹H NMR Acquisition:

    • Higher Magnetic Field: If available, acquire spectra on a higher field spectrometer (e.g., 600 MHz or above) to increase spectral dispersion.

    • Solvent Effects: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). A change in solvent can induce differential shifts in proton resonances, potentially resolving overlap. For instance, hydrogen bonding with DMSO-d₆ can significantly alter the chemical shifts of nearby protons.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This is essential for identifying scalar-coupled proton networks. For a typical pyrrolotriazine, this can help you trace the connectivity within the pyrrole and any substituted aromatic rings.

    • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system (like a sugar moiety or an alkyl chain), TOCSY can reveal the entire network of coupled protons, even those not directly coupled.

  • Advanced 1D NMR Experiments:

    • 1D NOE (Nuclear Overhauser Effect): Selectively irradiating a specific proton and observing which other protons show an enhancement can provide through-space correlations, helping to distinguish between spatially close but non-coupled protons. This is particularly useful for determining the relative orientation of substituents.

Diagram of the General Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Overlapping ¹H NMR Signals B Optimize 1D Acquisition (Higher Field, Solvent Study) A->B Initial Approach C Perform 2D COSY/TOCSY (Identify Coupled Networks) B->C If Overlap Persists E Unambiguous Peak Assignment B->E D Utilize 1D/2D NOESY (Through-Space Correlations) C->D For Spatial Proximity C->E D->E

Caption: A workflow for resolving overlapping proton signals in substituted pyrrolotriazines.

Question 2: I am struggling to assign the quaternary carbons in my pyrrolotriazine derivative. Which experiments are most effective?

Answer:

Quaternary carbons lack attached protons, making their assignment via standard techniques like HSQC (Heteronuclear Single Quantum Coherence) impossible. The key is to use long-range correlation experiments.

Recommended Experimental Protocol: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). This is the most powerful tool for assigning quaternary carbons.

Step-by-Step HMBC Analysis:

  • Acquire a High-Quality HMBC Spectrum: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, as long-range correlations are weaker than one-bond correlations.

  • Identify Key Proton Signals: Start with unambiguously assigned protons from your ¹H and COSY spectra.

  • Look for Correlations to Quaternary Carbons: From a known proton, trace the correlations in the HMBC spectrum to identify nearby carbons. For example, a proton on the pyrrole ring should show a correlation to the carbons at the ring fusion.

  • Cross-Reference with Expected Chemical Shifts: Use computational predictions or data from similar published structures to narrow down the possibilities for quaternary carbon assignments.

Data Interpretation Table:

Proton (¹H) Observed HMBC Correlations (¹³C) Inferred Assignment
H-2 (Pyrrole)C-4, C-7a, C-3aConnects to the triazine and pyrrole rings.
H-6 (Triazine)C-4, C-7a, C-5Defines the triazine ring structure.
Substituent-CH₂C-substituent, C-4Confirms the point of attachment.
Question 3: My NMR data suggests the presence of multiple species in solution. Could this be due to tautomerism in the pyrrolotriazine core?

Answer:

Yes, tautomerism is a well-documented phenomenon in nitrogen-containing heterocycles, including pyrrolotriazines. The presence of multiple sets of signals in your NMR spectra that do not arise from impurities often points to a tautomeric equilibrium.

Investigating Tautomerism:

  • Variable Temperature (VT) NMR:

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 223 K, or up to 373 K, solvent permitting).

    • Interpretation: If tautomerism is present, you may observe coalescence of the signals as the temperature increases, indicating that the rate of interconversion is becoming faster than the NMR timescale. Conversely, cooling the sample may sharpen the signals of the individual tautomers.

  • 2D EXSY (Exchange Spectroscopy):

    • Principle: This experiment is similar to NOESY but can detect chemical exchange processes.

    • Signature of Tautomerism: You will observe cross-peaks between the signals of the same nucleus in the different tautomeric forms. For example, a proton at a specific position in tautomer A will show a cross-peak to the same proton in tautomer B.

Visualization of a Potential Tautomeric Equilibrium:

G cluster_0 Tautomer A cluster_1 Tautomer B A Structure A B Structure B A->B Equilibrium (k_ex)

Caption: A simplified representation of a two-state tautomeric equilibrium.

Question 4: How can I definitively confirm the site of substitution on the pyrrolotriazine ring system?

Answer:

The combination of NOESY/ROESY and HMBC experiments is the most robust method for confirming the regiochemistry of substitution.

  • HMBC for Covalent Connectivity: As detailed in Question 2, HMBC will establish the through-bond connectivity. For example, if you have a methyl substituent, the methyl protons should show a ³JCH correlation to the carbon of the ring to which it is attached.

  • NOESY/ROESY for Spatial Proximity:

    • Principle: These experiments detect through-space interactions. A NOE (or ROE) is observed between protons that are close in space, typically less than 5 Å apart.

    • Application: Irradiating the protons of your substituent should lead to a NOE enhancement of the protons on the adjacent part of the pyrrolotriazine core. This provides unambiguous evidence of the substitution site. For instance, a substituent at C-4 should show a NOE to the proton at C-6.

Experimental Workflow for Regiochemistry Determination:

G A Synthesized Substituted Pyrrolotriazine B Acquire ¹H, ¹³C, COSY A->B C Acquire HMBC Spectrum B->C D Acquire NOESY/ROESY Spectrum B->D E Assign Protons and Carbons B->E F Identify Long-Range H-C Correlations C->F G Identify Through-Space H-H Correlations D->G H Combine HMBC and NOESY Data E->H F->H G->H I Confirm Regiochemistry H->I

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 4-Amino-5-iodopyrrolo[2,1-f]triazine-Based Inhibitors

Introduction: The 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous potent kinase inhibitors targeting key signaling molecules in onco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous potent kinase inhibitors targeting key signaling molecules in oncology and immunology.[1] While this scaffold allows for high-affinity binding to the ATP pocket of target kinases, a primary challenge in its development is ensuring selectivity and minimizing off-target effects.[2][3] Off-target interactions, where the inhibitor binds to unintended kinases or other proteins, can lead to misleading experimental results, cellular toxicity, and a lack of therapeutic efficacy.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, understanding, and mitigating off-target effects associated with 4-amino-5-iodopyrrolo[2,1-f]triazine-based inhibitors. It combines troubleshooting FAQs with detailed experimental protocols to empower you to make data-driven decisions and advance your research with confidence.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the characterization of 4-amino-5-iodopyrrolo[2,1-f]triazine-based inhibitors.

Q1: My inhibitor is highly potent in my biochemical assay, but I observe an unexpected or more potent phenotype in my cell-based assays. Could this be an off-target effect?

Answer: This is a classic and important observation. A discrepancy between biochemical potency (e.g., IC50 from an enzymatic assay) and cellular activity (e.g., EC50 for cell viability) is often the first indicator of potential off-target activity. Several factors could be at play:

  • Direct Off-Target Inhibition: The inhibitor may be acting on another protein that is more critical for the observed cellular phenotype. The human kinome has over 500 members, many with highly conserved ATP-binding pockets, making cross-reactivity a common issue.[2][6]

  • Indirect Pathway Modulation: The inhibitor might inhibit its intended target, but this could trigger paradoxical pathway activation or other unforeseen signaling consequences downstream.[3][7][8]

  • Compound Properties: Factors like cell permeability, active transport into the cell, or metabolic conversion can lead to higher intracellular concentrations than expected, causing engagement of lower-affinity off-targets.

Initial Troubleshooting Steps:

  • Confirm with a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.[5]

  • Perform a Detailed Dose-Response Analysis: A clean sigmoidal curve that correlates with the on-target binding affinity suggests the phenotype is linked to the primary target. Complex or multi-phasic curves may indicate multiple targets are being engaged at different concentrations.

Q2: How can I systematically identify the potential off-targets of my inhibitor?

Answer: A systematic profiling approach is crucial for de-risking a compound. The most direct method is to screen your inhibitor against a large panel of kinases.

  • Broad-Panel Kinase Screening: Services like DiscoverX's KINOMEscan™ or Thermo Fisher's SelectScreen® Kinase Profiling Services utilize competition binding assays or enzymatic assays to quantitatively measure the interaction of your inhibitor against hundreds of human kinases.[9][10] This provides a comprehensive "selectivity profile."

  • Chemical Proteomics: For an unbiased view, techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of your inhibitor directly from cell lysates, identifying both kinase and non-kinase off-targets.

Q3: My inhibitor's selectivity profile shows it binds to several kinases with similar potency. How can I improve its selectivity through medicinal chemistry?

Answer: Improving selectivity is a core task of medicinal chemistry, guided by Structure-Activity Relationship (SAR) studies.[11] For the 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold, consider the following:

  • Exploit Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, varies in size among kinases. Modifying your inhibitor to include bulkier substituents can create steric hindrance that prevents binding to off-target kinases with smaller gatekeeper residues while being accommodated by your primary target.[12]

  • Target Unique Pockets: Explore modifications that can form interactions with less conserved regions outside the core ATP-binding site.

  • Utilize Computational Modeling: In silico methods, such as docking your inhibitor into homology models of off-target kinases, can predict binding modes and highlight potential steric clashes or missed favorable interactions.[10][13][14][15] This can guide the rational design of more selective analogues.

Q4: How can I be certain that my inhibitor is engaging the intended target inside living cells?

Answer: This is a critical validation step. Biochemical assays confirm potential, but cellular target engagement assays confirm action in a physiologically relevant context.[16][17][18]

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation. By treating cells with your inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble target protein (e.g., via Western Blot), you can directly observe target engagement. A shift to a higher melting temperature in the presence of the inhibitor is a positive result.[19]

  • NanoBRET™ Target Engagement Assays: This live-cell method measures the binding of an inhibitor to a target protein tagged with NanoLuc® luciferase. It provides quantitative data on inhibitor affinity and residence time within the cell.[20]

Confirming target engagement in cells is essential to confidently link your compound's chemical structure to a biological outcome and rule out misleading phenotypes caused by off-target effects.[18]

Section 2: Experimental Protocols

Here we provide detailed methodologies for key experiments to characterize your inhibitor's selectivity and confirm on-target activity.

Protocol 1: Kinase Selectivity Profiling via Competition Binding Assay

Objective: To quantitatively assess the binding affinity of a 4-amino-5-iodopyrrolo[2,1-f]triazine-based inhibitor against a broad panel of human kinases. This protocol is based on the principles used in commercial platforms like KINOMEscan™.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Materials:

    • Test inhibitor stock solution (e.g., 10 mM in DMSO).

    • Ligand-immobilized solid support (e.g., beads).

    • Panel of recombinant, DNA-tagged human kinases.

    • Appropriate binding buffers.

    • qPCR reagents.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor. A typical screening concentration is 1 µM to 10 µM for initial profiling.

    • In a multi-well plate, combine the test inhibitor, a specific DNA-tagged kinase, and the ligand-immobilized beads in the binding buffer. Include a DMSO-only vehicle control.

    • Incubate the plates to allow the binding reaction to reach equilibrium.

    • Wash the beads thoroughly to remove unbound kinase.

    • Elute the bound kinase-DNA conjugate.

    • Quantify the amount of eluted DNA tag using qPCR.

  • Data Analysis:

    • The amount of kinase bound to the beads is inversely proportional to the affinity of the test inhibitor.

    • Results are often expressed as a percentage of the DMSO control. A low percentage indicates strong binding of the inhibitor to the kinase.

    • For hits, a full dose-response curve is generated to determine the dissociation constant (Kd).

  • Expected Outcome: A comprehensive list of kinases that your inhibitor binds to, with quantitative Kd values for each interaction. This allows for direct comparison of on-target versus off-target affinities.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

Objective: To verify and quantify the engagement of an inhibitor with its target protein in intact cells.

Methodology:

  • Assay Principle: Ligand binding increases the thermal stability of the target protein. CETSA measures this stabilization as a proxy for target engagement.

  • Materials:

    • Cultured cells expressing the target protein.

    • Test inhibitor and DMSO (vehicle control).

    • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • Thermocycler or heating blocks.

    • Centrifuge for separating soluble and precipitated protein fractions.

    • SDS-PAGE and Western Blotting reagents.

    • Primary antibody specific to the target protein.

    • Secondary antibody (HRP-conjugated).

  • Procedure:

    • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the desired concentration of the inhibitor and another set with DMSO for 1-2 hours.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

    • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein by Western Blot.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the inhibitor-treated and DMSO-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and therefore, target engagement.

  • Expected Outcome: A pair of melting curves. A significant difference between the DMSO and inhibitor-treated curves provides direct evidence of target binding in a cellular environment.

Section 3: Data Interpretation & Advanced Strategies
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating potential off-target effects.

Troubleshooting_Workflow start Observe Unexpected Cellular Phenotype biochem_vs_cell Q: Discrepancy between Biochemical IC50 & Cellular EC50? start->biochem_vs_cell dose_response Perform Detailed Dose-Response biochem_vs_cell->dose_response Yes target_engage Confirm Cellular Target Engagement (e.g., CETSA) biochem_vs_cell->target_engage No, but need confirmation struct_control Test with Structurally Distinct Inhibitor dose_response->struct_control profile Perform Broad-Panel Kinase Profiling struct_control->profile Discrepancy Persists on_target_confirm On-Target Effect Confirmed struct_control->on_target_confirm Phenotype Replicated off_target_id Off-Target(s) Identified profile->off_target_id target_engage->profile No Engagement Observed target_engage->on_target_confirm Engagement Confirmed sar Initiate SAR to Improve Selectivity end Confident Path Forward sar->end off_target_id->sar on_target_confirm->end

Caption: A logical workflow for troubleshooting unexpected inhibitor phenotypes.

Understanding Direct vs. Indirect Effects

It is crucial to distinguish between the direct inhibition of proteins and the indirect, downstream consequences on signaling pathways.

Signaling_Effects inhibitor 4-Amino-5-iodopyrrolo [2,1-f]triazine Inhibitor target_kinase On-Target Kinase (e.g., Kinase A) inhibitor->target_kinase Direct On-Target Inhibition off_target_kinase Off-Target Kinase (e.g., Kinase X) inhibitor->off_target_kinase Direct Off-Target Inhibition substrate1 Substrate 1 target_kinase->substrate1 Phosphorylates substrate2 Substrate 2 off_target_kinase->substrate2 Phosphorylates pathway_a Downstream On-Target Pathway substrate1->pathway_a Indirect On-Target Effect pathway_x Downstream Off-Target Pathway substrate2->pathway_x Indirect Off-Target Effect

Caption: Distinguishing between direct and indirect inhibitor effects.

Data Presentation: Sample Kinase Selectivity Profile

The table below illustrates how to present selectivity data for a hypothetical inhibitor, "Compound-123," where the intended target is Kinase A.

Kinase TargetAssay TypeOn-Target/Off-TargetPotency (Kd, nM)Selectivity vs. Target A
Kinase A Binding On-Target 5 1x
Kinase BBindingOff-Target5010x
Kinase CBindingOff-Target500100x
Kinase XBindingOff-Target153x
Kinase YBindingOff-Target>10,000>2000x

Interpretation: Compound-123 is highly potent against its intended target, Kinase A. It shows excellent selectivity against Kinase C and Y (>100-fold). However, it has only 3-fold selectivity against Kinase X, making Kinase X a significant off-target that requires further investigation and potential medicinal chemistry efforts to mitigate.

References
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Hahle, A., et al. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ciancetta, A., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Available at: [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • DiscoverX. Target Engagement Assays. Eurofins DiscoverX. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Direct, indirect and off-target effects of kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Metz, J. T., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schenone, S., et al. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology. Available at: [Link]

  • Vieth, M., et al. (2004). A Pocket-Based Prediction of Kinase Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. Available at: [Link]

  • Zhao, Z., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Bender, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Bender, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Concept Life Sciences. Available at: [Link]

  • Hughes, S. J., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Promega Connections. (2023). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]

  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][2][7][13]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][2][7][13]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Shevchuk, K. V., et al. (2023). Bioactive Pyrrolo[2,1-f][2][7][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • Li, H., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][2][7][13]triazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][2][7][13]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sala, A., et al. (2021). Interfering with the Tumor-Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Brzozowski, Z., & Saczewski, F. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Amino-5-iodopyrrolo[2,1-f]triazine

Welcome to the technical support guide for 4-Amino-5-iodopyrrolo[2,1-f]triazine. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability, handli...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-5-iodopyrrolo[2,1-f]triazine. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability, handling, and potential degradation pathways of this compound. Given its structural motifs, including an iodo-substituted pyrrole ring, an amino group, and a fused triazine system, this molecule may be susceptible to specific degradation pathways that can impact experimental outcomes, purity, and long-term stability.

This guide provides troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols for stability testing, and hypothesized degradation pathways based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a gradual decrease in the purity of my stored 4-Amino-5-iodopyrrolo[2,1-f]triazine sample, even when stored in the dark at low temperatures. What could be the cause?

Answer: A gradual decrease in purity under standard storage conditions suggests slow degradation. For a molecule like 4-Amino-5-iodopyrrolo[2,1-f]triazine, the most probable culprits are de-iodination and slow oxidation.

  • De-iodination: The carbon-iodine (C-I) bond, particularly on an electron-rich pyrrole ring, can be labile. It can undergo homolytic cleavage initiated by trace impurities or atmospheric oxygen, leading to the formation of the de-iodinated analog, 4-aminopyrrolo[2,1-f]triazine. This process can be accelerated by trace amounts of acid or radical initiators. This new impurity would have a lower molecular weight and typically a shorter retention time on a reverse-phase HPLC column.

  • Oxidation: The amino group and the electron-rich pyrrole ring are susceptible to oxidation. Atmospheric oxygen can lead to the formation of N-oxides or other oxidative adducts, which would appear as more polar impurities in your analysis.

Troubleshooting Steps:

  • Inert Atmosphere: Repackage your sample under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Solvent Purity: Ensure any solvents used for storage or dissolution are of high purity and de-gassed to remove dissolved oxygen.

  • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on your sample. Look for a mass corresponding to the de-iodinated product (M-126.9 Da) and potential oxygenated products (M+16 Da).

Question 2: My reaction mixture containing 4-Amino-5-iodopyrrolo[2,1-f]triazine turned a dark color after exposure to ambient light. Is the compound light-sensitive?

Answer: Yes, high-energy light, particularly in the UV spectrum, can induce degradation. The C-I bond is known to be photosensitive and can undergo homolytic cleavage upon absorption of UV light to form a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions, including abstracting a hydrogen atom from the solvent or other molecules to form the de-iodinated product, or reacting with oxygen to form phenolic-type impurities, often leading to colored byproducts.

Workflow for Investigating Photosensitivity:

Photodegradation_Pathway Hypothesized Photodegradation of 4-Amino-5-iodopyrrolo[2,1-f]triazine PARENT 4-Amino-5-iodopyrrolo[2,1-f]triazine (Parent Compound) RADICAL Aryl Radical Intermediate PARENT->RADICAL UV Light (hν) Homolytic Cleavage DEIODINATED 4-Aminopyrrolo[2,1-f]triazine (De-iodinated Product) RADICAL->DEIODINATED + [H•] (from solvent) OXIDIZED Oxidized/Hydroxylated Products (Colored Impurities) RADICAL->OXIDIZED + O₂ / H₂O

Caption: Hypothesized photodegradation via radical-mediated de-iodination.

Preventative Measures:

  • Work in the Dark: Conduct all experimental manipulations in a fume hood with the sash down and the lights off, or use amber glassware.

  • Protect from Light: Wrap reaction vessels and storage containers in aluminum foil.

  • ICH Guidelines: For formal stability studies, follow the ICH Q1B guideline for photostability testing, which specifies controlled light exposure conditions.[1][2][3][4]

Question 3: I am performing a reaction in a protic solvent (e.g., methanol) under acidic conditions and see a new major impurity. What is the likely degradation product?

Answer: The pyrrolo[2,1-f]triazine core, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions. The most likely scenario under acidic conditions is the hydrolysis of the exocyclic amino group to a hydroxyl group, forming 5-Iodo-4-hydroxypyrrolo[2,1-f]triazine.

  • Mechanism: The nitrogen atoms in the triazine ring can be protonated, which activates the C4 position (attached to the amino group) toward nucleophilic attack by water or other nucleophiles present in the medium.

  • Analytical Signature: The resulting hydroxyl compound would be more polar than the starting material and would have a mass of (M+1 Da). This can be readily checked via LC-MS.

Troubleshooting Steps:

  • pH Control: Buffer your reaction mixture if possible, or consider running the reaction at a less acidic pH.

  • Solvent Choice: If the reaction chemistry allows, switch to an aprotic solvent (e.g., THF, DCM, Acetonitrile) to minimize the presence of nucleophilic water or alcohol.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the degradation side reaction.

Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2] This protocol provides a framework for testing the stability of 4-Amino-5-iodopyrrolo[2,1-f]triazine.

Objective: To investigate the degradation of 4-Amino-5-iodopyrrolo[2,1-f]triazine under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Materials:

  • 4-Amino-5-iodopyrrolo[2,1-f]triazine

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV system with a C18 column

  • LC-MS system for peak identification

  • Photostability chamber (compliant with ICH Q1B)

  • pH meter

Experimental Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Stress Conditions (run each condition in parallel with a control sample protected from stress):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the solid powder and a 0.1 mg/mL solution (in quartz cuvette) to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3] A control sample should be wrapped in foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the initial mobile phase.

    • Analyze by HPLC-UV, monitoring for the appearance of new peaks and the decrease in the main peak area.

    • Analyze key samples by LC-MS to obtain mass information for the major degradants.

  • Data Interpretation:

    • Calculate the percentage degradation in each condition.

    • Characterize the major degradants based on their mass-to-charge ratio (m/z).

    • Use this data to establish the compound's stability profile.

Data Summary Table:

Stress ConditionExpected Primary Degradation PathwayPotential Major Degradant(s)Expected Mass Change
Acid Hydrolysis Hydrolysis of amino group5-Iodo-4-hydroxypyrrolo[2,1-f]triazine+1 Da
Base Hydrolysis Potential ring opening or hydrolysisHydroxylated species, ring-opened products+1 Da or others
Oxidation (H₂O₂) Oxidation of amino group or ringN-oxides, hydroxylated species+16 Da
Photolysis (UV/Vis) C-I bond cleavage4-Aminopyrrolo[2,1-f]triazine-127 Da

Hypothesized Degradation Pathways Visualization

The following diagram illustrates the most probable degradation pathways for 4-Amino-5-iodopyrrolo[2,1-f]triazine based on its chemical structure and the principles discussed.

Degradation_Pathways Potential Degradation Pathways PARENT 4-Amino-5-iodopyrrolo[2,1-f]triazine (Parent) DEIODINATED De-iodinated Product (m/z = M-127) PARENT->DEIODINATED Photolytic Stress (UV Light) HYDROLYZED Hydrolyzed Product (m/z = M+1) PARENT->HYDROLYZED Acidic Hydrolysis (H₃O⁺) OXIDIZED Oxidized Product (N-oxide) (m/z = M+16) PARENT->OXIDIZED Oxidative Stress (e.g., H₂O₂)

Caption: Key degradation pathways under different stress conditions.

By understanding these potential liabilities, researchers can design more robust experiments, ensure the quality and integrity of their results, and establish appropriate handling and storage procedures for 4-Amino-5-iodopyrrolo[2,1-f]triazine.

References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Ott, G. R., & Wellington, K. (2017). Pyrrolo[2,1-f][1][5][6]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4255-4263. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Shaikh, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][5][6]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2909-2924. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Antiviral Efficacy of Remdesivir and Its Key Intermediate, GS-441524

This guide provides an in-depth comparative analysis of the antiviral efficacy of Remdesivir and its primary metabolite, GS-441524. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antiviral efficacy of Remdesivir and its primary metabolite, GS-441524. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, presents supporting experimental data, and offers detailed protocols for validation. Our objective is to equip you with the necessary information to make informed decisions in your antiviral research endeavors.

Introduction: The Prodrug Strategy of Remdesivir

Remdesivir (RDV), marketed as Veklury®, is a cornerstone in the treatment of COVID-19, being the first antiviral drug to receive FDA approval for this indication.[1][2][3][4] It is a monophosphoramidate prodrug of an adenosine analogue, designed to enhance intracellular delivery of its active form.[1][2][3] This prodrug strategy is crucial for overcoming the poor membrane permeability and inefficient intracellular phosphorylation that often hinder the efficacy of nucleoside analogues.[5] Upon entering the target cell, Remdesivir undergoes a multi-step metabolic activation to form the pharmacologically active nucleoside triphosphate, GS-443902.[1][2][3][6] This active metabolite then acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication.[7][8][9]

A key intermediate in this activation pathway is the parent nucleoside, GS-441524.[6][7] While Remdesivir was developed to improve upon the delivery and activation of GS-441524, this intermediate itself exhibits broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses.[5][10] In fact, pharmacokinetic studies have shown that GS-441524 is the major metabolite of Remdesivir found in plasma.[6][7][11] This has led to significant interest in directly evaluating the antiviral efficacy of GS-441524 as a potential therapeutic agent, particularly given its success in treating Feline Infectious Peritonitis (FIP), a fatal coronavirus disease in cats.[12][13][14][15][16]

This guide will dissect the antiviral profiles of both Remdesivir and GS-441524, providing a comparative analysis of their in vitro efficacy and a practical framework for their experimental validation.

Mechanism of Action and Metabolic Activation

The antiviral activity of Remdesivir is entirely dependent on its intracellular conversion to the active triphosphate form, GS-443902. This metabolic journey is a critical determinant of its efficacy.

The Metabolic Activation Pathway

The intracellular activation of Remdesivir is a sophisticated multi-enzyme process:

  • Initial Hydrolysis: Remdesivir is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to form an alanine intermediate, MetX.[1][2][3]

  • Monophosphate Formation: This intermediate is then converted to the nucleoside monophosphate (NMP) form by histidine triad nucleotide-binding protein 1 (HINT1).[1][2][3]

  • Successive Phosphorylation: Cellular phosphotransferases subsequently phosphorylate the NMP to the diphosphate (NDP) and finally to the active triphosphate (NTP), GS-443902.[1][2][3]

The parent nucleoside, GS-441524, can also be formed as a metabolite.[6] For GS-441524 to exert its antiviral effect, it must be taken up by the cell and then undergo the same three phosphorylation steps to form GS-443902.[5] However, the initial phosphorylation of GS-441524 to its monophosphate is often the rate-limiting step.[5][17]

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_ext Remdesivir (RDV) RDV_int Remdesivir (RDV) RDV_ext->RDV_int Cellular Uptake MetX Alanine Metabolite (MetX) RDV_int->MetX CES1, CatA GS441524 GS-441524 RDV_int->GS441524 Metabolism NMP Nucleoside Monophosphate (NMP) MetX->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Phosphotransferases NTP Active Nucleoside Triphosphate (GS-443902) NDP->NTP Phosphotransferases RdRp Viral RdRp Inhibition NTP->RdRp GS441524->NMP Phosphorylation (Rate-limiting)

Figure 1: Metabolic Activation Pathway of Remdesivir.

Comparative Analysis of Antiviral Efficacy

The relative potency of Remdesivir and GS-441524 is highly dependent on the cell type and the specific virus being tested. This is largely due to differences in cellular uptake and the efficiency of the metabolic activation machinery in different cell lines.

In Vitro Potency Against Coronaviruses

The following tables summarize the in vitro antiviral activity of Remdesivir and GS-441524 against SARS-CoV-2 and other relevant coronaviruses. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the therapeutic window of a compound.

Table 1: Comparative In Vitro Antiviral Activity against SARS-CoV-2

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Remdesivir Vero E61.35 - 7.43>100>13.4 - >74[17][18]
Calu-30.65>50>76.9[17]
Caco-20.58>50>86.2[17]
A5490.01 - 0.12>10>83.3 - >1000[19]
GS-441524 Vero E60.70 - 1.86>50 - >100>26.8 - >142.8[17][18]
Calu-33.21>50>15.5[17]
Caco-23.62>50>13.8[17]
A5490.47 - 3.6>10>2.7 - >21.2[19]
HAE0.18 (±0.14)Not ReportedNot Reported[20][21]

Table 2: In Vitro Antiviral Activity against Other Coronaviruses

CompoundVirusCell LineEC50 (µM)Reference(s)
Remdesivir MERS-CoVHAENot Reported (Lower than GS-441524)[20]
SARS-CoVHAENot Reported (Lower than GS-441524)[20]
GS-441524 Feline Infectious Peritonitis Virus (FIPV)CRFK0.78[21]
MERS-CoVHAENot Reported[20]
SARS-CoVHAE0.18 (±0.14)[20][21]

Key Observations:

  • Cell-Type Dependency: The relative potency of Remdesivir and GS-441524 varies significantly across different cell lines.[17] Remdesivir generally shows higher potency in human lung epithelial cells like Calu-3 and A549, which is attributed to its efficient uptake and metabolic activation in these cells.[17][19]

  • GS-441524 Efficacy: GS-441524 demonstrates potent antiviral activity, particularly in Vero E6 cells and primary human airway epithelial (HAE) cells.[17][18][20][21] Its efficacy in treating FIP in cats underscores its in vivo potential.[12][13][14][15][16]

  • Safety Profile: Both compounds generally exhibit a favorable safety profile in vitro, with high CC50 values indicating low cytotoxicity at effective antiviral concentrations.[17][18]

Experimental Protocols for Antiviral Efficacy Validation

To ensure the scientific rigor of your findings, it is essential to employ standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key in vitro assays to determine the antiviral efficacy and cytotoxicity of Remdesivir and its intermediates.

Cytotoxicity Assay (CC50 Determination)

The objective of this assay is to determine the concentration at which a compound becomes toxic to the host cells, which is a critical parameter for assessing its therapeutic window.[22][23]

Principle: This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[24][25]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549, Calu-3) at a density that will result in approximately 80-90% confluency after 24 hours.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the test compound (Remdesivir or GS-441524) in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in cell culture medium to achieve a range of desired concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent as the highest compound concentration).

  • Treatment:

    • Carefully remove the existing medium from the cells.

    • Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and vehicle control.

    • Incubate the plate for a duration that matches the intended antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[24]

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[24][25]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 20% SDS solution in 50% dimethylformamide) to each well to dissolve the formazan crystals.[24]

    • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Cytotoxicity_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of Compound A->B C 3. Treat Cells with Compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance G->H I 9. Calculate CC50 Value H->I

Figure 2: Workflow for Cytotoxicity (CC50) Determination.

Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

The plaque reduction assay is the gold standard for quantifying the titer of infectious virus and for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[26][27][28]

Principle: This assay is based on the ability of a virus to form localized areas of cell death or cytopathic effect (CPE), known as plaques, in a confluent monolayer of susceptible cells. An overlay medium, typically containing agarose or methylcellulose, is added to restrict the spread of the virus, ensuring that new infections are limited to adjacent cells. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number of plaques in a dose-dependent manner.[26][29][30]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed 6-well or 12-well plates with a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer on the day of infection.[26]

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Prepare a known titer of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and wash gently with sterile PBS.

    • In separate tubes, pre-incubate the virus with each dilution of the compound for 1 hour at 37°C. Include a virus control (virus with no compound) and a cell control (no virus, no compound).

    • Inoculate the cell monolayers with 100-200 µL of the virus-compound mixture.

    • Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay Application:

    • Prepare a 2X overlay medium (e.g., 2X MEM) and a sterile 1.2% agarose solution.

    • Mix the 2X overlay medium and agarose solution in a 1:1 ratio, ensuring the final concentration of agarose is 0.6%.

    • Carefully remove the inoculum from the wells and add 2 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding a solution of 4% formaldehyde and incubate for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with a 0.1% crystal violet solution for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using non-linear regression analysis.

Plaque_Assay_Workflow A 1. Seed Cells in Multi-well Plate B 2. Pre-incubate Virus with Compound Dilutions A->B C 3. Inoculate Cell Monolayer B->C D 4. Adsorb for 1 hour C->D E 5. Apply Agarose Overlay D->E F 6. Incubate for 2-4 days E->F G 7. Fix and Stain Plaques F->G H 8. Count Plaques G->H I 9. Calculate EC50 Value H->I

Figure 3: Workflow for Plaque Reduction Assay (EC50) Determination.

Conclusion

The validation of the antiviral efficacy of Remdesivir and its intermediates is a multifaceted process that requires a thorough understanding of their mechanism of action, metabolic activation, and the appropriate experimental models. While Remdesivir's prodrug design offers advantages in certain cell types, its primary metabolite, GS-441524, demonstrates potent and broad-spectrum antiviral activity in its own right. The choice of which compound to investigate further will depend on the specific research question, the target virus, and the experimental system.

This guide has provided a comprehensive framework for comparing these two important antiviral compounds and for conducting the necessary in vitro validation studies. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reliable data to advance the development of effective antiviral therapies.

References

  • Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). (n.d.). MDPI. Retrieved from [Link]

  • Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells. (2021, August 17). American Society for Microbiology. Retrieved from [Link]

  • Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018-2024). (n.d.). ResearchGate. Retrieved from [Link]

  • Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC. (2021, August 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). (n.d.). MDPI. Retrieved from [Link]

  • Remdesivir and GS-441524 Retain Antiviral Activity against Delta, Omicron, and Other Emergent SARS-CoV-2 Variants. (2022, August 24). American Society for Microbiology. Retrieved from [Link]

  • Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells. (2021, August 17). PubMed. Retrieved from [Link]

  • Feline Infectious Peritonitis: Latest Drug GS441524 as FIP Treatment & Prevention in Cats. (n.d.). FIP Warriors CZ/SK. Retrieved from [Link]

  • Antiviral Analysis: Remdesivir and its Metabolites. (2021, March 24). Restek. Retrieved from [Link]

  • GS-441524 and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis. (2024, July 17). Frontiers. Retrieved from [Link]

  • Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different?. (n.d.). MDPI. Retrieved from [Link]

  • GS-441524. (n.d.). Wikipedia. Retrieved from [Link]

  • Anti-SARS-CoV-2 activity of GS-441524 and Remdesivir. (n.d.). ResearchGate. Retrieved from [Link]

  • Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. (2020, May 31). Wiley Online Library. Retrieved from [Link]

  • Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment. (n.d.). ACS Publications. Retrieved from [Link]

  • A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. (2020, November 3). EMBO. Retrieved from [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC. (2021, November 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard laboratory protocols for SARS-CoV-2 characterisation. (n.d.). European Centre for Disease Prevention and Control. Retrieved from [Link]

  • Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC. (2022, July 15). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (n.d.). protocols.io. Retrieved from [Link]

  • A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. (2020, November 5). ResearchGate. Retrieved from [Link]

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC. (2021, January 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mice Models. (2020, October 27). bioRxiv. Retrieved from [Link]

  • Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). (n.d.). MDPI. Retrieved from [Link]

  • Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment. (n.d.). ACS Publications. Retrieved from [Link]

  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved from [Link]

  • Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mouse Models. (2022, February 24). PubMed. Retrieved from [Link]

  • Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test. (n.d.). SpringerLink. Retrieved from [Link]

  • In vitro methods for testing antiviral drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Viral Titration of SARS-COV-2 by Plaque Assay (Semi-Solid Agarose). (2020, April 17). protocols.io. Retrieved from [Link]

  • An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2. (2021, February 11). Frontiers. Retrieved from [Link]

  • In Vitro Antiviral Testing. (n.d.). Utah State University. Retrieved from [Link]

  • The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. (2018, April 22). PubMed. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: Evaluating 4-Amino-5-iodopyrrolo[2,1-f]triazine in the Context of Established Frameworks

An objective comparison of the 4-Amino-5-iodopyrrolo[2,1-f]triazine scaffold against other foundational structures in kinase inhibitor design, supported by experimental frameworks for validation. In the intricate world o...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the 4-Amino-5-iodopyrrolo[2,1-f]triazine scaffold against other foundational structures in kinase inhibitor design, supported by experimental frameworks for validation.

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued drug target classes. The success of kinase inhibitors lies in the design of small molecules that can effectively and selectively bind to the ATP pocket of a target kinase. At the heart of every inhibitor is its chemical scaffold—the core molecular architecture that dictates its binding geometry, selectivity profile, and potential for development.

This guide provides a deep, comparative analysis of the 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold, an emerging and versatile framework, against well-established kinase inhibitor scaffolds. We will explore its unique structural attributes, its potential advantages, and the experimental rigor required to validate its utility, offering a critical resource for researchers at the forefront of drug discovery.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Structure

The pyrrolo[2,1-f][1][2][3]triazine system is a fused heterocyclic scaffold that has gained significant traction in medicinal chemistry.[1][4] Its unique arrangement of a pyrrole ring fused to a triazine ring, containing a bridgehead nitrogen, creates a rigid structure with a distinct electronic and spatial profile.[4] This scaffold is not only a cornerstone for a new generation of kinase inhibitors but also forms the core of the antiviral drug Remdesivir, underscoring its broad biological relevance and acceptance by cellular machinery.[1][2][3]

The specific variant, 4-Amino-5-iodopyrrolo[2,1-f]triazine , incorporates two critical features for kinase inhibition:

  • The 4-Amino Group: This exocyclic amine is perfectly positioned to act as a key hydrogen bond donor, forming critical interactions with the "hinge" region of the kinase ATP-binding site. This interaction is a canonical feature of many Type I and Type II kinase inhibitors and is essential for anchoring the molecule.

  • The 5-Iodo Group: The iodine atom serves as a powerful and versatile synthetic handle. It allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the systematic exploration of the solvent-exposed region of the ATP pocket. This "vector" is crucial during lead optimization to enhance potency, modulate selectivity, and improve pharmacokinetic properties.

This scaffold has been successfully employed to develop potent inhibitors against a range of kinases, including Adaptor-Associated Kinase 1 (AAK1), Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][5][6][7]

Comparative Analysis: Structural and Functional Diversity

A scaffold's true value is best understood in comparison to established alternatives. Below, we contrast the 4-amino-5-iodopyrrolo[2,1-f]triazine core with other "privileged" scaffolds that have yielded multiple FDA-approved drugs.

Feature4-Amino-5-iodopyrrolo[2,1-f]triazineQuinazolinePyrimidine1,3,5-Triazine
Core Structure Fused pyrrole & triazine ringsFused benzene & pyrimidine ringsSingle pyrimidine ringSingle triazine ring
Hinge Interaction Typically via the 4-amino group (donor) and ring nitrogens (acceptors).Primarily through N1 (acceptor) and a 4-anilino NH group (donor).Ring nitrogens (acceptors) and exocyclic amino groups (donors).Ring nitrogens (acceptors) and exocyclic amino groups (donors).
Key SAR Vector Iodine at position 5 enables diverse cross-coupling chemistry.Substitutions at positions 6 and 7 of the benzene ring.Positions 2, 4, and 5 offer multiple points for modification.Positions 2, 4, and 6 allow for tri-substitution.
Conformational Rigidity High due to the fused bicyclic system.High due to the fused bicyclic system.Moderate, with flexibility from appended groups.Moderate, with flexibility from appended groups.
Notable Drug Examples Brivanib (VEGFR/FGFR), various clinical candidates.[3][8]Gefitinib (EGFR), Lapatinib (EGFR/HER2)Imatinib (BCR-Abl), Palbociclib (CDK4/6)Gedatolisib (PI3K/mTOR)[9]
Key Advantage Novel chemical space, excellent synthetic handle at C5 for targeted optimization.Extensive history of success, well-understood SAR.Smaller size, synthetically versatile, proven success.Multiple vectors for substitution allow for fine-tuning of properties.[10]

This comparison highlights that while all scaffolds provide the necessary hinge-binding motifs, the 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold offers a unique combination of a rigid, fused core and a highly functionalizable "exit vector" for probing deep into the active site.

Experimental Validation: A Framework for Trustworthiness

To rigorously evaluate any new kinase inhibitor series, a systematic and self-validating experimental workflow is essential. The following protocols provide a foundation for assessing potency, selectivity, and cellular activity.

Protocol 1: In Vitro Kinase Potency (IC₅₀ Determination)

This experiment quantifies the concentration of an inhibitor required to reduce the activity of its target kinase by 50%.

Causality: A low IC₅₀ value is the first indicator of a potent molecular interaction. This assay directly measures the inhibitor's ability to compete with ATP, providing a fundamental metric of its efficacy at the enzymatic level.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create an 11-point, 3-fold serial dilution series in a 384-well plate.

  • Reaction Setup: In a separate 384-well assay plate, add recombinant kinase, a suitable peptide substrate, and a buffer solution.

  • Initiation: Transfer the serially diluted compounds from the source plate to the assay plate. To initiate the enzymatic reaction, add an ATP solution. The final ATP concentration should be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure competitive binding is accurately measured.

  • Incubation: Allow the reaction to proceed at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.

  • Detection: Terminate the reaction and quantify the amount of remaining ATP using a luminescence-based detection reagent (e.g., Promega's Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence on a plate reader. Normalize the data to high (vehicle control) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for determining the in vitro IC₅₀ of a kinase inhibitor.

Protocol 2: Kinase Selectivity Profiling

This experiment assesses the inhibitor's specificity by testing it against a broad panel of kinases.

Causality: High selectivity is critical for minimizing off-target effects and reducing potential toxicity. This assay provides a "kinome-wide" view of the inhibitor's interaction profile, which is essential for predicting its safety and mechanism of action in a complex biological system.

Methodology:

  • Compound Submission: Provide the test compound at a high, fixed concentration (e.g., 1 µM) to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.). These services maintain large panels of hundreds of kinases.

  • Single-Point Screening: The service will perform a single-concentration inhibition assay for each kinase in the panel, following a protocol similar to the IC₅₀ determination.

  • Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration.

  • Visualization: Results are often visualized as a "kinome map" or dendrogram, which graphically displays the inhibited kinases against the backdrop of the human kinome.

  • Quantification: Selectivity can be quantified using metrics like the S-score, which measures the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Caption: Workflow for comprehensive kinase selectivity profiling.

Application in a Biological Context: Targeting Kinase Signaling

The ultimate goal of a kinase inhibitor is to modulate a dysregulated signaling pathway. The 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold can be tailored to inhibit key nodes in pathways like the ALK fusion protein pathway, which is critical in certain non-small cell lung cancers.

G cluster_pathways Downstream Signaling Cascades EML4_ALK EML4-ALK Fusion Protein Dimer Dimerization & Autophosphorylation EML4_ALK->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF Activates JAK_STAT JAK-STAT Pathway Dimer->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Activates Inhibitor Pyrrolo[2,1-f]triazine ALK Inhibitor Inhibitor->Dimer Inhibits Proliferation Cancer Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EML4-ALK signaling pathway by a targeted inhibitor.

Conclusion and Future Outlook

The 4-amino-5-iodopyrrolo[2,1-f]triazine scaffold is a compelling and highly adaptable framework for modern kinase inhibitor design. It provides a unique structural foundation that is distinct from many first-generation scaffolds, offering new opportunities to address challenges such as acquired resistance and off-target toxicity. Its inherent synthetic tractability, particularly the C5-iodo group, empowers medicinal chemists to perform sophisticated structure-based design and rapidly optimize lead compounds. As the quest for more precise and durable cancer therapies continues, the exploration of novel chemical matter is paramount. The pyrrolo[2,1-f]triazine core, validated through the rigorous experimental workflows outlined here, is poised to be a significant contributor to the next generation of targeted medicines.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Available at: [Link]

  • J. I. Hunt, et al. (2008). Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, H., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • M. E. F. Scott, et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Available at: [Link]

  • Ott, G. R., & Tripathy, R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). Triazine compounds as kinase inhibitors.
  • M. E. F. Scott, et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Available at: [Link]

  • ResearchGate. (2023). (PDF) Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Available at: [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Available at: [Link]

Sources

Validation

The Selectivity Profile of Pyrrolo[2,1-f]triazine Kinase Inhibitors: A Comparative Guide

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4][5] Its unique chemical architecture allows for the deve...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4][5] Its unique chemical architecture allows for the development of compounds that can effectively target the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[4][5] This guide provides a comparative analysis of the selectivity profiles of several pyrrolo[2,1-f]triazine-based inhibitors against a panel of kinases, supported by the experimental methodologies used to determine these profiles.

Comparative Selectivity of Pyrrolo[2,1-f]triazine Inhibitors

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. High selectivity for the intended target kinase over other kinases minimizes off-target effects and associated toxicities. The following table summarizes the inhibitory activity (IC50 values) of representative pyrrolo[2,1-f]triazine compounds against a panel of kinases, showcasing their diverse selectivity profiles.

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Panel and IC50 (nM)Reference
Compound 19 c-Met, VEGFR-2c-Met: 2.3 ± 0.1, VEGFR-2: 5.0 ± 0.5Not specified in detail, but noted to have good selectivity.[4][6]
Compound 21 ALK10 ± 2IGF-1R: 1137 ± 398[4]
Compound 25 (BMS-754807) IGF-1R2CDK2E: High IC50 (not specified)[4]
Compound 8 VEGFR-2, FGFR-1Not specifiedHER-1, HER-2, PDGFR-α, IGF-1R, PKCR, CDK2: Good selectivity (specific IC50s not provided)[4]
Pyrrolo[2,1-f][1][2][3]triazin-4-amine derivative PI3Kδ2Not specified in detail, but noted to be highly selective.[7][8]
AAK1 Inhibitor (Compound 2) AAK1~60Not specified[9][10]

Note: The data presented is a synthesis from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Understanding the "Why": Methodologies for Determining Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Two primary methodologies are widely employed: biochemical assays that measure the inhibition of purified enzymes and chemical proteomics approaches that assess target engagement in a more native cellular context.

Biochemical Kinase Assays: A Purified System Approach

Biochemical assays utilize purified, often recombinant, kinases to measure the inhibitory effect of a compound on the phosphorylation of a specific substrate.[11] A commonly used high-throughput method is the LANCE™ Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .[2][3][12][13][14]

The Causality Behind the LANCE™ Ultra Assay: This assay format is favored for its robustness, sensitivity, and amenability to high-throughput screening. It relies on the specific recognition of a phosphorylated substrate by a europium-labeled antibody. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a ULight™ acceptor dye on the substrate into close proximity. Excitation of the europium results in energy transfer to the ULight™ dye, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the level of kinase activity.[2][3][12] An inhibitor will reduce the rate of phosphorylation, leading to a decrease in the TR-FRET signal.

Below is a diagram illustrating the workflow of a typical LANCE™ Ultra kinase assay for determining inhibitor potency.

LANCE_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Serial Dilution of Pyrrolo[2,1-f]triazine Inhibitor Reaction_Mix Incubate Inhibitor, Kinase, Substrate, & ATP Inhibitor->Reaction_Mix Kinase Kinase Solution Kinase->Reaction_Mix Substrate_ATP ULight™ Substrate + ATP Solution Substrate_ATP->Reaction_Mix Stop_Solution Add EDTA to Stop Reaction Reaction_Mix->Stop_Solution Fixed Time Detection_Mix Add Eu-labeled Antibody Stop_Solution->Detection_Mix Read_Plate Read TR-FRET Signal Detection_Mix->Read_Plate Incubate

Caption: Workflow for a LANCE™ Ultra Kinase Inhibition Assay.

  • Compound Preparation: Prepare a serial dilution of the pyrrolo[2,1-f]triazine inhibitor in 100% DMSO.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X ULight™-substrate and ATP solution in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.

    • Prepare a 4X stop solution containing EDTA in 1X LANCE Detection Buffer.

    • Prepare a 4X detection mix containing the Europium-labeled anti-phospho-substrate antibody in 1X LANCE Detection Buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add 2.5 µL of the serially diluted inhibitor or DMSO control.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.[3]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of the 4X stop solution.

    • Add 5 µL of the 4X detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.[3]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm after excitation at 320 or 340 nm.[3][12]

  • Data Analysis: Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemical Proteomics: Profiling in a Cellular Milieu

While biochemical assays are invaluable, they may not fully recapitulate the complexity of the cellular environment. Chemical proteomics techniques, such as the Kinobeads™ technology , address this by assessing inhibitor binding to a large portion of the native kinome within a cell lysate.[1][15][16][17][18]

The Rationale Behind Kinobeads™: This technology utilizes a matrix of sepharose beads to which a cocktail of non-selective, ATP-competitive kinase inhibitors is covalently attached.[1][16] When a cell lysate is passed over this matrix, a significant portion of the expressed kinome binds to the beads. In a competitive binding experiment, the lysate is pre-incubated with a free test inhibitor (e.g., a pyrrolo[2,1-f]triazine derivative). The inhibitor will bind to its target kinases, preventing them from being captured by the Kinobeads™.[1] The proteins captured on the beads are then eluted and identified and quantified using mass spectrometry. The degree of binding inhibition for each kinase at various inhibitor concentrations allows for the determination of the inhibitor's selectivity profile and apparent dissociation constants (Kd).[11]

The following diagram outlines the logical flow of a Kinobeads™ experiment.

Kinobeads_Workflow cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis Cell_Lysate Prepare Cell Lysate Incubation Incubate Lysate with Inhibitor Cell_Lysate->Incubation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor (Varying Conc.) Inhibitor->Incubation Kinobeads Add Kinobeads™ Incubation->Kinobeads Affinity_Capture Affinity Capture of Unbound Kinases Kinobeads->Affinity_Capture Wash Wash Beads Affinity_Capture->Wash Elution Elute Bound Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Quantify Kinase Binding & Determine Selectivity MS_Analysis->Data_Analysis

Sources

Validation

A Researcher's Guide to Pyrrolotriazine Efficacy in Preclinical Xenograft Models

This guide offers an in-depth comparison of the in vivo efficacy of pyrrolotriazine compounds in various xenograft models, designed for researchers, scientists, and drug development professionals. We will move beyond a s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the in vivo efficacy of pyrrolotriazine compounds in various xenograft models, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of data to explain the causality behind experimental choices and provide a framework for designing and interpreting robust preclinical studies.

Introduction: The Rise of Pyrrolotriazine Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a fused heterocyclic system that has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[4] Its unique three-dimensional structure and the specific placement of heteroatoms allow for potent and selective interactions with the ATP-binding sites of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[3][4] As of early 2021, 65 small molecule kinase inhibitors have received FDA approval for cancer treatment, highlighting the success of this therapeutic strategy.[4]

While in vitro assays are crucial for initial screening, the true test of a compound's therapeutic potential lies in its performance within a complex biological system. In vivo xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, represent a critical bridge between benchtop discovery and clinical application.[1][5] These models allow for the evaluation of a drug's efficacy, pharmacokinetics, and pharmacodynamics in a living organism, providing essential data for advancing promising candidates.[1][6]

The Xenograft Model: A Foundational Tool for Efficacy Testing

Xenograft models are a cornerstone of preclinical oncology research.[1] They are broadly categorized into two types:

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting immortalized human cancer cell lines into immunodeficient mice.[1][7] CDX models are highly reproducible and scalable, making them ideal for initial efficacy screening and dose-finding studies.[1][5]

  • Patient-Derived Xenografts (PDX): These models involve the direct transplantation of tumor tissue from a patient into a mouse.[2][7] PDX models are known to better preserve the heterogeneity and molecular characteristics of the original tumor, offering a more clinically relevant platform to predict therapeutic response.[1][7]

The general workflow for a xenograft study is a multi-step process designed to yield robust and reproducible data.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A 1. Cell Line Selection & Propagation C 3. Tumor Implantation (Subcutaneous or Orthotopic) A->C B 2. Animal Acclimatization (e.g., Athymic Nude Mice) B->C D 4. Tumor Growth to Palpable Size C->D Tumor Growth E 5. Randomization into Control & Treatment Groups D->E F 6. Drug Administration (Vehicle vs. Pyrrolotriazine) E->F G 7. Regular Monitoring: Tumor Volume & Body Weight F->G H 8. Endpoint Reached (e.g., Tumor Size Limit) G->H Continuous I 9. Tissue Collection: Tumors, Plasma, Organs H->I J 10. Data Analysis: TGI, PK/PD, Biomarkers I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K VEGFR2->RAS AKT Akt PI3K->AKT TF Transcription Factors AKT->TF Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Activates Proliferation Proliferation TF->Proliferation Angiogenesis Angiogenesis TF->Angiogenesis Survival Survival TF->Survival HGF HGF (Ligand) HGF->cMet Binds VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Pyrrolotriazine (e.g., Cpd 27a) Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Figure 2: Simplified signaling pathway for dual c-Met/VEGFR-2 inhibition by a pyrrolotriazine compound.

A dual inhibitor like compound 27a can simultaneously block signals for both tumor cell proliferation (via c-Met) and angiogenesis (via VEGFR-2), potentially leading to a more potent antitumor effect than a single-target agent. [8]This mechanistic insight, confirmed through pharmacodynamic studies in xenograft models, is crucial for clinical trial design and patient selection.

Conclusion and Future Perspectives

The pyrrolotriazine scaffold is a versatile and powerful platform for the development of novel kinase inhibitors. The in vivo data from xenograft models confirms that compounds derived from this structure can achieve significant tumor growth inhibition and even regression across a variety of cancer types. The success of these preclinical studies is predicated on a deep understanding of the target biology, the selection of appropriate models, and the rigorous application of well-validated experimental protocols.

Future research will likely focus on developing pyrrolotriazines with even greater selectivity to minimize off-target toxicities, exploring novel kinase targets, and evaluating these agents in combination with other therapies, including immunotherapy, within more complex, humanized xenograft models.

References

  • Preclinical Drug Testing Using Xenograft Models. (URL: )
  • Overview of drug screening experiments using patient‐derived xenograft... - ResearchGate. (URL: [Link])

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: [Link])

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives - NIH. (URL: [Link])

  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. (URL: [Link])

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (URL: [Link])

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (URL: [Link])

  • The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - MDPI. (URL: [Link])

  • Pyrrolotriazines as Novel Potent ALK Inhibitors | PPT. (URL: [Link])

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (URL: [Link])

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives - MDPI. (URL: [Link])

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (URL: [Link])

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC - NIH. (URL: [Link])

  • Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. (URL: [Link])

  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer - PMC - NIH. (URL: [Link])

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (URL: [Link])

  • In Vivo Oncology - Pharmacology Discovery Services. (URL: [Link])

  • D‐1553 is highly potent in vivo in xenograft tumor models with KRASG12C... - ResearchGate. (URL: [Link])

Sources

Comparative

The Synthetic Chemist's Guide to Remdesivir: A Head-to-Head Comparison of Precursor Synthesis Efficiency

Introduction: The Imperative for Efficient Remdesivir Synthesis Remdesivir (GS-5734), a nucleotide prodrug, has emerged as a critical antiviral agent, notably for its activity against SARS-CoV-2, the virus responsible fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficient Remdesivir Synthesis

Remdesivir (GS-5734), a nucleotide prodrug, has emerged as a critical antiviral agent, notably for its activity against SARS-CoV-2, the virus responsible for COVID-19.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase, leading to premature chain termination and disruption of viral replication.[2] The global demand for Remdesivir has placed immense pressure on its manufacturing processes, making the efficiency of its synthesis a paramount concern for researchers, scientists, and drug development professionals. A thorough understanding and optimization of the synthetic routes to its key precursors are crucial for ensuring a scalable and cost-effective supply of this vital therapeutic.

This guide provides an in-depth, head-to-head comparison of the synthesis efficiency of the principal precursors of Remdesivir. We will dissect the synthetic pathways for each key intermediate, presenting experimental data to objectively evaluate their performance. This analysis is grounded in the principles of scientific integrity, drawing from peer-reviewed literature and established protocols to offer a trustworthy and authoritative resource for the scientific community.

Deconstructing Remdesivir: The Three Pillars of its Synthesis

The synthesis of Remdesivir can be conceptually divided into the preparation of three key precursors, which are then coupled and further elaborated to yield the final active pharmaceutical ingredient. The efficiency of the overall synthesis is intrinsically linked to the efficiency of producing each of these building blocks:

  • The Heterocyclic Core: Pyrrolo[2,1-f][3][4][5]triazin-4-amine

  • The Sugar Moiety: A protected D-ribose derivative, typically 2,3,5-tri-O-benzyl-D-ribonolactone

  • The Phosphoramidate Fragment: A chiral phosphoramidate moiety that is crucial for the prodrug's activity.

The following sections will delve into the synthetic strategies for each of these precursors, providing a comparative analysis of their efficiencies.

I. The Heterocyclic Core: Pyrrolo[2,1-f][3][4][5]triazin-4-amine

The pyrrolo[2,1-f][3][4][5]triazine core is the foundational heterocyclic system of Remdesivir. Several synthetic routes have been developed, with significant improvements in yield and scalability over time.

Route 1: The Vilsmeier Cascade Approach

A highly efficient and often cited method for the synthesis of the pyrrolotriazine core is the one-pot oxidative Vilsmeier cascade starting from pyrrole.[1] This approach is considered one of the most effective due to its conciseness and good overall yield.

Experimental Workflow:

Pyrrole Pyrrole Intermediate Intermediate via Vilsmeier Cascade Pyrrole->Intermediate POCl3, DMF Cyclocondensation Cyclocondensation Intermediate->Cyclocondensation Formamidine acetate Product Pyrrolo[2,1-f][1,2,4]triazin-4-amine Cyclocondensation->Product

Caption: Vilsmeier Cascade Route to the Pyrrolotriazine Core.

This method streamlines the synthesis into a one-pot procedure, significantly reducing the number of isolation and purification steps. The reported overall yield for this process is a respectable 59%.[1]

Route 2: Optimized Gram-Scale Synthesis

Further optimization of the synthesis of the pyrrolotriazine core has led to even higher yields on a larger scale. A reported optimized gram-scale synthesis has achieved an impressive overall yield of 85%.[6] While specific reagents and conditions for this optimized route are detailed in the primary literature, the significant increase in yield highlights the continuous improvement in the synthesis of this key precursor.

Head-to-Head Comparison: Pyrrolotriazine Synthesis
Synthetic Route Starting Material Key Features Overall Yield Reference
Vilsmeier CascadePyrroleOne-pot procedure, reduced steps59%[1]
Optimized Gram-ScaleNot specifiedHigh yield on a larger scale85%[6]

Analysis: The optimized gram-scale synthesis offers a clear advantage in terms of yield. For researchers and manufacturers focused on large-scale production, this route presents a more efficient and economically viable option. The Vilsmeier cascade, however, remains a robust and elegant method, particularly for smaller-scale syntheses where procedural simplicity is a key consideration.

II. The Sugar Moiety: Protected D-Ribose Derivatives

The D-ribose moiety in Remdesivir is a C-nucleoside, meaning the sugar is attached to the heterocycle via a C-C bond. This structural feature enhances the metabolic stability of the molecule. The synthesis typically starts from a protected D-ribonolactone.

Route 1: The Weinreb Amide Approach to 2,3,5-tri-O-benzyl-D-ribonolactone

A highly effective method for the large-scale synthesis of the key intermediate, 2,3,5-tri-O-benzyl-D-ribonolactone, utilizes a Weinreb amide approach.[4] This strategy is lauded for its high yield and scalability.

Experimental Workflow:

DRibonolactone D-Ribonolactone WeinrebAmidation Weinreb Amidation DRibonolactone->WeinrebAmidation Protection O-TMS Protection WeinrebAmidation->Protection Grignard Grignard Addition Protection->Grignard Product 2,3,5-tri-O-benzyl-D-ribonolactone Grignard->Product

Caption: Weinreb Amide Route to the Protected Ribonolactone.

This multi-step process has been reported to achieve a high overall yield of 65% on a large scale, making it a preferred route for industrial production.[4]

Route 2: Multi-Step Synthesis from D-Ribonolactone

An alternative, more traditional multi-step synthesis starting from commercially available D-ribonolactone has also been described. This route involves a series of protection and modification steps.

This particular 7-step synthesis was reported to have an overall yield of 26%.[7] While this route is viable, its lower overall yield compared to the Weinreb amide approach makes it less efficient for large-scale manufacturing.

Head-to-Head Comparison: Protected Ribonolactone Synthesis
Synthetic Route Starting Material Number of Steps Overall Yield Reference
Weinreb Amide ApproachD-Ribonolactone3 (sequential)65%[4]
Multi-Step SynthesisD-Ribonolactone726%[7]

Analysis: The Weinreb amide approach is demonstrably superior in terms of both yield and likely, process mass intensity, given the fewer number of discrete steps. This route's efficiency and scalability are critical for meeting the high demand for Remdesivir.

III. The Phosphoramidate Fragment: Achieving Stereoselectivity

The chiral phosphoramidate moiety is a cornerstone of Remdesivir's prodrug strategy, facilitating its entry into cells and subsequent conversion to the active triphosphate form. The stereochemistry at the phosphorus center is critical for its biological activity, making the stereoselective synthesis of this fragment a significant challenge.

Route 1: Diastereomeric Resolution

Early synthetic approaches to the chiral phosphoramidate involved the preparation of a 1:1 diastereomeric mixture, followed by a challenging resolution process. This was often achieved through multiple recrystallizations to isolate the desired (S)-P-diastereomer. This method is inherently inefficient, as it discards half of the material. The reported yield for obtaining the desired diastereomer through this method is a modest 39%.[3]

Route 2: Organocatalyzed Asymmetric Phosphoramidation

To overcome the inefficiency of diastereomeric resolution, significant research has focused on developing catalytic asymmetric methods. One highly successful approach employs chiral bicyclic imidazole organocatalysts for the stereoselective (S)-P-phosphoramidation.[3][8]

Experimental Workflow:

RacemicPhosphoramidoylChloridate Racemic Phosphoramidoyl Chloridate Coupling Coupling RacemicPhosphoramidoylChloridate->Coupling Nucleoside Protected Nucleoside (GS-441524) Nucleoside->Coupling Product Desired (S)-P-Phosphoramidate Coupling->Product Chiral Imidazole Catalyst

Caption: Organocatalyzed Asymmetric Phosphoramidation.

This advanced method utilizes a 1:1 diastereomeric mixture of the phosphoramidoyl chloride as the coupling reagent, avoiding the wasteful resolution step. This dynamic kinetic asymmetric transformation (DyKAT) has been reported to achieve a remarkable 97% yield of the desired phosphoramidate with a high diastereomeric ratio (96.1:3.9).[3]

Head-to-Head Comparison: Chiral Phosphoramidate Synthesis
Synthetic Route Key Feature Yield of Desired Diastereomer Reference
Diastereomeric ResolutionMultiple recrystallizations39%[3]
Organocatalyzed Asymmetric PhosphoramidationDynamic kinetic asymmetric transformation97%[3]

Analysis: The organocatalyzed asymmetric synthesis represents a paradigm shift in the efficiency of producing the chiral phosphoramidate fragment. The near-quantitative yield of the desired stereoisomer from a racemic starting material dramatically improves the overall efficiency and sustainability of the Remdesivir synthesis.

IV. From Precursor to Product: The Final Steps to Remdesivir

The convergence of these efficiently synthesized precursors culminates in the final assembly of Remdesivir. The key coupling step involves the phosphoramidation of the nucleoside intermediate, GS-441524.

A highly efficient, three-step sequence starting from GS-441524 has been developed, which includes protection, phosphoramidation, and deprotection steps. This streamlined process can be conducted successively without the need for purification of intermediates, leading to a remarkable overall yield of 85% on a gram scale.[9] This high-yielding final stage is a testament to the optimization efforts that have been dedicated to the synthesis of this critical drug.

Conclusion: A Synthesis Refined by Innovation

The synthetic journey to Remdesivir showcases the power of continuous innovation in chemical synthesis. The evolution from early, less efficient routes to the highly optimized, scalable processes available today is a direct result of the ingenuity and dedication of the scientific community.

For researchers and drug development professionals, a deep understanding of the efficiencies of precursor synthesis is not merely an academic exercise. It is a critical component of ensuring the accessibility and affordability of life-saving medicines. The data presented in this guide clearly demonstrates that the most efficient synthetic routes for Remdesivir rely on:

  • An optimized, high-yield synthesis of the pyrrolo[2,1-f][3][4][5]triazin-4-amine core.

  • A scalable and efficient method, such as the Weinreb amide approach, for the preparation of the protected D-ribonolactone.

  • A stereoselective, preferably catalytic, method for the synthesis of the chiral phosphoramidate fragment to avoid wasteful resolution steps.

By focusing on the optimization of each of these key precursor syntheses, the overall efficiency of Remdesivir production can be maximized, ultimately benefiting patients worldwide.

References

  • Hung, C. H., et al. (2021). Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation. The Journal of Organic Chemistry, 86(6), 4695–4704. [Link]

  • Semantic Scholar. (n.d.). Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation. Retrieved from [Link]

  • Palli, K. K., et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 84, 153531. [Link]

  • Zhang, J., et al. (2020). Catalytic Asymmetric Synthesis of the anti-COVID-19 Drug Remdesivir. Angewandte Chemie International Edition, 59(50), 22432-22436. [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27516–27522. [Link]

  • Crespo-Fajardo, J. L., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19539–19556. [Link]

  • ResearchGate. (2025). Pyrrolo[2,1‐f][3][4][5]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Retrieved from [Link]

  • ACS Omega. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Remdesivir by Mackman. Retrieved from [Link]

  • Szafraniec-Gorol, G., & Słota, R. (2021). Synthetic strategies for pyrrolo[2,1-f][3][4][5]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1646–1665. [Link]

  • ResearchGate. (2021). New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir. Retrieved from [Link]

  • CONICET. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. Retrieved from [Link]

  • Yan, D., et al. (2022). Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs. Bioorganic & Medicinal Chemistry Letters, 69, 128795. [Link]

  • Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785–6797. [Link]

  • ResearchGate. (2025). Synthesis of pyrrolo[2,1-f][3][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][3][4][5]triazine derivatives. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][3][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Retrieved from [Link]

  • Sanchez, S., et al. (2025). The Nucleoside Analog GS-441524 Effectively Attenuates the In Vitro Replication of Multiple Lineages of Circulating Canine Distemper Viruses Isolated from Wild North American Carnivores. Viruses, 17(1), 104. [Link]

  • IndiaMART. (n.d.). 2,3,5-Tri - O - Benzyl-D-Ribonolactone Chemical. Retrieved from [Link]

Sources

Validation

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Platform for Broad-Spectrum Antiviral Nucleoside Analogs

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Platform for Broad-Spectrum Antiviral Nucleoside Analogs A Comparative Analysis Against Leading Antiviral Nucleoside Precursors The relentless challenge of emerg...

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Platform for Broad-Spectrum Antiviral Nucleoside Analogs

A Comparative Analysis Against Leading Antiviral Nucleoside Precursors

The relentless challenge of emerging and re-emerging viral diseases necessitates a robust pipeline of effective antiviral therapeutics. Among the most successful strategies in antiviral drug development is the use of nucleoside analogs, which act as deceptive substrates for viral polymerases, thereby disrupting viral replication. The pyrrolo[2,1-f][1][2][3]triazine nucleus, a key component of the broad-spectrum antiviral agent Remdesivir, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5] This guide provides a comprehensive benchmark of the antiviral potential stemming from this scaffold, as embodied by Remdesivir, against other leading antiviral nucleoside precursors: Molnupiravir, Favipiravir, and Galidesivir.

The Central Role of the Pyrrolo[2,1-f][1][2][3]triazine Core

The compound 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is a critical intermediate in the synthesis of Remdesivir.[1] While not an active antiviral agent itself, its structural features are paramount in conferring the final drug's potent activity. Nucleoside analogs derived from the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated a wide range of antiviral activity against numerous RNA viruses, including Ebola, Marburg, MERS-CoV, SARS-CoV, and SARS-CoV-2.[4][5][6] This broad-spectrum activity is a testament to the scaffold's ability to be chemically elaborated into molecules that effectively mimic natural nucleosides and interact with the highly conserved active sites of viral RNA-dependent RNA polymerases (RdRp).[5]

Mechanisms of Action: A Head-to-Head Comparison

The primary target for the nucleoside analogs discussed herein is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses.[3][7][8][9] However, the precise mechanisms by which these drugs inhibit the RdRp differ significantly.

Remdesivir (GS-5734)

Remdesivir is an adenosine nucleotide analog prodrug.[3] Once inside the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[10][11] RDV-TP competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[11] The key to Remdesivir's mechanism is "delayed chain termination."[12][13] After its incorporation, the RdRp continues to add a few more nucleotides before RNA synthesis is prematurely halted.[12] This delayed termination is thought to help the drug evade the virus's proofreading exonuclease activity.[14]

Molnupiravir (EIDD-2801)

Molnupiravir is an isopropylester prodrug of the synthetic nucleoside derivative N4-hydroxycytidine (NHC).[15][16] After cellular uptake, it is converted to its active triphosphate form, NHC-TP.[1][15] Unlike Remdesivir, Molnupiravir's primary mechanism is "lethal mutagenesis" or "error catastrophe."[7][17] NHC-TP can exist in two forms (tautomers), one of which mimics cytidine and the other uridine.[16] This allows it to be incorporated into the viral RNA in place of either of these natural nucleosides.[1][16] The incorporated NHC then serves as a template for the synthesis of further viral RNA, leading to an accumulation of mutations throughout the viral genome to a point where the virus is no longer viable.[7][17]

Favipiravir (T-705)

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[9][18][19] It functions as a purine analog and its mechanism is multifaceted. The primary mode of action is the selective inhibition of the viral RdRp.[9][18] Favipiravir-RTP is incorporated into the growing viral RNA chain and can act as a chain terminator.[18][20] Additionally, some evidence suggests that it can also induce lethal mutagenesis, similar to Molnupiravir, though this is debated as its primary mechanism.[20][21]

Galidesivir (BCX4430)

Galidesivir is an adenosine analog that also targets the viral RdRp.[2][22] It is converted to its active triphosphate form by host cell kinases.[22][23] Galidesivir triphosphate then competes with ATP for incorporation into the viral RNA.[23] Upon incorporation, it leads to premature termination of the elongating RNA strand, thereby halting viral replication.[2][8]

cluster_remdesivir Remdesivir cluster_molnupiravir Molnupiravir cluster_favipiravir Favipiravir cluster_galidesivir Galidesivir r_prodrug Remdesivir (Prodrug) r_active RDV-TP (Active) r_prodrug->r_active Host Kinases r_incorp Incorporation into viral RNA r_active->r_incorp Competes with ATP r_term Delayed Chain Termination r_incorp->r_term m_prodrug Molnupiravir (Prodrug) m_active NHC-TP (Active) m_prodrug->m_active Host Kinases m_incorp Incorporation into viral RNA m_active->m_incorp Mimics C & U m_mut Lethal Mutagenesis (Error Catastrophe) m_incorp->m_mut f_prodrug Favipiravir (Prodrug) f_active Favipiravir-RTP (Active) f_prodrug->f_active Host Kinases f_incorp Incorporation into viral RNA f_active->f_incorp Competes with Purines f_term Chain Termination & Potential Mutagenesis f_incorp->f_term g_prodrug Galidesivir (Prodrug) g_active Galidesivir-TP (Active) g_prodrug->g_active Host Kinases g_incorp Incorporation into viral RNA g_active->g_incorp Competes with ATP g_term Premature Chain Termination g_incorp->g_term

Caption: Comparative mechanisms of action of antiviral nucleoside analogs.

Comparative In Vitro Efficacy and Cytotoxicity

A critical aspect of benchmarking antiviral compounds is the determination of their potency (50% effective concentration, EC₅₀) and their toxicity to host cells (50% cytotoxic concentration, CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a measure of the drug's therapeutic window. An SI of 10 or greater is generally considered indicative of a promising antiviral candidate.[24]

The following tables summarize representative in vitro data for the compared antiviral agents against various RNA viruses. It is important to note that EC₅₀ and CC₅₀ values can vary depending on the cell line, viral strain, and specific experimental protocol used.

Table 1: Comparative Antiviral Activity (EC₅₀, µM) Against Coronaviruses

CompoundSARS-CoV-2 (Vero E6 cells)MERS-CoV (HAE cells)SARS-CoV (HAE cells)
Remdesivir 0.770.0740.069
Molnupiravir 0.22 (cell-based RdRp assay)[25]--
Favipiravir 61.88[26]--
Galidesivir 3-68 (in vitro)[27]--

Table 2: Comparative Antiviral Activity (EC₅₀, µM) Against Other RNA Viruses

CompoundEbola VirusInfluenza A VirusNorovirus (replicon)
Remdesivir 0.07-0.14 (various cells)[28]--
Molnupiravir ---
Favipiravir 67[26]0.19-22.48 (MDCK cells)[29]-
Galidesivir ---
Pyrrolo[2,1-f][1][2][3]triazine derivative --0.015 (4-aza-7,9-dideazaadenosine)[6]

Table 3: Comparative Cytotoxicity (CC₅₀, µM) and Selectivity Index (SI)

CompoundCell LineCC₅₀ (µM)VirusEC₅₀ (µM)Selectivity Index (SI)
Remdesivir H1 HeLa> 50[30]HCoV-229E0.093> 538
Favipiravir MDCK> 1000Influenza A~1> 1000
Galidesivir Vero> 100---
Pyrrolo[2,1-f][1][2][3]triazine derivative MDCK> 100Influenza A (H1N1)4 (µg/mL)188

Standardized Experimental Protocols for Benchmarking

To ensure the generation of reliable and comparable data, standardized in vitro assays are essential. The following are detailed protocols for key experiments used to evaluate antiviral nucleoside precursors.

Cytotoxicity Assay (CC₅₀ Determination)

Principle: This assay determines the concentration of a compound that causes a 50% reduction in the viability of host cells. The MTT assay is a common colorimetric method for this purpose.[31]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[31]

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium. The concentration range should be broad enough to determine the full dose-response curve.[31]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated cell controls (100% viability) and blank controls (medium only).[31]

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).[31]

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.[31]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[31]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[31]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the CC₅₀ value.[31]

Virus Yield Reduction Assay

Principle: This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound, providing a measure of its inhibitory effect on viral replication.[32][33][34]

Protocol:

  • Cell Infection: Infect a monolayer of susceptible cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (and/or cell lysates) which contains the progeny virus.

  • Titration: Determine the titer of the infectious virus in the harvested samples using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.[33][34]

  • Calculation: The reduction in viral titer in the treated samples compared to the untreated control is used to calculate the EC₅₀ value.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Principle: This biochemical assay directly measures the ability of the active form of a nucleoside analog to inhibit the activity of the viral RdRp enzyme.[35][36][37]

Protocol:

  • Enzyme and Template Preparation: Purify the recombinant viral RdRp complex (e.g., nsp12/7/8 for coronaviruses) and prepare a suitable RNA template-primer duplex.[35][36]

  • Reaction Setup: Set up a reaction mixture containing the RdRp complex, the RNA template-primer, natural nucleotides (ATP, GTP, CTP, UTP), and the active triphosphate form of the test compound at various concentrations.[35]

  • Reaction Incubation: Incubate the reaction at an optimal temperature to allow for RNA synthesis.

  • Detection of RNA Synthesis: The extent of RNA synthesis can be measured using various methods, such as:

    • Gel Electrophoresis: Using a fluorescently labeled primer, the extension products can be visualized and quantified on a polyacrylamide gel.[36]

    • Fluorometric Assay: Using a dye that specifically binds to double-stranded RNA (the product of the reaction).[35]

  • Calculation: The reduction in RNA synthesis in the presence of the inhibitor is used to calculate the IC₅₀ (50% inhibitory concentration) value.

cluster_workflow Antiviral Benchmarking Workflow start Start: Test Compound cc50 Cytotoxicity Assay (CC₅₀) on Host Cells start->cc50 antiviral Antiviral Efficacy Assay (EC₅₀) (e.g., Viral Yield Reduction) start->antiviral si Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ cc50->si antiviral->si moa Mechanism of Action Studies (e.g., RdRp Inhibition Assay) si->moa If SI is high end Candidate Selection moa->end

Caption: A generalized workflow for benchmarking antiviral compounds.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold, as the core of Remdesivir, represents a highly successful platform for the development of potent, broad-spectrum antiviral agents. When benchmarked against other leading nucleoside analogs like Molnupiravir, Favipiravir, and Galidesivir, it becomes evident that while all target the crucial viral RdRp, they do so through distinct mechanisms, ranging from delayed chain termination to lethal mutagenesis. The in vitro data underscores the potent activity of Remdesivir against a range of viruses, particularly coronaviruses. The ultimate selection and application of these antiviral agents will depend on a comprehensive evaluation of their efficacy, safety profile, and the specific viral pathogen being targeted. The standardized protocols outlined in this guide provide a framework for the rigorous and comparative assessment of current and future antiviral nucleoside precursors, ensuring that the most promising candidates are advanced in the fight against viral diseases.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine.

  • PubChem. (n.d.). Galidesivir. National Center for Biotechnology Information. Retrieved from [Link]

  • Painter, W. P., et al. (2024). Molnupiravir: Mechanism of action, clinical, and translational science.
  • Azeez, H. A., & Al-Shuwaikh, A. M. (2023).
  • Lee, C. C., et al. (2021). Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity. Viruses.
  • Götte, M. (2020). Mechanism of action revealed for remdesivir, potential coronavirus drug. Journal of Biological Chemistry.
  • PharmaCompass. (n.d.). Galidesivir. Retrieved from [Link]

  • Moussa, M., & El-Kafrawy, S. (2021). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Expert Review of Anti-infective Therapy.
  • Wikipedia. (n.d.). Favipiravir.
  • Wikipedia. (n.d.). Molnupiravir.
  • Deval, J., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Antiviral Research.

  • Shannon, A., et al. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Journal of Biological Chemistry.
  • Westover, J. B., & Sefing, E. J. (2020). An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. Antiviral Research.
  • BenchChem. (2025). A Technical Guide to the Mechanism of Action of Galidesivir on Viral RNA Polymerase.
  • Taylor, R., et al. (2021). Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review. Frontiers in Pharmacology.
  • Patsnap Synapse. (2024).
  • Sterispharma. (2025). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses.
  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza.
  • Patsnap Synapse. (2024).
  • ScienceDaily. (2020). New mechanism of action against SARS-CoV-2 by antiviral drug remdesivir.
  • Pediatric Oncall. (n.d.).
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules.

  • Amirian, E. S., & Levy, J. K. (2020). Remdesivir and its antiviral activity against COVID-19: A systematic review.
  • BenchChem. (2025). Protocol for assessing cytotoxicity (CC50) of antiviral compounds.
  • ResearchGate. (n.d.). Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a 4-Cl-phenyl moiety against A/Puerto Rico/8/34 (H1N1) virus strain.

  • Malin, J. J., et al. (2020). Remdesivir against COVID-19 and Other Viral Diseases. Clinical Microbiology Reviews.
  • Chen, Y., et al. (2021). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Microbiology.
  • Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy.
  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay.
  • Kim, M. S., et al. (2022). In Vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology.
  • Kireev, D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals.
  • Prichard, M. N., et al. (1994). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods.
  • Tchesnokov, E. P., et al. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Journal of Virology.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • ResearchGate. (2022).
  • Gupte, N., et al. (2020). Favipiravir: A new and emerging antiviral option in COVID-19. Drugs & Therapy Perspectives.
  • Li, C., et al. (2021). A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. bioRxiv.
  • Parang, K., et al. (2020). Antiviral activity and cytotoxicity of remdesivir.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Lo, M. K., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols: Virus Yield Reduction Assay for Ingavirin.
  • BenchChem. (n.d.). Benchmarking Favipiravir's Antiviral Activity Across Diverse Viral Strains.
  • Kaur, N., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly.

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • Vulcanchem. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine-4-carboxylic acid.

  • Vangeel, L., et al. (2022). Dual-Site Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase by Small Molecules Able to Block Viral Replication Identified through a Computer-Aided Drug Discovery Approach. Journal of Medicinal Chemistry.
  • Appleby, T. C., et al. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology.
  • BenchChem. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Amino-5-iodopyrrolo[2,1-f]triazine

A Comprehensive Guide to the Proper Disposal of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it enc...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine, a key intermediate in the synthesis of various therapeutic agents.[4][5] The procedures outlined herein are grounded in established safety protocols for halogenated heterocyclic compounds and are designed to ensure the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a solid organic compound. Due to the presence of the iodo- group, it is classified as a halogenated organic compound. Halogenated compounds can pose environmental risks if not disposed of correctly. The triazine ring system, while a common scaffold in pharmaceuticals, can also present unique reactivity and toxicity profiles.

Key Structural Features and Their Implications for Disposal:

  • Iodo Group: Compounds containing iodine should be treated as halogenated waste. Incineration at high temperatures in a permitted hazardous waste incinerator is the preferred disposal method to prevent the formation of persistent organic pollutants.

  • Amino Group: The amino substituent can affect the reactivity and biological activity of the molecule.

  • Pyrrolo[2,1-f][1][2][3]triazine Core: This heterocyclic system is found in various bioactive molecules, including kinase inhibitors and antiviral agents.[4][7][8][9] Its complex structure suggests that it may not be readily biodegradable.

Based on analogous compounds, potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential Hazard Recommended Personal Protective Equipment (PPE)
Eye Irritation ANSI-approved chemical splash goggles or a face shield.[6]
Skin Irritation Nitrile rubber gloves (double gloving is recommended), and a fully buttoned lab coat.[6]
Inhalation of Dust Work within a certified chemical fume hood. If weighing or transferring powder, ensure adequate ventilation.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1]
Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is critical to ensure safe handling and cost-effective disposal. 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine waste must be classified and handled as halogenated organic solid waste .

Experimental Workflow for Waste Segregation:

WasteSegregation cluster_generation Point of Generation cluster_decision Waste Classification cluster_containers Waste Containers Start Waste Generated: 4-Amino-5-iodopyrrolo [2,1-f][1,2,4]triazine Decision Is the waste contaminated with 4-Amino-5-iodopyrrolo [2,1-f][1,2,4]triazine? Start->Decision Halogenated Halogenated Solid Waste Container Decision->Halogenated Yes NonHalogenated Non-Halogenated Solid Waste Container Decision->NonHalogenated No

Caption: Waste segregation decision tree for 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine.

Step-by-Step Segregation Protocol:

  • Identify the Waste Stream: Any material that has come into contact with 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is considered contaminated. This includes:

    • Unused or expired solid compound.

    • Contaminated labware (e.g., weighing boats, filter paper, pipette tips).

    • Spill cleanup materials.

    • Personal protective equipment (e.g., gloves).

  • Select the Appropriate Waste Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Solid Waste".[3] The container must be compatible with the chemical and have a secure lid.[10]

  • Label the Container: The waste container must be labeled with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

  • Avoid Mixing Waste Streams: Do not mix halogenated waste with non-halogenated waste.[3] This is crucial as co-mingling can complicate the disposal process and significantly increase costs.[11] Also, avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[6]

On-Site Accumulation and Storage

Proper storage of hazardous waste is governed by regulations from the Environmental Protection Agency (EPA) and local authorities.[10][12]

Storage Guidelines:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][14] This prevents the release of vapors and protects the contents from contamination.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the effects of any potential spills or leaks.

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your facility. Once the container is full or the accumulation time limit is reached (typically 90 to 180 days depending on generator status), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[15]

Disposal Procedures

The ultimate disposal of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][14]

Disposal Decision Workflow:

DisposalWorkflow Start Full & Labeled Halogenated Solid Waste Container ContactEHS Contact Institutional EHS for Waste Pickup Start->ContactEHS Documentation Complete Hazardous Waste Manifest/Paperwork ContactEHS->Documentation Transport Licensed Hazardous Waste Transporter Collects Waste Documentation->Transport Disposal Incineration at a Permitted Hazardous Waste Facility Transport->Disposal

Caption: Standard operating procedure for the disposal of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine waste.

Step-by-Step Disposal Protocol:

  • Request a Pickup: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS office to schedule a waste pickup.

  • Complete a Waste Manifest: You will likely be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from generation to its final disposal.

  • Professional Collection: Trained EHS personnel or a contracted waste disposal company will collect the waste from your laboratory.

  • Final Disposition: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The preferred method for halogenated organic compounds is high-temperature incineration.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills (a few grams) that you are trained and equipped to handle:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.

    • Carefully sweep the absorbed material and any remaining solid into a designated "Halogenated Solid Waste" container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS department.

  • Large Spills: For spills that are large, in a poorly ventilated area, or that you are not comfortable cleaning up:

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Contact your institution's emergency response team or EHS department immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure that they are handling this chemical waste in a manner that is compliant with regulations and protects the health and safety of themselves, their colleagues, and the community. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Retrieved from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ResearchGate. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Retrieved from [Link]

  • AERU. (2023). N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (Ref: IN D8526). Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubMed. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

A Comprehensive Guide to the Safe Handling of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate per...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Handling of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine

This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) and handling procedures for 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine. As a crucial intermediate in the synthesis of antiviral compounds, including Remdesivir, ensuring the safe management of this potent molecule is paramount to both personal safety and the integrity of your research.[4][5]

Understanding the Risks: A Proactive Approach to Safety

4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a complex organic molecule that should be handled with caution. Although comprehensive toxicological data is limited, the presence of an iodine atom and the triazine ring system suggests potential for biological activity and possible irritation to the skin, eyes, and respiratory tract.[6] As with any novel chemical compound, it is prudent to treat it as potentially hazardous upon initial handling.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[7] Ingestion is also a potential route of exposure if proper hygiene practices are not followed. Therefore, a multi-layered PPE strategy is essential to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.[8] The following table outlines the recommended PPE for handling 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine in a laboratory setting.

Body Part Recommended PPE Rationale
Respiratory NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of fine dust particles, especially when handling the solid compound. For larger spills or situations with potential for aerosolization, a chemical cartridge-type respirator may be necessary.[7]
Eyes and Face Chemical safety goggles and a face shieldTo provide complete protection against splashes and airborne particles. Standard safety glasses are insufficient.[9]
Hands Double-gloving with powder-free nitrile glovesThe inner glove provides a second layer of protection in case the outer glove is compromised. Gloves should be changed frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[7]
Body A disposable, long-sleeved, solid-front gownTo protect the skin and personal clothing from contamination. Gowns should be changed at the end of each work session or if they become contaminated.[9]
Feet Closed-toe shoes and disposable shoe coversTo prevent contamination of personal footwear and the tracking of chemical residues outside of the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is crucial for minimizing exposure risk. The following workflow should be adopted for all procedures involving this compound.

Pre-Handling Checklist:
  • Review the Protocol: Thoroughly understand the experimental procedure before entering the laboratory.

  • Locate Safety Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Prepare the Work Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Assemble all Necessary Materials: Have all required equipment and reagents within the designated work area to minimize movement and potential for spills.

Donning PPE Workflow:

PPE_Donning_Workflow cluster_prep Preparation cluster_gowning Gowning cluster_gloving Gloving start Start: Enter Lab Anteroom shoe_covers Don Shoe Covers start->shoe_covers hair_cover Don Hair Cover shoe_covers->hair_cover mask Don Face Mask/Respirator hair_cover->mask gown Don Gown mask->gown eye_protection Don Eye Protection (Goggles) gown->eye_protection face_shield Don Face Shield eye_protection->face_shield inner_gloves Don Inner Gloves face_shield->inner_gloves outer_gloves Don Outer Gloves inner_gloves->outer_gloves end End: Proceed to Handling Area outer_gloves->end

Caption: Workflow for the correct sequence of donning PPE.

During Handling:
  • Work in a Fume Hood: All manipulations of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Avoid Creating Dust: Handle the solid material carefully to avoid generating dust.

  • Use Designated Equipment: All equipment used for handling this compound should be clearly labeled and, if possible, dedicated to this purpose.

  • Immediate Cleanup: Clean up any spills immediately using appropriate procedures and materials.

Post-Handling and Doffing PPE:

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow cluster_decontamination Decontamination cluster_degowning De-gowning cluster_final Final Steps start Start: In Handling Area outer_gloves Remove Outer Gloves start->outer_gloves face_shield Remove Face Shield outer_gloves->face_shield goggles Remove Goggles face_shield->goggles gown Remove Gown goggles->gown shoe_covers Remove Shoe Covers gown->shoe_covers inner_gloves Remove Inner Gloves shoe_covers->inner_gloves mask Remove Mask/Respirator inner_gloves->mask hand_wash Wash Hands Thoroughly mask->hand_wash end End: Exit Lab hand_wash->end

Caption: Workflow for the correct sequence of doffing PPE.

Disposal Plan: Managing Halogenated Waste

As 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a halogenated organic compound, all waste generated from its use must be disposed of as hazardous halogenated waste.[3][10]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[3]

  • Waste Containers: Use clearly labeled, dedicated, and sealed containers for all solid and liquid waste.[2][3]

  • Solid Waste: This includes contaminated PPE (gloves, gowns, shoe covers), bench paper, and any other disposable materials that have come into contact with the compound.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a designated halogenated liquid waste container.[2]

  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal protocols. Consult your Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine, ensuring personal safety and the integrity of their groundbreaking research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

  • National Institutes of Health. (2021, January 4). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • AERU. (2025, August 4). N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (Ref: IN D8526). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
© Copyright 2026 BenchChem. All Rights Reserved.